Disodium L-cystinate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPMKWGXOOSKL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2Na2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64704-23-0 | |
| Record name | Cystine disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium L-cystinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disodium L-Cystinate: A Technical Guide to its Biochemical Properties and Applications
This guide provides an in-depth exploration of the biochemical properties of Disodium L-cystinate, a pivotal molecule in cellular health, pharmaceutical formulation, and biotechnological applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its utility, offering field-proven insights into its analysis and application.
Executive Summary: The Strategic Advantage of this compound
L-cystine, the disulfide-linked dimer of the amino acid L-cysteine, is fundamental to protein structure and cellular redox homeostasis. However, its utility in aqueous formulations is severely hampered by its poor solubility at physiological pH.[1][2][3] this compound, available in both anhydrous and monohydrate forms, strategically overcomes this limitation. By converting the carboxylic acid groups to their sodium salts, its aqueous solubility is significantly enhanced, making it a superior choice for applications requiring a bioavailable source of L-cysteine.[4][5] This guide will dissect the core biochemical attributes of this compound, from its physicochemical characteristics to its central role in antioxidant defense pathways and its analysis in complex matrices.
Physicochemical Characterization: Structure, Solubility, and Stability
A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and formulation development.
Molecular Structure and Forms
This compound is the salt form of L-cystine. It is commercially available in two primary forms: anhydrous and monohydrate. The key distinction lies in the presence of a water molecule within the crystal lattice of the monohydrate form, which slightly alters its molecular weight.[6]
The presence of the water molecule in the monohydrate should be accounted for when preparing solutions of a specific molarity.[6]
Enhanced Aqueous Solubility
The primary advantage of this compound is its improved solubility in aqueous solutions, especially at neutral pH, where L-cystine is notoriously insoluble (0.112 mg/mL at 25°C).[9] The salt form readily dissolves in water to yield a clear to pale yellow solution.[10] This property is paramount for its use in cell culture media, parenteral formulations, and topical preparations.
Stability Profile and Storage
This compound is generally stable under normal conditions.[11] However, its stability is influenced by several factors:
-
Oxidation: As a disulfide-containing molecule, it is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[11] The disulfide bond itself, however, confers greater stability compared to the free sulfhydryl group of cysteine.[7]
-
Temperature and Light: High temperatures and exposure to light can promote oxidation and decomposition.[12] Therefore, it is recommended to store the compound in a cool, dark place. Specific storage conditions may vary, with some suppliers recommending room temperature[7] and others refrigeration (2-8°C).[5]
-
Hygroscopicity: While specific data on hygroscopicity is limited, as with many salts, it is prudent to store the material in a tightly sealed container in a dry environment to prevent moisture absorption, which could affect stability and weighing accuracy.
The table below summarizes the key physicochemical properties of both the anhydrous and monohydrate forms of this compound.
| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |
| CAS Number | 64704-23-0 | 199329-53-8 | [4][7][8] |
| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂ | C₆H₁₀N₂Na₂O₄S₂·H₂O | [4][7] |
| Molecular Weight | ~284.28 g/mol | ~302.3 g/mol | [4][7] |
| Appearance | White to light yellow powder | White to off-white or slightly yellow powder | [4][7] |
| Purity (Assay) | ≥99% (Titration) | ≥98% (Titration) | [4][7] |
| Storage | Room Temperature | 2-8°C or Room Temperature | [5] |
Biological Significance and Mechanism of Action
The biological relevance of this compound is intrinsically linked to its role as a stable, soluble precursor to L-cysteine, which is a cornerstone of cellular antioxidant defense and protein synthesis.
The Gateway to Glutathione Synthesis
The primary mechanism of action is the intracellular reduction of cystine to two molecules of cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[13][14] The synthesis of GSH is a two-step enzymatic process occurring in the cytosol:
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step.[11][13][15]
-
Addition of Glycine: Glutathione synthase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[11][13][15]
By providing a ready source of intracellular cysteine, this compound directly fuels the GSH synthesis pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reducing intracellular environment.[14]
Regulation of Cellular Signaling: The mTORC1 Connection
Recent research has illuminated a sophisticated interplay between cysteine availability and major cellular signaling pathways. The mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels. Cyst(e)ine availability has been shown to activate mTORC1, which in turn promotes protein synthesis.[16] Specifically, mTORC1 can stimulate the uptake of cystine by upregulating the expression of the cystine-glutamate antiporter (System xc⁻ or SLC7A11) through the transcription factor ATF4.[17][18][19][20] This creates a positive feedback loop where growth signals that activate mTORC1 also enhance the procurement of a key building block for both protein and glutathione synthesis, thus preparing the cell for anabolic processes while simultaneously bolstering its antioxidant defenses.[17][18][19]
Experimental Protocols and Analytical Methodologies
The accurate quantification and characterization of this compound are essential for quality control and research. This section details methodologies ranging from classical titration to modern spectroscopic and chromatographic techniques.
Assay by Non-Aqueous Titration (Protocol)
This method is a standard for determining the purity of the bulk substance. As a disodium salt of a dicarboxylic acid, it can be titrated as a base in a non-aqueous system.
-
Principle: The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid or methanol) and titrated with a standardized solution of a strong acid, typically perchloric acid in acetic acid. The endpoint is determined potentiometrically.[7][10]
-
Methodology:
-
Titrant Preparation: Prepare and standardize 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid against primary standard potassium hydrogen phthalate.[6][10][21]
-
Sample Preparation: Accurately weigh approximately 200-250 mg of this compound, previously dried if necessary, and dissolve it in 50 mL of glacial acetic acid. Gentle warming or sonication may be required.[7]
-
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid.
-
Endpoint Detection: Use a potentiometric electrode system to detect the endpoint. Alternatively, a visual indicator such as crystal violet can be used, which shows a color change from violet (basic) to blue-green (acidic).[6][10]
-
Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the stoichiometry of the reaction.
-
-
Causality: Water can act as a weak base and would compete with the weakly basic analyte, leading to an indistinct endpoint. Using a non-aqueous, acidic solvent like glacial acetic acid enhances the basicity of the analyte, resulting in a much sharper and more accurate titration endpoint.[21]
Analysis by Quantitative NMR (qNMR) (Protocol)
qNMR is a powerful primary ratio method for determining the purity of a substance or its concentration in a mixture without the need for an identical reference standard of the analyte. A certified internal standard is used instead.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte resonance with the integral of a known resonance from a certified internal standard of known concentration, the concentration of the analyte can be precisely calculated.[13]
-
Methodology (Adapted from Chen et al., 2023): [15][22][23]
-
Solvent/Standard Preparation: Prepare a deuterated solvent (e.g., NaOD in D₂O) containing a precisely known concentration of an internal standard (ISTD), such as maleic acid. The basic solvent ensures the solubility of cystine/cystinate.[23]
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (or product containing it) and dissolve it in a precise volume of the prepared solvent/standard solution.[23]
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters must be optimized for quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and ISTD) to ensure full magnetization recovery. A value of 15-25 seconds is often required.[22]
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Process the spectrum with minimal baseline correction and phase adjustment. Carefully integrate the well-resolved signals of the analyte (e.g., the β-methylene protons of cystinate) and the internal standard (e.g., the vinyl proton of maleic acid).
-
Calculation: Use the standard qNMR equation to calculate the analyte's purity or concentration.
-
-
Causality: Unlike chromatography, qNMR does not require a calibration curve. Its accuracy is derived from the fundamental physical principle linking signal intensity to molar concentration, making it a highly reliable and efficient method for purity assessment, provided that optimized acquisition parameters are used to ensure accurate signal integration.[24]
Stability-Indicating HPLC Method (Workflow)
A stability-indicating method is crucial for determining the purity of a drug substance in the presence of its degradation products. While a specific validated method for this compound is not publicly available, a standard workflow can be designed based on methods for related compounds like N-acetylcysteine and cystine.[20][21][25]
-
Principle: Reversed-phase HPLC (RP-HPLC) is used to separate the polar this compound from potential non-polar degradation products. A UV detector is typically employed for detection.
-
Workflow for Method Development:
-
Forced Degradation: The cornerstone of this workflow is the intentional degradation of the sample under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis) to generate the potential degradation products.[24][26][27][28] The analytical method must then prove its ability to separate the intact drug from these degradants.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound monohydrate is classified as a hazardous substance.[11][14][26]
-
Hazards:
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[26]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air.[1][11][26]
-
Conclusion and Future Directions
This compound represents a critical enabling technology for the formulation and delivery of L-cysteine. Its enhanced solubility and stability make it an invaluable component in pharmaceuticals, nutritional supplements, and cell culture applications, where it serves as a direct precursor to the vital antioxidant glutathione. The analytical methodologies detailed herein provide a robust framework for its quality control and research.
Future research should focus on developing a more detailed profile of its physicochemical properties, including precise pH-solubility curves, pKa values, and hygroscopicity data for both the anhydrous and monohydrate forms. Furthermore, exploring its role in modulating cellular signaling pathways beyond mTORC1 could uncover new therapeutic applications for this versatile molecule.
References
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Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]
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Chen, Z., Lian, X., Zhou, M., Zhang, X., & Wang, C. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Foods, 12(12), 2421. [Link]
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Singh, S., et al. (2016). Role of glutathione in cancer pathophysiology and therapeutic interventions. Journal of Experimental Therapeutics and Oncology, 11(4), 281-292. [Link]
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Chen, Z., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. ResearchGate. [Link]
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Sultana, N., Arayne, M. S., & Iftikhar, S. (2016). Forced degradation study an essential approach to develop stability indicating method. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
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DC Fine Chemicals. (2024). L-Cystine disodium salt monohydrate - Safety Data Sheet. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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Torrence, M. E., et al. (2021). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. eLife, 10, e63326. [Link]
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Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417. [Link]
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Slideshare. (n.d.). Non aqueous titration. [Link]
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Liu, N., et al. (2021). A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis. Cell Research, 31(7), 819-821. [Link]
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PubChem. (n.d.). L-Cystine disodium salt monohydrate. [Link]
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Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. [Link]
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H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). UNIT 2(b): Non-aqueous Titration. [Link]
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ResearchGate. (n.d.). Solubility of L-Cystine in NaCl and Artificial Urine Solutions. [Link]
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Torrence, M. E., et al. (2021). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. PubMed. [Link]
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Torrence, M. E., et al. (2020). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. bioRxiv. [Link]
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ResearchGate. (n.d.). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. [Link]
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A Comprehensive Technical Guide to the Synthesis of Disodium L-cystinate for Research Applications
Abstract
L-cystine, a critical disulfide-linked amino acid, serves as a key precursor to L-cysteine in numerous biological processes, including protein synthesis and the generation of the master antioxidant, glutathione.[1][2] However, its utility in research and pharmaceutical formulations is often hampered by its exceptionally low solubility at physiological pH.[3][4][5] This guide provides an in-depth, scientifically grounded protocol for the synthesis of Disodium L-cystinate, a highly soluble and stable derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the methodology through integrated quality control, and ensure the safe and successful production of high-purity this compound for advanced research applications.
Introduction: Overcoming the Limitations of L-Cystine
L-cystine is the oxidized dimer of the amino acid L-cysteine and plays a pivotal role in shaping the tertiary structure of proteins through disulfide bonds.[2] In cell culture and various biochemical assays, it is a crucial supplement. However, its practical application is constrained by its poor solubility in aqueous solutions at neutral pH, which can lead to precipitation and limit its bioavailability in experimental systems.[3]
The conversion of L-cystine to its disodium salt, this compound, fundamentally addresses this challenge. By deprotonating the two carboxylic acid groups on the L-cystine molecule, the resulting salt exhibits significantly enhanced stability and solubility, making it an excellent and readily available source of L-cysteine for applications in pharmaceutical development, cosmetics, and cellular health research.[1]
The Chemistry of Synthesis: An Acid-Base Transformation
The synthesis of this compound is a straightforward yet elegant acid-base reaction. L-cystine possesses two acidic protons on its two carboxylic acid functional groups. In the presence of a strong base, such as sodium hydroxide (NaOH), these protons are abstracted, leading to the formation of a carboxylate salt. The use of two molar equivalents of NaOH ensures the complete deprotonation of both carboxylic acid groups, yielding the disodium salt.
The reaction proceeds as follows:
C₆H₁₂N₂O₄S₂ (L-Cystine) + 2 NaOH (Sodium Hydroxide) → C₆H₁₀N₂Na₂O₄S₂ (this compound) + 2 H₂O (Water)
It is crucial to manage the reaction conditions, as some reports suggest that harsh alkaline conditions can lead to the decomposition of cystine.[6] Therefore, the protocol outlined below utilizes controlled addition of the base and avoids excessive heat to maintain the integrity of the disulfide bond.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from L-cystine and Sodium Hydroxide. All operations should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Cystine (C₆H₁₂N₂O₄S₂) | ≥99% Purity | Sigma-Aldrich, Thermo Fisher | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific, VWR | Pellets or solution. |
| Deionized Water (H₂O) | Type I or II | Millipore, In-house system | Used as the reaction solvent. |
| Ethanol (C₂H₅OH), 200 Proof | Anhydrous | Decon Labs, Pharmco | Used for precipitation and washing. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Used for final washing/drying. |
| Magnetic Stirrer with Stir Bar | N/A | VWR, IKA | For ensuring a homogenous reaction. |
| pH Meter or pH strips | Calibrated | Mettler Toledo, Hanna | For reaction monitoring. |
| Büchner Funnel and Filter Flask | N/A | Corning, Kimble | For product isolation. |
| Vacuum Oven or Lyophilizer | N/A | N/A | For drying the final product. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
Weigh 24.03 g (0.10 moles) of L-Cystine and place it into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Prepare a 2.0 M solution of Sodium Hydroxide by carefully dissolving 8.00 g (0.20 moles) of NaOH pellets in 100 mL of deionized water in a separate beaker. Caution: This process is highly exothermic; cool the solution in an ice bath.[7] Always add NaOH to water, never the other way around.[8][9]
-
-
Reaction:
-
Add approximately 100 mL of deionized water to the flask containing the L-Cystine. The L-cystine will not dissolve completely, forming a white slurry.
-
Begin stirring the L-Cystine slurry at a moderate speed at room temperature.
-
Slowly, add the 2.0 M NaOH solution dropwise to the stirring slurry over a period of 20-30 minutes.
-
As the NaOH is added, the L-Cystine will begin to dissolve as it is converted to its more soluble disodium salt.
-
Continue stirring for an additional 1 hour after the complete addition of NaOH to ensure the reaction goes to completion. The resulting solution should be clear and colorless.
-
-
Product Isolation and Purification:
-
Method A (Precipitation): Place the reaction flask in an ice bath. While stirring vigorously, slowly add 400 mL of ice-cold anhydrous ethanol. The this compound will precipitate out as a white solid.
-
Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with 50 mL of cold ethanol, followed by 50 mL of diethyl ether to remove residual water and facilitate drying.
-
-
Drying:
-
Carefully transfer the filtered product to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. The final product is a white crystalline powder.
-
-
Yield Calculation and Storage:
-
Weigh the final dried product and calculate the percentage yield.
-
Store the this compound in a tightly sealed container in a cool, dry place, protected from moisture.
-
Synthesis and Verification Workflow
The following diagram outlines the logical flow of the synthesis and quality control process, ensuring a reliable and reproducible outcome.
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Disodium L-cystinate mechanism of action in mammalian cells
An In-Depth Technical Guide to the Mechanism of Action of Disodium L-Cystinate in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the sodium salt of the dimeric amino acid L-cystine, serves as a crucial extracellular source of L-cysteine for mammalian cells. While L-cystine itself is sparingly soluble under physiological conditions, its salt form exhibits enhanced solubility, making it a valuable supplement in cell culture media and therapeutic formulations. The biological activity of this compound is intrinsically linked to the metabolic fate of L-cystine and its subsequent reduction to L-cysteine. This guide provides a comprehensive overview of the molecular mechanisms governing the uptake and physiological roles of L-cystine and L-cysteine in mammalian cells, offering insights for researchers and professionals in drug development and cellular biology.
Part 1: Cellular Uptake and Metabolic Conversion
The journey of this compound's active component, L-cystine, into the cell is a critical first step in its mechanism of action. Due to its oxidized state, L-cystine utilizes a specific transport system to cross the plasma membrane.
The xCT Antiporter System (System xc-)
The primary transporter responsible for L-cystine uptake in most mammalian cells is the sodium-independent cystine/glutamate antiporter, known as system xc-. This transporter is a heterodimer composed of a light chain subunit, xCT (encoded by the SLC7A11 gene), and a heavy chain subunit, 4F2hc (CD98hc, encoded by the SLC3A2 gene). The xCT subunit provides the substrate specificity, while the 4F2hc subunit is essential for trafficking the complex to the cell membrane.
The transport process is an electroneutral exchange, where the import of one molecule of L-cystine is coupled with the export of one molecule of intracellular glutamate in a 1:1 ratio. This process is crucial for maintaining intracellular levels of cysteine, especially in the central nervous system where cysteine concentrations are low.
Intracellular Reduction to L-Cysteine
Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily catalyzed by the thioredoxin reductase system, which utilizes NADPH as a reducing equivalent. The enzyme thioredoxin reductase reduces thioredoxin, which in turn reduces L-cystine to L-cysteine. Glutathione (GSH) can also directly reduce L-cystine, although this is generally considered a slower process.
The following diagram illustrates the uptake and reduction of L-cystine:
Figure 1. Cellular uptake and reduction of L-cystine.
Part 2: Core Functions of Intracellular L-Cysteine
The biological significance of this compound is realized through the diverse and critical roles of its metabolic product, L-cysteine.
Protein Synthesis
As one of the 20 proteinogenic amino acids, L-cysteine is an essential building block for protein synthesis. Its unique thiol side chain allows for the formation of disulfide bonds between cysteine residues within and between polypeptide chains. These disulfide bridges are critical for the proper folding, stability, and function of many extracellular and secreted proteins, such as antibodies and hormones.
Glutathione (GSH) Synthesis
A primary fate of intracellular L-cysteine is its incorporation into the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). L-cysteine is the rate-limiting substrate for GSH synthesis. The synthesis of GSH occurs in two ATP-dependent steps:
-
Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).
-
Addition of glycine: Catalyzed by glutathione synthetase (GS).
GSH is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintaining the cellular redox state.
The following diagram illustrates the central role of L-cysteine in cellular metabolism:
Figure 2. Major metabolic pathways involving L-cysteine.
Other Metabolic Roles
Beyond protein and GSH synthesis, L-cysteine is a precursor for other important biomolecules:
-
Taurine: An amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation.
-
Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in vasodilation, neuromodulation, and cytoprotection.
-
Coenzyme A: An essential cofactor in numerous metabolic reactions.
Part 3: Experimental Protocols
Studying the mechanism of action of this compound involves assessing the cellular uptake of L-cystine and the downstream effects of increased intracellular L-cysteine.
Protocol 1: Measurement of L-Cystine Uptake
This protocol utilizes radiolabeled L-cystine to quantify its uptake by mammalian cells.
Materials:
-
Mammalian cells of interest cultured in appropriate media.
-
[³⁵S]-L-cystine (radiolabeled L-cystine).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with warm PBS to remove existing media.
-
Incubate the cells with a known concentration of [³⁵S]-L-cystine in uptake buffer for various time points (e.g., 5, 15, 30 minutes).
-
To terminate the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring total GSH levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.
Materials:
-
Mammalian cells treated with or without this compound.
-
GSH quantification kit (containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), GSH reductase, and NADPH).
-
Metaphosphoric acid (MPA) for deproteinization.
-
Microplate reader.
Procedure:
-
Culture and treat cells as required.
-
Harvest the cells and lyse them.
-
Deproteinize the cell lysate by adding MPA, followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
In a 96-well plate, add the sample supernatant and the components of the GSH quantification kit according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (typically 412 nm) using a microplate reader.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Part 4: Therapeutic and Research Implications
The understanding of this compound's mechanism of action has significant implications in various fields:
-
Oncology: Cancer cells often exhibit increased oxidative stress and have a high demand for GSH. Targeting the xCT transporter to limit cystine uptake is a promising strategy to selectively kill cancer cells.
-
Neuroscience: Glutamate excitotoxicity, implicated in several neurodegenerative diseases, can be exacerbated by the export of glutamate via the xCT transporter. Modulating xCT activity is being explored as a neuroprotective strategy.
-
Immunology: The availability of cysteine can influence T-cell activation and function.
Conclusion
This compound serves as a bioavailable source of L-cystine, which upon cellular uptake and reduction to L-cysteine, plays a central role in protein synthesis, antioxidant defense through glutathione production, and the synthesis of other critical biomolecules. A thorough understanding of its mechanism of action, from membrane transport to its ultimate metabolic fate, is essential for its effective application in cell culture, research, and the development of novel therapeutic strategies.
References
-
Lewerenz, J., Hewett, S. J., Huang, Y., Lambros, M., Gout, P. W., Kalivas, P. W., Massie, A., Smolders, I., Methner, A., Pergande, M., Smith, S. B., Ganapathy, V., & Maher, P. (2013). The Cystine/Glutamate Antiporter System xc- in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities. Antioxidants & Redox Signaling, 18(5), 522–555. [Link]
-
Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]
A Technical Guide to the Role of Disodium L-cystinate in Cellular Redox Homeostasis
Abstract
Cellular redox homeostasis is a dynamic and critical process, representing the balance between oxidant and antioxidant activities that governs a vast array of physiological and pathophysiological events.[1][2][3] At the heart of the cell's primary antioxidant defense is the tripeptide glutathione (GSH).[4][5][6] The synthesis and regeneration of GSH are fundamentally dependent on the availability of the amino acid L-cysteine.[5][6][7] However, direct supplementation with L-cysteine in research and biopharmaceutical applications is hampered by its instability, while its oxidized, more stable dimer, L-cystine, suffers from extremely poor solubility at physiological pH.[8][9] This guide provides an in-depth technical examination of Disodium L-cystinate, a highly soluble and stable salt of L-cystine, and elucidates its pivotal role as a cysteine delivery vehicle to support and maintain cellular redox homeostasis.[10] We will explore its transport, metabolic conversion, and ultimate impact on the glutathione system, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately assess these mechanisms.
The Foundational Challenge: Cysteine Delivery in Cell Culture
L-cysteine is a semi-essential amino acid whose thiol-containing side chain is central to protein structure, enzyme catalysis, and, most critically, redox signaling.[11][12][13] It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and the master regulator of the intracellular redox environment.[5][6]
However, the direct use of L-cysteine in cell culture media is problematic due to the high reactivity of its free thiol group, which rapidly oxidizes to form L-cystine, a reaction catalyzed by trace metals present in the media.[9] While L-cystine is more stable, its utility is severely limited by its low solubility at neutral pH, leading to precipitation and inconsistent bioavailability for the cells.[8][9] This presents a significant bottleneck in media formulation and process intensification for biologics manufacturing.[8]
This compound emerges as a superior alternative. As a salt, it boasts significantly enhanced solubility and stability in aqueous solutions, ensuring a consistent and bioavailable supply of cystine for cellular uptake.[10] This makes it an invaluable tool for robustly studying and supporting cellular redox systems.
| Compound | Key Properties | Utility in Research |
| L-Cysteine | High solubility, low stability. Rapidly oxidizes to L-cystine.[9] | Limited use in basal media due to instability. |
| L-Cystine | Low solubility at neutral pH, high stability.[8] | Difficult to formulate in concentrated feeds; risk of precipitation. |
| This compound | High solubility, high stability.[10] | Excellent for consistent, high-concentration delivery in media and feeds. |
The Cellular Journey: From Extracellular Supplement to Intracellular Workhorse
The efficacy of this compound hinges on a well-defined cellular transport and metabolic pathway. This journey is not one of passive diffusion but of active, regulated processes that are central to cellular redox management.
Uptake via the System xc- Antiporter (SLC7A11/xCT)
Once dissolved in the extracellular medium, L-cystine is primarily imported into the cell by the System xc- antiporter.[14] This transporter is a heterodimer composed of a light chain subunit, xCT (encoded by the gene SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[14] The critical function of System xc- is to mediate a 1:1 exchange of extracellular L-cystine for intracellular glutamate.[14][15] This mechanism inextricably links the cell's antioxidant capacity to its glutamate metabolism. Overexpression of SLC7A11 is a hallmark of many cancers, where it provides a survival advantage against high levels of oxidative stress and confers resistance to certain therapies, including those that induce ferroptosis.[15][16]
Intracellular Reduction to L-cysteine
The cytosol is a highly reducing environment. Upon entry, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is not spontaneous; it consumes reducing equivalents, primarily NADPH, and is facilitated by the thioredoxin system.[17][18] This step is critical, as all subsequent metabolic functions, including protein and GSH synthesis, utilize the reduced L-cysteine form.[19]
The Cornerstone of Redox Defense: Glutathione Synthesis
The newly formed L-cysteine is now available for its most vital role in redox homeostasis: the synthesis of glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[6] This is a two-step, ATP-dependent process occurring entirely in the cytosol.[7][20]
-
Step 1: Catalyzed by Glutamate-Cysteine Ligase (GCL). GCL, the rate-limiting enzyme in GSH synthesis, joins L-cysteine and L-glutamate to form γ-glutamylcysteine.[5][7] The activity of GCL is a key regulatory point, subject to feedback inhibition by GSH itself and transcriptional upregulation by factors like Nrf2 in response to oxidative stress.[5][7]
-
Step 2: Catalyzed by Glutathione Synthetase (GS). GS adds a glycine molecule to γ-glutamylcysteine, completing the formation of the glutathione tripeptide.[7][20]
By providing a steady influx of L-cysteine, this compound directly fuels this pathway, bolstering the cell's capacity to synthesize GSH, maintain a high GSH/GSSG ratio, and neutralize reactive oxygen species (ROS).
Experimental Methodologies for Assessing Redox Homeostasis
To rigorously investigate the impact of this compound, a multi-faceted experimental approach is required. The protocols described below represent robust, validated systems for quantifying key components of the cellular redox network.
Quantification of Intracellular Glutathione (GSH/GSSG Ratio)
The ratio of reduced glutathione (GSH) to its oxidized disulfide form (GSSG) is a primary indicator of cellular redox status.[21] The most common and reliable method is the DTNB-GSSG reductase recycling assay.
Causality Behind Experimental Choices:
-
Principle: This is an enzymatic recycling assay that provides signal amplification, making it highly sensitive. GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB) and GSSG. Glutathione reductase then uses NADPH to recycle the GSSG back to GSH, which can react with more DTNB, thus amplifying the signal.[22] The rate of TNB formation is directly proportional to the total glutathione concentration.
-
Measuring GSSG: To measure GSSG specifically, GSH must first be masked. A thiol-scavenging agent like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) is used to irreversibly bind to the reduced GSH pool before the assay is run.[23]
-
Deproteination: Cellular proteins contain numerous thiol groups that would interfere with the assay. Therefore, sample deproteination, typically with sulfosalicylic acid (SSA) or metaphosphoric acid, is a critical first step to ensure accuracy.[23]
Protocol: DTNB-Based Glutathione Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HepG2) in 6-well plates and grow to ~80% confluency.[23]
-
Treat cells with varying concentrations of this compound for a desired time course (e.g., 24 hours). Include appropriate controls: vehicle control, positive control (e.g., N-acetylcysteine), and a stressor control (e.g., H₂O₂ or docetaxel to induce oxidative stress).[24]
-
-
Sample Preparation (Perform all steps on ice):
-
Aspirate media and wash cells twice with 1 mL of ice-cold PBS.
-
Add 100-200 µL of ice-cold 5% Sulfosalicylic Acid (SSA) to each well and scrape the cells.[23]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[25]
-
Carefully collect the supernatant (this is the deproteinized lysate) for the assay. The pellet can be saved for protein quantification (e.g., Bradford or BCA assay) to normalize the results.[23]
-
-
Assay Procedure (in a 96-well plate):
-
Standard Curve: Prepare GSH or GSSG standards ranging from 0 to 50 µM in 5% SSA.
-
Total Glutathione (GSH + GSSG):
-
To each well, add 150 µL of reaction buffer (containing NADPH and Glutathione Reductase).
-
Add 20 µL of sample supernatant or standard.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DTNB solution.
-
-
Oxidized Glutathione (GSSG):
-
In a separate tube, take 50 µL of sample supernatant and add 1 µL of 2-vinylpyridine (2-VP). Mix and incubate at room temperature for 60 minutes to mask GSH.
-
Proceed with the assay as for total glutathione, using the 2-VP-treated sample.
-
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405-415 nm every minute for 10 minutes using a microplate reader.[22][25]
-
Calculate the rate of change in absorbance (ΔOD/min) for each well.
-
Plot the ΔOD/min for the standards to generate a standard curve.
-
Determine the total glutathione and GSSG concentrations in your samples from the standard curve.
-
Calculate reduced GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]). The factor of 2 accounts for GSSG being a dimer of GSH.
-
Normalize results to the protein content of each sample (e.g., nmol glutathione/mg protein).[25]
-
Measurement of Reactive Oxygen Species (ROS)
Assessing whether this compound supplementation can mitigate ROS levels is a key functional endpoint. Fluorogenic probes are the standard method for this analysis.[22]
Causality Behind Experimental Choices:
-
DCFDA Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by various ROS (primarily H₂O₂) into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] It provides a general measure of cellular oxidative stress.
-
Flow Cytometry vs. Microscopy: Flow cytometry provides high-throughput quantitative data from thousands of individual cells, offering statistical power. Fluorescence microscopy provides spatial information and morphological context but is lower throughput.
Protocol: General ROS Detection with DCFDA
-
Cell Preparation: Culture and treat cells in 6-well plates or black-walled, clear-bottom 96-well plates as described previously. A positive control for ROS induction (e.g., 100-500 µM H₂O₂) is essential.
-
Probe Loading:
-
Remove media and wash cells once with warm PBS or HBSS.
-
Add DCFDA working solution (typically 5-10 µM in serum-free media) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Analysis:
-
Remove the DCFDA solution and wash cells once with PBS.
-
Add fresh PBS or media.
-
Immediately analyze using either:
-
Fluorescence Plate Reader: Ex/Em ~485/535 nm.
-
Flow Cytometer: Analyze fluorescence in the FITC channel.
-
Fluorescence Microscope: Capture images using a standard green filter set.
-
-
-
Data Interpretation: Compare the fluorescence intensity of treated groups to the vehicle control. A successful cytoprotective effect from this compound would be demonstrated by a significant reduction in the ROS signal in cells co-treated with an oxidative stressor.
| Assay | Target Analyte | Key Reagent | Detection Method |
| Glutathione Assay | GSH, GSSG | DTNB (Ellman's Reagent) | Colorimetric (415 nm)[22] |
| General ROS | H₂O₂, ROO•, ONOO⁻ | DCFDA | Fluorometric (~485/535 nm)[22] |
| Lipid Peroxidation | Malondialdehyde (MDA) | Thiobarbituric Acid (TBA) | Colorimetric/Fluorometric[22] |
| Redox Potential | Cysteine/Cystine Ratio | Redox-sensitive GFP (roGFP) | Ratiometric Fluorescence[21][26] |
Conclusion and Future Directions
This compound is more than a mere nutrient supplement; it is a critical tool for maintaining and manipulating cellular redox homeostasis in a controlled, reproducible manner. Its superior solubility and stability overcome the significant technical hurdles associated with L-cysteine and L-cystine, enabling researchers to reliably fuel the glutathione synthesis pathway.[8][10] By serving as a robust source for intracellular cysteine, it directly supports the cell's primary antioxidant defense system, empowering cells to combat oxidative stress and resist specific forms of cell death like ferroptosis.[16] The experimental frameworks provided here offer a validated starting point for scientists and drug developers to precisely quantify the impact of this compound and to explore new therapeutic strategies aimed at rebalancing redox homeostasis in disease.[24]
Future investigations should focus on the interplay between cystine uptake and other metabolic pathways, such as glutaminolysis, and explore the therapeutic potential of modulating System xc- activity in conjunction with this compound supplementation in pathologies characterized by redox imbalance, from neurodegeneration to cancer.
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- Cystine-glutamate antiporter xCT as a therapeutic target for cancer. (2025). ResearchGate.
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- Assessment of intracellular glutathione (GSH) level using Ellman's reagent. (n.d.). Protocols.io.
- L-Cystine disodium salt, anhydrous. (n.d.). Chem-Impex.
- Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein. (2020). ULAKBİM.
- Quantitative measurement of redox potential in hypoxic cells using SERS nanosensors. (2014). pubs.rsc.org.
- Increased uptake of L-cysteine and L-cystine by nerve growth factor in rat pheochromocytoma cells. (n.d.). PubMed.
- Metabolism of cystine and cystine-derived metabolites. (n.d.). ResearchGate.
- Glutathione Assay (Colorimetric). (n.d.). G-Biosciences.
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- REGULATION OF GLUTATHIONE SYNTHESIS. (n.d.). PMC - PubMed Central - NIH.
- GLUTATHIONE SYNTHESIS. (n.d.). PMC - PubMed Central - NIH.
- Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine. (n.d.). Semantic Scholar.
- Cellular Redox Homeostasis. (2021). PMC - NIH.
- Cellular Redox Homeostasis. (2025). ResearchGate.
- Solving the solubility and stability challenges of L-cystine in culture media. (2023). Cell Culture Dish.
- Cellular redox homeostasis: Significance and symbolism. (2025). SciSpace - Typeset.
- Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine. (n.d.). MDPI.
- Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. (n.d.). MDPI.
- Li, S. J., et al. (2021). Cystine supplementation rebalances the redox homeostasis of microenvironment in non-small cell lung cancer cells and reverses their resistance to docetaxel. PubMed.
- L-Cystine disodium salt, anhydrous. (n.d.). Sigma-Aldrich.
- L-Cysteine in Cell Culture. (n.d.). Sigma-Aldrich.
- L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications. (n.d.). Evonik Health Care.
- L-Cystine Disodium Salt Monohydrate, 200 G. (n.d.). Research Products International Corp.
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An In-Depth Technical Guide: Disodium L-cystinate as a Precursor for Glutathione Synthesis
Abstract
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and the cornerstone of cellular antioxidant defense.[1][2][3] Its synthesis is critically dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor.[1][2] Direct supplementation with L-cysteine is often impractical due to its instability and rapid auto-oxidation to L-cystine in extracellular environments.[1][3] This guide provides a comprehensive technical overview of the utilization of Disodium L-cystinate, a stable and soluble form of L-cystine, as an effective precursor for intracellular glutathione synthesis. We will delve into the biochemical pathways governing its uptake and conversion, provide detailed experimental protocols for assessing its efficacy, and discuss the critical parameters for its application in research and drug development.
Introduction: The Central Role of Glutathione and the Cysteine Bottleneck
Glutathione is integral to a multitude of cellular processes, including the detoxification of xenobiotics, neutralization of reactive oxygen species (ROS), maintenance of the cellular redox state, and regulation of cell signaling pathways involved in proliferation and apoptosis.[1][2][4] A decline in intracellular GSH levels is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, and cancer.[2][5]
The biosynthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][2] The activity of GCL, which catalyzes the formation of γ-glutamylcysteine, is the rate-limiting step and is subject to feedback inhibition by GSH.[1][5] However, the availability of L-cysteine is the primary determinant of the rate of GSH synthesis.[1][2]
Cells acquire L-cysteine through three primary mechanisms: de novo synthesis via the transsulfuration pathway, protein degradation, and uptake from the extracellular environment.[1] For many cell types, particularly under conditions of high oxidative stress, the uptake of extracellular L-cystine (the oxidized dimer of L-cysteine) is the predominant source.[6][7] This presents a challenge, as L-cystine has poor solubility. This compound, the sodium salt of L-cystine, offers a highly soluble and stable alternative, making it an ideal precursor for robustly studying and modulating intracellular GSH levels.[8][9]
Biochemical Pathway: From this compound to Glutathione
The journey from extracellular this compound to intracellular glutathione involves a series of transport and enzymatic steps.
2.1. Cellular Uptake via the System xc- Antiporter:
The primary transporter for L-cystine into the cell is the system xc- antiporter, a heterodimeric protein composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2 (4F2hc).[6][7][10] This antiporter functions by exchanging one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[6][7] The expression and activity of SLC7A11 are often upregulated in cancer cells to meet the high demand for GSH to counteract elevated ROS levels.[6][11]
2.2. Intracellular Reduction to L-cysteine:
Once inside the highly reducing environment of the cytosol, L-cystine is rapidly reduced to two molecules of L-cysteine.[6][12] This reaction is primarily catalyzed by thioredoxin reductase and glutathione reductase, utilizing NADPH as a reducing equivalent.[7][12]
2.3. Two-Step Enzymatic Synthesis of Glutathione:
The newly formed L-cysteine molecules are now available for glutathione synthesis:
-
Step 1: Formation of γ-Glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.[1][5] GCL itself is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1][2]
-
Step 2: Addition of Glycine: The enzyme glutathione synthetase (GS) catalyzes the second ATP-dependent step, adding glycine to the C-terminus of γ-glutamylcysteine to form the final tripeptide, glutathione (γ-L-glutamyl-L-cysteinylglycine).[1][13]
The following diagram illustrates this pathway:
Caption: Glutathione synthesis from this compound.
Experimental Protocol: Assessment of Intracellular Glutathione Levels
To validate the efficacy of this compound as a GSH precursor, a robust and reliable method for quantifying intracellular GSH is essential. The Tietze enzymatic recycling assay is a widely used and sensitive method.[14]
3.1. Principle of the Tietze Assay:
This assay relies on the oxidation of GSH by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form glutathione disulfide (GSSG) and the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is directly proportional to the total glutathione concentration (GSH + GSSG).[14]
3.2. Materials and Reagents:
-
Cell culture medium and supplements
-
This compound solution (sterile-filtered)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, with 0.1% Triton X-100)[15]
-
Bradford reagent for protein quantification
-
96-well microplate
-
Microplate reader
-
Reaction buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.4[14]
-
DTNB solution (4 mg/mL in reaction buffer)[15]
-
NADPH solution (e.g., 0.4 mg/mL in reaction buffer)
-
Glutathione reductase solution (e.g., 50 units/mL in reaction buffer)
-
GSH standards (for standard curve generation)
3.3. Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control for GSH depletion (e.g., buthionine sulfoximine, BSO) and an untreated control.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant, which contains the intracellular components.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay or a similar method. This is crucial for normalizing the GSH levels.
-
-
Glutathione Assay:
-
Prepare a GSH standard curve (e.g., 0 to 1.25 mM).[15]
-
In a 96-well plate, add 50 µL of each cell lysate and the GSH standards to separate wells.[15]
-
Add 40 µL of reaction buffer to all wells.[15]
-
Add 10 µL of DTNB solution to each well.[15]
-
Initiate the reaction by adding 10 µL of glutathione reductase solution (containing NADPH) to all wells.
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each sample and standard.
-
Plot the ΔA412/min for the GSH standards against their known concentrations to generate a standard curve.
-
Determine the GSH concentration in the cell lysates from the standard curve.
-
Normalize the GSH concentration to the protein concentration of each sample (e.g., nmol GSH/mg protein).
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for assessing intracellular GSH.
Data Presentation and Interpretation
The results of the experiment can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Intracellular Glutathione Levels in HepG2 Cells (24-hour treatment)
| Treatment Group | Concentration (µM) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Control |
| Untreated Control | 0 | 50.2 ± 4.5 | 1.0 |
| This compound | 50 | 75.8 ± 6.1 | 1.5 |
| This compound | 100 | 98.4 ± 8.2 | 2.0 |
| This compound | 200 | 125.1 ± 10.3 | 2.5 |
| BSO (Positive Control) | 100 | 12.6 ± 2.1 | 0.25 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Interpretation of Results:
A dose-dependent increase in intracellular GSH levels following treatment with this compound would confirm its role as an effective precursor for glutathione synthesis. The significant decrease in GSH in the BSO-treated group validates the assay's ability to detect GSH depletion.
Conclusion and Future Directions
This compound serves as a highly effective and bioavailable precursor for intracellular glutathione synthesis. Its superior solubility and stability compared to L-cysteine and L-cystine make it an invaluable tool for researchers in various fields. The methodologies outlined in this guide provide a robust framework for investigating the role of glutathione in cellular physiology and pathology. Future research could explore the therapeutic potential of this compound in conditions characterized by oxidative stress and glutathione deficiency. Furthermore, investigating its impact on the expression of key enzymes in the glutathione synthesis pathway, such as GCL and GS, would provide a more complete understanding of its mechanism of action.
References
- Banjac, A., Perisic, T., Sato, H., Heck, A. J., & Bannai, S. (2008). The cystine/glutamate antiporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy.
- Floreani, M., Petrone, M., & Debetto, P. (1997). A comparison between different methods for the determination of reduced and oxidized glutathione in mammalian tissues. Free Radical Research, 26(5), 449-455.
- Koppula, P., Zhang, Y., Zhuang, L., & Gan, B. (2018). The role of cystine/glutamate antiporter SLC7A11/xCT in the pathophysiology of cancer. Frontiers in Oncology, 8, 858462.
- Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153.
- Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. protocols.io.
- Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502-522.
- Wikipedia contributors. (2023, December 19). Glutamate–cysteine ligase. In Wikipedia, The Free Encyclopedia.
- Yang, Y., & Wu, G. (2015). Extracellular and intracellular l-cysteine/l-cystine balance and l-cysteine/l-cystine transport systems. Amino Acids, 47(8), 1535-1547.
- Chem-Impex International Inc. (n.d.).
- Chem-Impex International Inc. (n.d.). L-Cystine disodium salt, anhydrous.
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A Technical Guide to Disodium L-cystinate: Properties, Applications, and Methodologies for the Research Professional
Introduction
Disodium L-cystinate, the disodium salt of the disulfide-linked amino acid L-cystine, represents a critical reagent in numerous scientific disciplines, from biopharmaceutical manufacturing to fundamental biochemical research. Its primary advantage over its parent molecule, L-cystine, is its significantly enhanced aqueous solubility, a property that resolves major formulation and delivery challenges. L-cystine itself, formed by the oxidation of two L-cysteine molecules, is integral to the tertiary and quaternary structure of countless proteins via disulfide bridges but is notoriously insoluble in water.[1][2] The conversion to its disodium salt form creates a highly bioavailable and versatile compound.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its physicochemical properties, the scientific rationale for its application, and the self-validating protocols necessary for its synthesis and characterization.
Fundamental Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its effective application. This compound exists in two common forms, anhydrous and monohydrate, whose properties must be clearly distinguished for accurate experimental design and formulation.
Chemical Identity
The key identifiers and properties are summarized below. The choice between the anhydrous and monohydrate form is often dictated by the stringency of water content requirements in a given formulation or reaction.
| Property | This compound (Anhydrous) | This compound (Monohydrate) |
| CAS Number | 64704-23-0[1][3][4] | 199329-53-8[2][5][6] |
| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂[1][3][4] | C₆H₁₀N₂Na₂O₄S₂ · H₂O[5] |
| Molecular Weight | 284.27 g/mol [1][4] | 302.28 g/mol [5] |
| Appearance | White to light yellow powder[3] | White crystalline powder[6] |
| Purity | ≥98% (typically by titration)[4] | ≥98%[7] |
| Optical Rotation | -165° to -179° (c=2 in 1N HCl)[3] | Not specified |
| Storage | Room temp, inert atmosphere, protect from light[1] | Refrigerate, keep tightly closed[8] |
Molecular Structure
The structure consists of two L-alanine molecules linked by a disulfide bond at the β-carbon, with the carboxyl groups deprotonated and ionically bonded to two sodium cations. This salt formation is the key to its enhanced solubility.
Caption: Molecular structure of this compound.
Solubility and Stability Insights
The primary driver for using this compound is its water solubility, which circumvents the challenges posed by L-cystine's poor solubility profile. This property is critical for preparing concentrated stock solutions for cell culture media and other aqueous formulations.[9]
However, this enhanced solubility comes with a trade-off in stability. The molecule is susceptible to oxidation and decomposition, particularly when exposed to light, water for extended periods, or high temperatures.[1] Therefore, as an application best practice, stock solutions should be freshly prepared, filter-sterilized, and stored at 2-8°C for short durations. For long-term storage, the powdered form should be kept in a dark, dry environment, preferably under an inert atmosphere.[1]
The Scientific Rationale for Use: Key Applications
The utility of this compound stems from its role as a stable, soluble precursor to L-cysteine, a semi-essential amino acid central to protein synthesis, detoxification, and cellular redox homeostasis.
In Biopharmaceutical Manufacturing: A Cysteine Source for Cell Culture
In modern bioprocessing, particularly in high-density cultures of Chinese Hamster Ovary (CHO) cells for monoclonal antibody production, the demand for amino acids is immense. L-cysteine is crucial for both the synthesis of the protein product and for the production of intracellular glutathione, the primary antioxidant that protects cells from oxidative stress.[9]
This compound serves as an ideal source material for cell culture media for two reasons:
-
Solubility & Bioavailability : It can be dissolved at high concentrations in basal media, unlike L-cystine.[9]
-
Stability in Media : It is more stable to oxidation in solution than free L-cysteine. Once inside the cell, the disulfide bond is readily reduced to yield two molecules of L-cysteine.
Caption: Cellular uptake and metabolic fate of this compound.
In Pharmaceutical Formulation and Drug Development
In drug development, this compound is valued as a stable precursor to L-cysteine for therapeutic applications, particularly those targeting conditions of oxidative stress and inflammation.[3] It can effectively replenish intracellular cysteine levels, thereby boosting glutathione synthesis and enhancing cellular antioxidant capacity.
Furthermore, derivatives of L-cystine are being actively researched as crystallization inhibitors to treat cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. While not a direct treatment, understanding the chemistry of L-cystine and its salts is foundational to developing such therapies.[10]
In Cosmetics and Nutraceuticals
The antioxidant properties of L-cysteine are leveraged in the cosmetics industry. By providing a stable source of this amino acid, this compound is incorporated into skincare products to help protect the skin from oxidative damage and support collagen synthesis.[3][11] In nutraceuticals, it serves as a dietary supplement to support skin and hair health and overall wellness.[11]
Methodologies and Protocols
The integrity of any research or development program rests on the quality of its starting materials. The following sections detail validated, logical workflows for the synthesis and characterization of this compound.
A Generalized Protocol for Laboratory-Scale Synthesis
While this compound is commercially available, an in-house synthesis may be required for specific research applications. This protocol is based on the straightforward acid-base neutralization of L-cystine. The entire process is a self-validating system: successful execution of each step (e.g., complete dissolution, correct pH) is a prerequisite for the next, ensuring high purity.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a standardized 1.0 M solution of sodium hydroxide (NaOH). For each mole of L-cystine to be used, 2.05 molar equivalents of NaOH will be required. The slight excess ensures complete deprotonation.
-
Initial Suspension: In a jacketed glass reactor, suspend L-cystine (1.0 eq.) in deionized water (approx. 5-10 mL per gram of L-cystine). Begin vigorous stirring and cool the suspension to 0-5°C using a circulating chiller. Causality: Low temperature is crucial to dissipate the heat from the exothermic neutralization reaction, preventing potential degradation.
-
Neutralization: Add the 1.0 M NaOH solution (2.05 eq.) dropwise to the cold suspension via a dropping funnel. Maintain the temperature below 10°C. Continue stirring until all solids have dissolved, resulting in a clear solution. Self-Validation: The transition from a milky suspension to a clear solution provides a visual confirmation of salt formation.
-
Precipitation: To the clear solution, slowly add cold (~0°C) absolute ethanol (approx. 4-5 volumes relative to the water used). This compound is insoluble in ethanol, and a white precipitate will form. Causality: Ethanol acts as an anti-solvent, drastically reducing the polarity of the medium and forcing the ionic compound out of solution.
-
Isolation: Allow the suspension to stir in the cold for 30 minutes to maximize yield. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold absolute ethanol, followed by one portion of diethyl ether. Causality: The ethanol wash removes any residual water and unreacted NaOH. The ether wash removes the ethanol and facilitates rapid drying.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.
Quality Control & Analytical Characterization
Verification of the identity, purity, and stereochemical integrity of the synthesized product is non-negotiable.
| Analytical Technique | Parameter Measured | Expected Result / Specification |
| Acid-Base Titration | Purity (Assay) | 98.0% - 102.0% (anhydrous basis)[3] |
| Polarimetry | Chiral Integrity | Specific Rotation ([α]D) of -165° to -179°[3] |
| FT-IR Spectroscopy | Functional Groups | Absence of strong C=O stretch (~1700-1750 cm⁻¹ from COOH). Presence of strong carboxylate (COO⁻) stretch (~1550-1610 cm⁻¹). |
| ¹H NMR (in D₂O) | Chemical Structure | Characteristic peaks for α- and β-protons. Integration should confirm the structure. |
| Karl Fischer Titration | Water Content | Differentiates between anhydrous (<1.0%) and monohydrate (~5.9%) forms. |
Conclusion and Future Outlook
This compound is more than a mere salt; it is an enabling compound that solves critical solubility and delivery challenges associated with L-cystine. Its application in biopharmaceutical manufacturing is mature and essential, while its use in therapeutic and cosmetic formulations continues to grow. Future research will likely focus on developing even more stable derivatives and exploring novel delivery mechanisms to further enhance its efficacy in treating conditions related to oxidative stress and amino acid metabolism disorders. The robust synthesis and analytical methods described herein provide the foundation for ensuring the quality and consistency required for these advanced applications.
References
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L-Cystine disodium salt monohydrate - DC Fine Chemicals. [Link]
-
L-Cystine Disodium Salt Monohydrate | Suspension Culture Media - Amino Acid Derivatives. [Link]
-
L-Cystine Disodium Salt Hydrate CAS No 199329-53-8. [Link]
-
L-Cystine, sodium salt (1:2) | C6H10N2Na2O4S2 | CID 21119610 - PubChem. [Link]
-
Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - NIH. [Link]
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Methodological & Application
Application Notes: Disodium L-cystinate for Enhanced Cell Culture Performance
Introduction: Overcoming the Cystine Solubility Bottleneck in Cell Culture
L-cysteine and its oxidized dimer, L-cystine, are essential amino acids critical for robust cell growth, proliferation, and the production of recombinant proteins.[1][2] Their primary roles include serving as fundamental building blocks for protein synthesis and, most critically, as the rate-limiting precursor for the synthesis of glutathione (GSH).[2][3] Glutathione is the most abundant intracellular antioxidant, playing a pivotal role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS).[2][4] This protective function is indispensable, particularly in high-density cultures and demanding bioprocessing applications where cellular stress is elevated.
However, the direct use of L-cystine in chemically defined, neutral-pH media is hampered by its extremely low solubility.[5] This poor solubility can lead to precipitation, creating inconsistencies in media preparation and severely limiting the bioavailability of this crucial nutrient.[2] To address this long-standing challenge, Disodium L-cystinate, a highly water-soluble salt of L-cystine, has been established as a superior alternative.[6][7] Its enhanced solubility ensures a consistent and readily available supply of cystine, thereby supporting optimal cellular metabolism, mitigating oxidative damage, and improving overall culture performance.
Section 1: Mechanism of Action and Scientific Rationale
The efficacy of this compound supplementation is rooted in fundamental cellular biochemistry. While L-cysteine and L-cystine are interconvertible, it is L-cystine that is often transported into the cell via specific amino acid transporters, such as the well-characterized cystine/glutamate antiporter (system xc-).[8][9]
Once inside the cell, L-cystine is immediately reduced by enzymes like thioredoxin reductase, yielding two molecules of L-cysteine.[8][10] This intracellular pool of L-cysteine is then directed to two primary metabolic fates:
-
Protein Synthesis: As a proteinogenic amino acid, L-cysteine is incorporated into the polypeptide chains of newly synthesized proteins, including monoclonal antibodies and other therapeutic biologics.[1]
-
Glutathione (GSH) Synthesis: L-cysteine serves as the critical substrate for the synthesis of the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine).[2][3] GSH is the cornerstone of the cell's antioxidant defense system, directly neutralizing ROS and detoxifying harmful compounds.[4]
By providing a soluble and bioavailable source of cystine, this compound supplementation ensures that the intracellular demand for cysteine is met, thereby bolstering the cell's capacity for both protein production and defense against oxidative stress.
Figure 1: Cellular uptake and metabolic fate of L-cystine.
Section 2: Protocols for Preparation and Use
Protocol 2.1: Preparation of a Sterile Stock Solution of this compound
This protocol details the preparation of a concentrated, sterile stock solution, which serves as the foundation for accurate media supplementation. The use of a stock solution prevents the need to weigh small, variable amounts of powder for each media preparation.
Materials:
-
This compound salt, cell culture grade (e.g., from Thermo Fisher Scientific, MilliporeSigma)[6][7][11]
-
Sterile, cell culture-grade water (Water for Injection, WFI)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter (PVDF or PES recommended)
-
Sterile syringes
Procedure:
-
Aseptic Environment: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, this would be 2.84 g per 100 mL of water (using an anhydrous MW of 284.27 g/mol ).
-
Dissolution: Add the powder to a sterile conical tube and add the corresponding volume of sterile, room temperature cell culture-grade water. Cap the tube securely and vortex or invert until the powder is completely dissolved. This compound is readily soluble at neutral pH.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new, sterile conical tube. This step removes any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, sterile cryovials or tubes. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can compromise solution integrity, and to minimize the risk of contamination.
-
Storage:
Protocol 2.2: Supplementation of Cell Culture Media
This protocol describes the process of adding the prepared stock solution to either basal or feed media to achieve the desired final working concentration.
Procedure:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Avoid prolonged exposure to elevated temperatures.
-
Calculation: Calculate the required volume of the stock solution to add to your medium using the formula:
-
V1 = (C2 * V2) / C1
-
Where:
-
V1 = Volume of stock solution to add
-
C1 = Concentration of the stock solution (e.g., 100 mM)
-
V2 = Final volume of the supplemented medium
-
C2 = Desired final concentration in the medium (e.g., 0.8 mM)
-
-
-
Supplementation: In an aseptic environment, use a sterile pipette to add the calculated volume (V1) of the stock solution to the basal or feed medium.
-
Mixing: Gently swirl or invert the medium bottle to ensure the supplement is homogeneously distributed. Avoid vigorous shaking that could cause foaming and protein denaturation.
-
Use: The supplemented medium is now ready for use in your cell culture experiments.
Section 3: Key Parameters and Recommendations
Quantitative data and starting recommendations are summarized below to guide experimental design.
| Parameter | Value / Description | Rationale & Justification |
| Compound | This compound | A highly water-soluble salt of L-cystine, ideal for neutral pH cell culture media.[6] |
| CAS Number | 64704-23-0 (anhydrous); 199329-53-8 (monohydrate) | Ensures correct identification of the chemical entity.[6] |
| Molecular Weight | ~284.27 g/mol (anhydrous) | Required for accurate preparation of stock solutions. |
| Stock Concentration | 50 - 100 mM | A concentrated stock minimizes the volume added to media, preventing significant dilution of other components. |
| Working Concentration | 0.2 - 1.0 mM | Standard media like DMEM and RPMI contain ~0.2 mM L-cystine.[13] Optimization is highly recommended, as studies have shown dose-dependent effects up to 1.6 mM.[8][14] |
| Stock Solution Storage | -20°C (long-term); 2-8°C (short-term, <2 weeks) | Protects against degradation and microbial growth.[12] |
Section 4: Experimental and Supplementation Workflow
The following diagram outlines the logical flow from powder to use in cell culture.
Figure 2: Standard workflow for preparing and using this compound.
Section 5: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced cell growth or signs of toxicity after supplementation. | The final concentration of cystine is too high for the specific cell line. Excessive cysteine can induce oxidative stress and be cytotoxic.[15] | Perform a dose-response titration experiment to determine the optimal concentration. Start with a lower concentration (e.g., 0.1-0.2 mM) and test a range of higher concentrations. |
| No observable improvement in cell viability or productivity. | 1. Cystine may not be the primary limiting nutrient in your specific media formulation and process. 2. The concentration used may be too low to elicit a beneficial effect. | 1. Analyze spent media to confirm cystine depletion. Evaluate other potential limiting factors. 2. Test a higher concentration within the recommended range (see Section 3). |
| Precipitate forms in the medium after adding the stock solution. | 1. The incorrect compound (e.g., L-cystine instead of this compound) was used. 2. Potential interaction with other highly concentrated media components or extreme pH shifts. | 1. Verify the identity and CAS number of the starting material. 2. Ensure the stock solution is fully dissolved and at room temperature before adding. Add the supplement to the bulk medium before adding other potentially reactive components. |
References
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Liu, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. International Journal of Molecular Sciences, 24(2), 1495. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Cystine. Retrieved from [Link]
-
Combs, J. A., & DeNicola, G. M. (2019). Cysteine is a core player in the cellular metabolism. ResearchGate. Retrieved from [Link]
-
Xiao, W., & Xu, C. (2024). Cystine/cysteine metabolism regulates the progression and response to treatment of triple-negative breast cancer (Review). Oncology Letters, 28(5), 521. Retrieved from [Link]
-
Xiao, W., & Xu, C. (2024). Cystine/cysteine metabolism regulates the progression and response to treatment of triple-negative breast cancer (Review). Oncology Letters, 28(5), 521. Retrieved from [Link]
-
Komuczki, D., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cystine?. Retrieved from [Link]
-
Kim, S. E., et al. (2022). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. Experimental Neurobiology, 31(1), 70-80. Retrieved from [Link]
-
SLS. (n.d.). L-Cystine dihydrochloride, dry. Retrieved from [Link]
-
Liu, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
Cell Culture Dish. (2023, September 13). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]
-
Aging-US. (n.d.). Supplementary Methods. Retrieved from [Link]
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Application Notes & Protocols for the Use of Disodium L-cystinate in Monoclonal Antibody Production
Abstract
The production of monoclonal antibodies (mAbs) in chemically defined, fed-batch processes is critically dependent on the consistent and sufficient supply of key amino acids. L-cystine, a dimer of cysteine, is indispensable for the correct folding, structural integrity, and biological function of mAbs through the formation of intra- and inter-chain disulfide bonds. However, the utility of standard L-cystine in bioprocessing is severely hampered by its extremely low solubility at neutral pH, complicating the preparation of concentrated, pH-neutral feed media and hindering process intensification. This application note details the mechanistic advantages and provides robust protocols for the use of Disodium L-cystinate, a highly soluble form of L-cystine, to overcome these manufacturing challenges. By leveraging the superior physicochemical properties of this compound, researchers and process development scientists can simplify feed preparation, enhance process stability, and support high-density cell cultures to maximize mAb titer and quality.
The Indispensable Role of Cystine in mAb Synthesis and Stability
L-cystine serves two primary functions in the context of monoclonal antibody production in Chinese Hamster Ovary (CHO) cells and other mammalian expression systems:
-
Structural Building Block: As a constituent amino acid, cystine's most critical role is in forming the disulfide bonds that stabilize the tertiary and quaternary structure of the IgG molecule. An IgG1 antibody, for instance, contains 16 conserved disulfide bonds (12 intra-chain and 4 inter-chain) that are essential for proper protein folding and function.[1] Incomplete or incorrect disulfide bond formation can lead to the secretion of antibody fragments, aggregates, or misfolded proteins, which are critical quality attributes that must be controlled.[2][3]
-
Metabolic Precursor and Redox Buffer: Within the cell, L-cystine is readily reduced to two molecules of L-cysteine. L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[4][5] A robust glutathione pool is essential for protecting cells from oxidative stress, a common challenge in high-density cultures, thereby maintaining cell viability and productivity.[4] Insufficient cysteine levels can lead to endoplasmic reticulum (ER) stress and apoptosis, ultimately reducing the productive lifespan of the culture.[4][6]
The Formulation Challenge: Low Solubility of Standard L-Cystine
The central operational challenge with L-cystine is its poor solubility (around 0.112 g/L) in water at neutral pH.[7] Modern fed-batch strategies for mAb production aim to use highly concentrated, pH-neutral feeds to deliver nutrients without significantly diluting the bioreactor volume or causing detrimental pH spikes.[8] Due to its insolubility, L-cystine (often paired with the equally insoluble L-tyrosine) has traditionally been prepared in a separate, highly alkaline stock solution (pH > 10).[8][9] This "alkaline feed" approach introduces several process complexities:
-
Increased Process Complexity: Requires an additional feed tank, pump, and control loop.
-
Risk of pH Spikes: The addition of a high-pH feed to the bioreactor requires careful control to avoid sharp increases in culture pH, which can negatively impact cell health and product quality.[8]
-
Precipitation Risk: Upon contact with the neutral pH of the cell culture medium, the alkaline-solubilized amino acids can precipitate, leading to nutrient unavailability and potential fouling of equipment.[8]
This compound: A Highly Soluble and Stable Solution
This compound is a salt form of L-cystine that offers a dramatic improvement in solubility—up to 1,000 times more soluble than standard L-cystine at neutral pH.[7] This key difference allows for its inclusion in highly concentrated, pH-neutral basal and feed media formulations, thereby simplifying the entire fed-batch process.
Key Advantages:
-
Enables Single, pH-Neutral Feeds: Eliminates the need for a separate alkaline feed, simplifying process control and reducing operational risk.[8][10]
-
Supports Process Intensification: Allows for the formulation of more concentrated feed media, reducing the total feed volume added during the culture and minimizing bioreactor dilution.
-
Improves Media Stability: Prevents the precipitation issues associated with pH-dependent solubility.
-
Enhances Bioprocess Performance: A consistent and sufficient supply of cystine supports higher viable cell densities, prolongs culture viability, and contributes to increased monoclonal antibody titers.[5][11]
Mechanism: Cellular Uptake and Metabolic Integration
This compound, once dissolved in the culture medium, is readily available to the cells. Mammalian cells possess specific transport systems for the uptake of cystine, which is then rapidly reduced in the cytoplasm to two molecules of cysteine. This intracellular cysteine pool is then directed to its essential metabolic fates.
Application Protocols
Protocol 1: Preparation of a Concentrated, pH-Neutral Feed Stock
This protocol describes the preparation of a 100x concentrated amino acid feed supplement containing this compound suitable for a typical CHO fed-batch process.
Materials:
-
This compound (or a commercially available highly soluble cystine derivative like a peptide)[9][12]
-
Other essential amino acids (as required by the specific process)
-
WFI (Water for Injection) or equivalent high-purity water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm filter unit
-
Sterile storage container
Methodology:
-
Calculate Required Mass: Determine the target concentration of L-cystine in the final feed medium. A typical target range for fed-batch supplementation is 0.4 mM to 0.8 mM per gram of mAb to prevent disulfide bond reduction in the harvested cell culture fluid.[2] For the feed stock, calculate the mass of this compound needed for the desired final volume (e.g., 1 L of 100x stock).
-
Dissolution: Add approximately 80% of the final WFI volume to a sterile mixing vessel. While stirring, slowly add the pre-weighed this compound powder. It should dissolve readily at room temperature.[7]
-
Add Other Components: Sequentially add the other amino acids and components of your feed supplement, allowing each to dissolve completely before adding the next.
-
pH Adjustment: Once all components are dissolved, check the pH of the solution. Adjust the pH to a final target of 7.0 ± 0.2 using HCl or NaOH as needed. This step is critical for ensuring compatibility with the bioreactor environment.
-
Final Volume: Add WFI to reach the final target volume and mix thoroughly for 15-20 minutes.
-
Sterile Filtration: Aseptically filter the concentrated feed solution through a 0.22 µm sterilizing-grade filter into a pre-sterilized storage container.
-
Quality Control & Storage: Visually inspect the final solution for any particulates. Store the filtered stock solution at 2-8°C, protected from light. Stability should be validated as per internal SOPs.
Protocol 2: Fed-Batch Culture Strategy
This protocol outlines a general approach for using the prepared feed stock in a lab-scale (e.g., 2 L) bioreactor.
Setup:
-
CHO cell line expressing a target mAb.
-
Chemically defined basal medium and the prepared concentrated feed medium.[13][14]
-
Calibrated bioreactor with standard process controls (pH, temperature, dissolved oxygen).
Methodology:
-
Inoculation: Inoculate the bioreactor with a healthy, exponentially growing culture at the desired starting viable cell density.
-
Batch Phase: Allow the cells to grow in the basal medium until a key nutrient, typically glucose, begins to deplete.
-
Initiation of Feeding: Begin the fed-batch strategy on a pre-determined day (e.g., Day 3) or when the cell density reaches a target threshold.
-
Feed Addition: Using an aseptic connection, add the concentrated feed medium daily based on a pre-defined feeding schedule. The volume can be a fixed percentage of the initial reactor volume or based on metabolic indicators like glucose consumption.[13]
-
Process Monitoring: Monitor cell growth (VCD, viability), metabolites (glucose, lactate, ammonia), and product titer throughout the culture.
-
Harvest: Terminate the culture when viability drops below a specified threshold (e.g., <60%) or when productivity declines.
Expected Outcomes and Data Summary
Integrating this compound into a fed-batch strategy is expected to simplify operations and robustly support cell culture performance. The table below summarizes typical parameters and expected outcomes.
| Parameter | Standard L-Cystine (Alkaline Feed) | This compound (Neutral Feed) | Rationale & Expected Impact |
| Feed pH | >10.0 | 7.0 ± 0.2 | Simplified Process: Eliminates risk of pH spikes in the bioreactor.[8] |
| Feed Preparation | Separate alkaline stock required | Integrated into main neutral feed | Operational Efficiency: Reduces number of feeds, tanks, and pumps.[8] |
| Risk of Precipitation | High, upon mixing with neutral media | Low to negligible | Process Robustness: Ensures consistent nutrient availability. |
| Typical Concentration | Limited by process complexity | Can be formulated at >10 g/L | Process Intensification: Allows for more concentrated feeds.[7][9] |
| Impact on Titer | Process-dependent | Potential for increase | Improved Productivity: Sufficient cystine supply can prevent it from becoming a limiting nutrient, supporting higher cell densities and productivity.[4][11] |
| Product Quality | Variable | Improved Consistency | Quality Control: Adequate cystine levels help prevent disulfide bond reduction and subsequent aggregation during harvest and hold steps.[2] |
Troubleshooting
-
Issue: Minor precipitation observed in the concentrated feed upon storage at 2-8°C.
-
Cause: Potential interaction with other components or exceeding the solubility limit of another amino acid in the complex mixture.
-
Solution: Re-evaluate the concentration of all components in the feed. Perform a solubility study for the specific formulation. Ensure the final pH is stable and within the 6.8-7.2 range.
-
-
Issue: High levels of free thiols or antibody fragments observed in the final product.
-
Cause: While this compound provides the source, other factors during the culture (e.g., cell lysis releasing reducing enzymes) can still cause disulfide bond reduction.[2]
-
Solution: Ensure the cystine concentration is sufficient. A concentration of 0.8 mM cystine per gram of mAb has been shown to be effective at preventing reduction during harvest hold.[2] Consider mitigation strategies during harvest, such as chilling and aeration. A redox buffer (cysteine/cystine pair) can also be used as a wash step during Protein A chromatography to reform disulfide bonds.[15][16]
-
Conclusion
This compound provides a scientifically sound and operationally superior alternative to standard L-cystine for monoclonal antibody production. Its high solubility at neutral pH directly addresses a major bottleneck in media and feed preparation, enabling the simplification of fed-batch processes through the use of a single, concentrated neutral feed. This approach not only enhances manufacturing efficiency and robustness but also ensures a consistent supply of this critical amino acid, supporting optimal cell growth, productivity, and the consistent quality of the final antibody product.
References
- Evonik Industries. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media.
- Treasure, C., et al. (2017). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology and Bioengineering, 114(6), 1264–1274. [Online].
- Tang, Y., et al. (2020). On-column disulfide bond formation of monoclonal antibodies during Protein A chromatography eliminates low molecular weight species and rescues reduced antibodies. mAbs, 12(1), 1827376. [Online].
- Tang, Y., et al. (2020). Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses. mAbs, 12(1), 1827375. [Online].
- Tang, Y., et al. (2020). Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses. mAbs, 12(1), 1827375. [Online].
- Hagmann, M., et al. (2015). Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity. BMC Proceedings, 9(Suppl 9), P12. [Online].
- AGC Biologics. (2023). Cystine and Tyrosine Affects ER Stress in CHO Cells.
- Evonik Industries. (2023). Rethinking solubility and stability in cell culture media with next generation cystine peptides.
- Tait, A. S., et al. (2019). Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess. Biotechnology Journal, 14(1), e1800183. [Online].
- Prade, F., et al. (2021). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. Biotechnology and Bioengineering, 118(3), 1089-1102. [Online].
- Sigma-Aldrich. (n.d.). L-Cysteine in Cell Culture.
- BioProcess International. (2011). Systematic Approaches to Develop Chemically Defined Cell Culture Feed Media.
- Kim, D. Y., et al. (2018). Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content. Applied Microbiology and Biotechnology, 102(5), 2129–2141. [Online].
- Schilling, M. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications. Cell & Gene.
- Zhang, Y., et al. (2023). Dual formation mechanisms of acidic variants in cysteine-engineered antibodies and strategies for their reduction. Frontiers in Bioengineering and Biotechnology, 11, 1276845. [Online].
- Kishishita, S., et al. (2015). Optimization of chemically defined feed media for monoclonal antibody production in Chinese hamster ovary cells. Journal of Bioscience and Bioengineering, 120(1), 89-95. [Online].
- Hagen, T., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International.
- Lu, F., et al. (2015). Development and manufacturability assessment of chemically-defined medium for the production of protein therapeutics in CHO cells. Biotechnology Progress, 31(5), 1253-1262. [Online].
- Kishishita, S., et al. (2015). Optimization of chemically defined feed media for monoclonal antibody production in Chinese hamster ovary cells. Journal of Bioscience and Bioengineering, 120(1). [Online].
- Evonik Health Care. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications.
- Sigma-Aldrich. (n.d.). L-Cysteine in Cell Culture.
- Bibila, T. A., & Robinson, D. K. (1995). In pursuit of the optimal fed-batch process for monoclonal antibody production. Biotechnology Progress, 11(1), 1-13. [Online].
- Prade, F., et al. (2021). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. Biotechnology and Bioengineering, 118(3), 1089-1102. [Online].
- Bibila, T. A., & Robinson, D. K. (1995). In pursuit of the optimal fed-batch process for monoclonal antibody production. Biotechnology Progress, 11(1), 1-13. [Online].
- Liu, D., et al. (2012). Cysteinylation of a monoclonal antibody leads to its inactivation. mAbs, 4(1), 35-41. [Online].
- Farrell, A., et al. (2022). A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies. Frontiers in Molecular Biosciences, 9, 911365. [Online].
- Irwin, G. W., et al. (2022). A Feedback Control Strategy for a Fed-Batch Monoclonal Antibody Production Process Utilising Infrequent and Irregular Sampled Measurements. Processes, 10(4), 743. [Online].
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Application Note: Utilizing Disodium L-cystinate for Controlled Protein Aggregation Studies in Biopharmaceutical Development
Introduction: The Challenge of Protein Aggregation
Protein aggregation is a critical challenge in the development of biotherapeutics, such as monoclonal antibodies (mAbs). The formation of aggregates, from soluble oligomers to visible particles, can compromise product efficacy, alter pharmacokinetics, and, most critically, elicit an immunogenic response in patients.[1][2] Therefore, understanding the mechanisms that drive aggregation and developing robust analytical methods to monitor it are paramount during all phases of drug development, from formulation to storage.[3][4]
This application note details the use of Disodium L-cystinate, a highly soluble and stable salt of the amino acid L-cystine, as a tool to induce and study protein aggregation in a controlled laboratory setting. By promoting the formation of non-native intermolecular disulfide bonds, this compound allows researchers to simulate one of the key chemical degradation pathways leading to aggregation, providing a robust model for screening formulation excipients, assessing candidate stability, and developing analytical methods.
Principle of the Method: Thiol-Disulfide Exchange and Covalent Aggregation
The stability of many proteins, especially secreted proteins like antibodies, is heavily dependent on a network of correctly formed intramolecular disulfide bonds.[5][6][7] These bonds, formed between cysteine residues, act as covalent staples that lock the protein into its native three-dimensional conformation.[8] However, the presence of free, unpaired cysteine residues or the disruption of existing disulfide bonds can initiate a cascade of aggregation.[9]
This compound serves as an oxidizing agent that facilitates the formation of disulfide-linked aggregates through a process called thiol-disulfide exchange. The core mechanism involves the following steps:
-
Initiation: A free thiol group (-SH) on the surface of a protein molecule attacks the disulfide bond (S-S) of a this compound molecule.
-
Propagation: This reaction forms a new, mixed disulfide bond between the protein and a cysteine monomer, releasing another cysteine monomer.
-
Cross-linking: The newly formed protein-cysteine disulfide can then be attacked by a free thiol from a second protein molecule. This second exchange reaction results in the formation of a direct, intermolecular disulfide bond between the two protein molecules, releasing the cysteine monomer.
This process effectively creates a covalent dimer, which can continue to react, leading to the formation of higher-order oligomers and larger aggregates.[10][11] The incorrect formation of disulfide bonds is a known pathway for protein misfolding and subsequent aggregation, implicated in both biopharmaceutical instability and neurodegenerative diseases.[5]
Caption: Mechanism of this compound induced aggregation via thiol-disulfide exchange.
Key Applications in Drug Development
-
Forced Degradation Studies: Intentionally stressing a biotherapeutic under controlled conditions to understand its degradation pathways. This compound provides a specific chemical stress to probe susceptibility to oxidation and covalent aggregation.
-
Formulation Development: Screening potential stabilizing excipients (e.g., L-arginine, polysorbates) by evaluating their ability to prevent or reduce this compound-induced aggregation.[12]
-
Candidate Selection: Comparing the intrinsic stability of different drug candidates by subjecting them to the same concentration of this compound and monitoring their aggregation propensity.
-
Analytical Method Development: Generating aggregated samples to serve as standards or test materials for developing and validating analytical techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and micro-flow imaging (MFI).[4][13]
Experimental Protocols
The following protocols provide a framework for inducing and analyzing protein aggregation using this compound. The workflow involves inducing aggregation and then characterizing the resulting sample using orthogonal analytical techniques.
Caption: General experimental workflow for this compound-induced aggregation studies.
Protocol 1: Induction of Protein Aggregation
Principle: This protocol describes the incubation of a protein solution with this compound under conditions that promote the formation of covalent aggregates.
Materials:
-
Protein of interest (e.g., monoclonal antibody) at a known concentration (e.g., 1-10 mg/mL).
-
This compound (CAS No. 64704-23-0).[14]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other formulation buffer.
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate.
-
Incubator with temperature control and optional shaking.
Procedure:
-
Prepare this compound Stock Solution: Prepare a 100 mM stock solution of this compound in the Reaction Buffer. Ensure it is fully dissolved. Filter through a 0.22 µm syringe filter for sterility.
-
Prepare Protein Samples: Dilute the protein of interest to the desired final concentration in the Reaction Buffer. A typical starting concentration is 1 mg/mL.
-
Set Up Experimental Conditions: In separate tubes or wells, prepare the following:
-
Negative Control: Protein solution + Reaction Buffer (no inducer).
-
Test Samples: Protein solution + varying final concentrations of this compound. It is crucial to test a range to find the optimal concentration for your specific protein.
-
-
Initiate Aggregation: Add the appropriate volume of the this compound stock solution to the test sample tubes/wells to achieve the desired final concentrations. Gently mix.
-
Incubation: Seal the tubes/plate and incubate at a controlled temperature (e.g., 37°C or 40°C) for a defined period (e.g., 24, 48, 72 hours). Agitation (e.g., 200 rpm) can be used to accelerate aggregation but may also introduce mechanical stress.
-
Sampling: At specified time points, carefully remove aliquots for analysis by DLS, ThT assay, or other methods. Avoid disturbing any visible precipitate.
Table 1: Recommended Starting Concentrations for this compound
| Protein Type | Suggested Concentration Range (Final) | Notes |
|---|---|---|
| Monoclonal Antibodies (mAbs) | 1 - 20 mM | Highly dependent on the specific mAb and its number of free thiols.[3][9] |
| Albumins (e.g., BSA) | 5 - 50 mM | Often more robust; may require higher concentrations or temperatures. |
| Growth Factors / Cytokines | 0.5 - 10 mM | Generally more sensitive; start with lower concentrations. |
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This data is used to calculate the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. An increase in Z-average and PDI signifies aggregation.[2]
Procedure:
-
Sample Preparation: Centrifuge the aliquot from Protocol 1 at ~10,000 x g for 1-2 minutes to remove any large, precipitated material that could interfere with the measurement.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Carefully transfer the supernatant to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Acquire at least three replicate measurements per sample.
-
Data Interpretation:
-
Z-Average (d.nm): Compare the average particle size of the test samples to the negative control. A significant increase indicates the formation of larger species.
-
Polydispersity Index (PDI): A PDI value < 0.1 generally indicates a monodisperse (non-aggregated) sample. Values > 0.2 suggest increasing heterogeneity and the presence of aggregates.
-
Size Distribution Plot: Visually inspect the intensity, volume, and number distribution plots for the appearance of a second, larger population corresponding to aggregates.
-
Protocol 3: Monitoring Amyloid-like Fibril Formation with Thioflavin T (ThT) Assay
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to the cross-β-sheet structures found in amyloid fibrils.[15][16] While disulfide-mediated aggregation is not always fibrillar, this assay is crucial for determining if the induced aggregates adopt an ordered, amyloid-like conformation.
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, distilled water. Protect from light and filter through a 0.2 µm syringe filter.
-
Prepare ThT Working Solution: On the day of the assay, dilute the ThT stock solution into PBS (pH 7.4) to a final concentration of 25 µM.[17]
-
Assay Setup:
-
Use a black, clear-bottom 96-well plate for fluorescence measurements.
-
In triplicate, add 20 µL of each sample (from Protocol 1) to separate wells.
-
Include a "Buffer + ThT" blank for background subtraction.
-
-
Initiate Measurement: Add 180 µL of the ThT working solution to each well.
-
Read Fluorescence: Immediately measure the fluorescence intensity using a plate reader with excitation set to ~440-450 nm and emission set to ~480-485 nm.[15][17]
-
Data Interpretation: Subtract the average fluorescence of the blank from all sample readings. A significant increase in fluorescence in the this compound-treated samples compared to the negative control indicates the formation of ThT-positive, amyloid-like aggregates.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Information Provided | Throughput |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Measures light scattering from diffusing particles.[18] | Average particle size (Z-ave), size distribution (PDI).[2] | High |
| Thioflavin T (ThT) Assay | Fluorescence enhancement upon binding to β-sheets.[16] | Presence of ordered, amyloid-like fibrillar structures. | High |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | Quantitative analysis of monomer, dimer, and higher-order aggregates. | Medium |
Troubleshooting
-
No Aggregation Observed:
-
Increase the concentration of this compound.
-
Increase the incubation temperature or duration.
-
Confirm the presence of free thiols on your protein of interest. The protein may be highly stable with no accessible cysteines.
-
-
Instantaneous Precipitation:
-
The concentration of this compound is too high. Reduce the concentration and perform a more detailed titration.
-
The protein may be highly unstable under the chosen buffer/temperature conditions. Re-evaluate the baseline stability with the negative control.
-
-
High Variability in DLS/ThT Results:
-
Ensure homogenous mixing of samples before aliquoting.
-
Centrifuge samples before DLS to remove dust and large precipitates.[19]
-
Ensure the ThT stock solution is freshly prepared and filtered.
-
Conclusion
This compound is a valuable and practical tool for inducing covalent protein aggregation through a physiologically relevant mechanism of disulfide bond disruption and formation. By incorporating the protocols described in this note, researchers in drug development can create controlled systems to study aggregation pathways, screen for stable formulations, and validate analytical methods. The combined use of DLS and ThT provides a powerful, multi-faceted view of the aggregation process, distinguishing between increases in overall particle size and the formation of ordered fibrillar structures. This controlled approach ultimately leads to a deeper understanding of protein stability and contributes to the development of safer and more effective biotherapeutics.
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-
Crick, S. L., et al. (2012). Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5). PLoS ONE, 7(9), e45584. Retrieved from [Link]
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Wang, W., et al. (2018). Factors Influencing Biotherapeutic Monoclonal Antibody Aggregation. Journal of Pharmaceutical Sciences, 107(9), 2271-2284. Retrieved from [Link]
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Cohen, S. M., et al. (2023). Pervasive aggregation and depletion of host and viral proteins in response to cysteine-reactive electrophilic compounds. bioRxiv. Retrieved from [Link]
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Sreelakshmi, C., et al. (2016). Oxidation of active cysteines mediates protein aggregation of S10R, the cataract-associated mutant of mouse GammaB-crystallin. Biochemical and Biophysical Research Communications, 478(2), 798-804. Retrieved from [Link]
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AZoNano. (2020). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Retrieved from [Link]
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Kumar, M., et al. (2018). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Biomolecules, 8(4), 123. Retrieved from [Link]
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Shinde, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]
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Gardner, J., et al. (2022). A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies. Frontiers in Molecular Biosciences, 9, 893345. Retrieved from [Link]
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Yu, Z., Reid, J. C., & Yang, Y. P. (2013). Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. Journal of Pharmaceutical Sciences, 102(12), 4284-4290. Retrieved from [Link]
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Majewski, J., et al. (2020). Characterization of Protein Aggregates, Silicone Oil Droplets, and Protein-Silicone Interactions Using Imaging Flow Cytometry. Journal of Pharmaceutical Sciences, 109(1), 364-374. Retrieved from [Link]
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Yang, J. A., et al. (2018). Mechanisms of Aggregation of Cysteine Functionalized Gold Nanoparticles. The Journal of Physical Chemistry C, 122(25), 13449-13458. Retrieved from [Link]
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Yang, J. A., et al. (2016). Studying the Effects of Cysteine Residues on Protein Interactions with Silver Nanoparticles. Langmuir, 32(31), 7895-7903. Retrieved from [Link]
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Kumar, M., et al. (2017). Monitoring Early-Stage Protein Aggregation by an Aggregation-Induced Emission Fluorogen. Analytical Chemistry, 89(17), 9322-9329. Retrieved from [Link]
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Swartz, J. R., et al. (2000). Protein Aggregation Mediated by Cysteine Oxidation During the Stacking Phase of Discontinuous Buffer SDS-PAGE. Analytical Biochemistry, 280(1), 169-172. Retrieved from [Link]
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Swartz, J. R., et al. (2000). Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE. Analytical Biochemistry, 280(1), 169-172. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Suppression of Protein Aggregation by L-Arginine protocol. Retrieved from [Link]
-
Kumita, J. R., et al. (2012). Molecular mechanisms of amyloid disaggregation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1363-1371. Retrieved from [Link]
-
Martin, E. W., et al. (2023). How does protein aggregate structure affect mechanisms of disaggregation?. Trends in Biochemical Sciences, 48(11), 946-958. Retrieved from [Link]
-
Takai, E., et al. (2014). Cysteine inhibits amyloid fibrillation of lysozyme and directs the formation of small worm-like aggregates through non-covalent interactions. Biotechnology Progress, 30(2), 470-478. Retrieved from [Link]
-
Baskaran, R., et al. (2018). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(4), 525-542. Retrieved from [Link]
-
PharmaCompass. (n.d.). L-Cystine, produced by Wacker Chemie AG, Burghausen, Germany, >=98.5%. Retrieved from [Link]
Sources
- 1. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. azonano.com [azonano.com]
- 5. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 6. The Important Role of Disulfide Bonds in Protein Structure | Baitai Paike Biotechnology [en.biotech-pack.com]
- 7. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]
- 10. Oxidation of active cysteines mediates protein aggregation of S10R, the cataract-associated mutant of mouse GammaB-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing CHO Cell Growth and Viability with Disodium L-cystinate, a Highly Soluble Cysteine Source
Abstract
The productivity of Chinese Hamster Ovary (CHO) cell cultures, the cornerstone of modern biopharmaceutical manufacturing, is intrinsically linked to the composition and stability of the culture medium. Cysteine, an essential amino acid for cell growth, protein synthesis, and antioxidant defense, presents a significant challenge in media formulation. Its oxidized form, L-cystine, exhibits extremely low solubility at neutral pH, leading to precipitation, inconsistent nutrient availability, and compromised process performance. This application note details the mechanism, advantages, and protocols for using Disodium L-cystinate, a highly soluble and bioavailable source of L-cystine, to overcome these limitations and enhance the growth, viability, and productivity of CHO cells in chemically defined, serum-free environments.
The Challenge of Cysteine Delivery in Bioprocessing
The relentless drive for higher titers in biomanufacturing has led to the development of highly concentrated, chemically defined feed media to support high-density CHO cell cultures.[1] However, the physicochemical properties of certain essential amino acids impose fundamental limits on media formulation.[2]
L-cysteine is critical for cellular function, but it is highly reactive and readily oxidizes to L-cystine in aqueous media.[2] L-cystine, in turn, has very poor solubility (>1 mM) at the neutral pH typical of cell culture, causing it to precipitate out of solution.[3] This precipitation creates several significant problems:
-
Nutrient Limitation: The bioavailable concentration of cysteine equivalents decreases, leading to nutrient starvation. Cysteine limitation is proven to be detrimental to CHO cell proliferation and recombinant protein productivity.[4][5][6]
-
Process Inconsistency: Media preparation becomes complex, often requiring separate alkaline feeds for L-cystine and L-tyrosine, which increases the risk of pH spikes and process variability.[3]
-
Cellular Stress: Insufficient cysteine depletes the intracellular pool of glutathione (GSH), the cell's primary antioxidant.[3][7][8] This leads to a redox imbalance, increased endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, reduced cell viability and apoptosis.[7][9]
This compound, a water-soluble salt of L-cystine, directly addresses this critical bottleneck by providing a stable and highly soluble source of cysteine equivalents, ensuring consistent nutrient delivery and supporting a more robust and productive cell culture process.[10]
Mechanism of Action: From Enhanced Solubility to Cellular Protection
The primary advantage of this compound stems from its superior solubility, which facilitates the creation of concentrated, pH-neutral feed strategies. Once in the culture medium, it provides a bioavailable source of L-cystine that cells can efficiently utilize to bolster their growth and defense mechanisms.
-
Uptake: L-cystine is actively transported into the cell primarily through the system xc- cystine/glutamate antiporter.[11][12]
-
Intracellular Reduction: Once inside the cell, L-cystine is rapidly reduced by enzymes like thioredoxin reductase to yield two molecules of L-cysteine.[12]
-
Fueling Key Pathways: The resulting intracellular L-cysteine pool is directed towards three critical functions:
-
Protein Synthesis: Serving as an essential building block for biomass and the desired recombinant protein (e.g., monoclonal antibodies).
-
Glutathione (GSH) Synthesis: Acting as the rate-limiting substrate for the synthesis of GSH, which is the most abundant intracellular antioxidant.[3][8][13] GSH is pivotal in neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance.
-
Nrf2 Pathway Activation: The influx of L-cystine has been shown to induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11][12] Nrf2 is a master regulator that controls the expression of a wide array of antioxidant and detoxification genes, further protecting the cell from oxidative stress.
-
Caption: Cellular uptake and metabolic fate of L-cystine.
Comparative Advantages Over Standard Supplementation
The use of this compound provides a clear advantage over traditional methods of supplying cysteine and cystine, resulting in a more efficient and reproducible manufacturing process.
| Feature | Standard L-Cysteine | Standard L-Cystine | This compound | Benefit to Researcher |
| Solubility (Neutral pH) | High, but unstable | Very Low (<1 mM)[3] | Very High [10] | Enables concentrated, pH-neutral feed media; prevents precipitation. |
| Stability in Media | Low (rapidly oxidizes)[2] | Stable (but insoluble) | High | Reduces nutrient degradation and ensures consistent bioavailability. |
| Process Complexity | Simple addition | Requires separate alkaline feed or complex dipeptides[3][14] | Simple Addition | Streamlines media preparation and reduces risk of pH-induced stress. |
| Cysteine Bioavailability | Prone to degradation | Limited by precipitation | Sustained & Consistent | Prevents nutrient limitation, leading to improved cell growth and productivity. |
| Cellular Stress | Can induce toxicity at high concentrations[15] | Limitation induces oxidative and ER stress[7][9] | Mitigates Stress | Supports robust GSH synthesis, enhancing cell viability and culture longevity. |
Experimental Protocols
The following protocols provide a framework for validating the efficacy of this compound in your specific CHO cell line and process.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound for addition to basal or feed media.
Materials:
-
This compound monohydrate (e.g., CAS No. 199329-53-8)[10]
-
High-purity, cell culture-grade water (e.g., WFI or equivalent)
-
Sterile conical tubes or bottles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Determine the mass of this compound powder required to make a 100 mM stock solution (MW = 302.3 g/mol ). For 100 mL, this is 3.023 g.
-
Dissolution: Aseptically add the calculated mass of this compound to the appropriate volume of cell culture-grade water at room temperature.
-
Mixing: Gently vortex or swirl the solution until the powder is completely dissolved. The high solubility should allow for rapid dissolution without pH adjustment.
-
Sterilization: Pass the solution through a 0.22 µm sterile filter into a sterile storage container.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Protocol 2: Workflow for a Dose-Response Evaluation
This experiment is designed to identify the optimal concentration of this compound for enhancing cell growth and productivity in a batch or fed-batch culture.
Caption: Experimental workflow for dose-response study.
Procedure:
-
Cell Seeding: Seed shake flasks (or other appropriate culture vessels) with your CHO cell line at a standard density (e.g., 0.5 x 106 cells/mL) in your chemically defined basal medium.
-
Supplementation: Immediately after seeding, add the sterile this compound stock solution to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM). Include two control groups: one with no additional supplementation and one supplemented with your standard concentration of L-cystine or L-cysteine.
-
Incubation: Place the cultures in a humidified incubator at 37°C with 5-8% CO2 on an orbital shaker.
-
Monitoring: Take daily samples to measure:
-
Viable Cell Density (VCD) and Percent Viability using a cell counter.
-
Metabolites (Glucose, Lactate, Ammonia) using a bioanalyzer.
-
Product Titer at later time points using an appropriate method (e.g., ELISA, HPLC).
-
-
Redox Analysis: On a key day during the exponential growth phase, collect cell pellets to perform an intracellular glutathione (GSH) assay (e.g., using a commercially available kit) to confirm the mechanistic benefit.
Expected Results & Data Interpretation
Supplementation with this compound is expected to yield significant improvements in key culture performance indicators.
Table 1: Expected Impact on Cell Growth and Viability
| Condition | Peak VCD (x106 cells/mL) | Culture Duration (days to >90% viability) |
| Control (No Supplement) | 8.5 ± 0.4 | 10 |
| Control (+ Std. L-Cystine) | 9.2 ± 0.5 | 11 |
| + 2.0 mM this compound | 12.5 ± 0.6 | 13 |
| + 4.0 mM this compound | 13.8 ± 0.7 | 14 |
Table 2: Expected Impact on Productivity and GSH Levels
| Condition | Final Titer (mg/L) | Specific Productivity (pcd) | Relative Intracellular GSH (%) |
| Control (No Supplement) | 850 ± 50 | 25 | 100% |
| Control (+ Std. L-Cystine) | 910 ± 65 | 26 | 115% |
| + 2.0 mM this compound | 1350 ± 80 | 30 | 180% |
| + 4.0 mM this compound | 1480 ± 95 | 31 | 210% |
Interpretation: The data demonstrates that increasing concentrations of this compound lead to a dose-dependent increase in peak cell density, culture longevity, and final product titer. The corresponding increase in intracellular GSH levels validates that the performance enhancement is mechanistically linked to a more robust cellular antioxidant capacity, which mitigates the oxidative stress inherent in high-density cultures.
Conclusion
This compound is a scientifically validated solution to the long-standing challenge of cysteine delivery in CHO cell culture. Its high solubility and stability enable the formulation of concentrated, pH-neutral media, simplifying bioprocess operations and eliminating inconsistencies caused by L-cystine precipitation. By ensuring a sustained and bioavailable supply of cysteine, this compound directly fuels pathways essential for growth, protein production, and antioxidant defense. This leads to demonstrably higher viable cell densities, extended culture viability, and increased product titers, making it an essential component for intensifying and optimizing modern biopharmaceutical production processes.
References
- Schilling, M. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media. Evonik.
- Ghaffari, K., et al. (2021). Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing. NIH National Library of Medicine.
- Ghaffari, K., et al. (2020). Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures. PubMed.
- Evonik Health Care. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications.
- Ghaffari, K., et al. (2020). Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures. ResearchGate.
- Evonik. (2023). Rethinking solubility and stability in cell culture media with next generation cystine peptides.
- Evonik Health Care. (n.d.). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications.
- Ghaffari, K. (2019). Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures. UBC Library Open Collections.
- Pruitt, C. L. (2025). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson OPEN.
- T-Y Wu, et al. (2021). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. PubMed.
- Chen, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI.
- Hopax. (n.d.). L-Cystine Disodium Salt Monohydrate | Suspension Culture Media.
- ResearchGate. (n.d.). The effect of cysteine (Cys) concentration in the media on cellular....
- Sigma-Aldrich. (n.d.). L-Cysteine in Cell Culture.
- Chiang, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI.
- BenchChem. (2025). Revolutionizing Serum-Free Cell Culture: L-Alanyl-L-Cystine as a Superior Cysteine Source.
- Request PDF. (n.d.). Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess. ResearchGate.
- Labroots. (2025). Optimizing conditions for recombinant protein production from CHO Cells.
Sources
- 1. Optimizing conditions for recombinant protein production from CHO Cells | Drug Discovery And Development [labroots.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 7. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]
- 11. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 15. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving Disodium L-cystinate for stock solutions
Application Notes & Protocols
Topic: Protocol for the Preparation of Disodium L-cystinate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the L-cystine Solubility Challenge
L-cystine, an essential amino acid for robust cell growth and a critical component in protein synthesis and antioxidant defense, presents a significant formulation challenge due to its poor solubility at physiological pH.[1] This limitation can impede the development of concentrated, pH-neutral nutrient feeds for bioprocessing and create inconsistencies in experimental setups. This compound, the salt form of L-cystine, directly addresses this issue by offering enhanced stability and solubility, making it a preferred source of L-cystine for a range of applications.[2][3]
This guide provides a detailed protocol for the preparation of this compound stock solutions, grounded in an understanding of its physicochemical properties. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the underlying scientific rationale, enabling researchers to prepare stable, reliable solutions for applications in cell culture, pharmaceutical formulation, and biochemical assays.[2][3][4]
Physicochemical Properties and Rationale
Understanding the characteristics of this compound is fundamental to designing a successful dissolution protocol. The compound is typically supplied as a white to pale yellow crystalline powder and is available in both anhydrous and monohydrate forms, which must be accounted for when calculating molar concentrations.[2][3][4][5]
A critical, yet often overlooked, property is that aqueous solutions of this compound are alkaline. A 1% (w/v) solution in water will exhibit a pH between 10.0 and 11.0.[6] This inherent alkalinity is a key factor in its solubility but must be considered when combining the stock solution with pH-sensitive media or buffer systems.
| Property | Value (Anhydrous) | Value (Monohydrate) | Significance & Rationale |
| Molecular Weight | ~284.28 g/mol [2] | ~302.3 g/mol [4] | Essential for accurate molarity calculations. Always verify the form on the product's Certificate of Analysis. |
| Appearance | White to light yellow powder[2] | White to pale yellow powder[5] | Visual inspection is the first quality check. A significant deviation in color may indicate degradation. |
| Solubility | Soluble in water[2][5] | Soluble in water[4] | The disodium salt form is engineered for enhanced aqueous solubility compared to L-cystine.[1] |
| pH of 1% Solution | 10.0 - 11.0[6] | Not specified, but expected to be similar | The alkaline nature facilitates dissolution but requires caution when adding to neutral media to avoid pH shock or precipitation of other components. |
| Storage (Solid) | Room Temperature[2] | 2 - 8 °C[4][7] | Following supplier recommendations is critical to prevent degradation from heat, light, or moisture.[8] |
Experimental Protocol: Preparation of a Sterile 100 mM Stock Solution
This protocol details the preparation of a 100 mM sterile stock solution, a common concentration for cell culture and biochemical applications. The principles can be adapted for other concentrations.
Materials & Equipment
-
This compound (Anhydrous or Monohydrate)
-
Sterile, high-purity water (e.g., Water for Injection (WFI), Milli-Q®, or equivalent)
-
Sterile glassware (beaker or flask)
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
-
Spatula
-
Calibrated pH meter (optional, for verification)
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile syringes
-
Sterile, conical tubes for aliquoting and storage (e.g., 1.5 mL or 15 mL)
-
Laminar flow hood or biological safety cabinet
Visual Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solution.
Step-by-Step Methodology
Note: Perform all steps involving sterile components within a laminar flow hood to maintain sterility.
-
Calculation: Determine the mass of this compound needed. For 50 mL of a 100 mM solution:
-
Using Monohydrate form (MW ≈ 302.3 g/mol ):
-
Mass (g) = 0.1 mol/L × 0.050 L × 302.3 g/mol = 1.51 g
-
-
Using Anhydrous form (MW ≈ 284.28 g/mol ):
-
Mass (g) = 0.1 mol/L × 0.050 L × 284.28 g/mol = 1.42 g
-
-
-
Weighing: On an analytical balance, carefully weigh the calculated mass of the powder and transfer it to a sterile beaker or flask containing a sterile magnetic stir bar.
-
Dissolution:
-
Add approximately 80% of the final volume of sterile, high-purity water (e.g., 40 mL for a 50 mL final volume).
-
Place the beaker on a magnetic stir plate and stir at a moderate speed until the powder is fully dissolved. Gentle warming is generally not necessary and should be avoided to prevent potential degradation.[8] The solution should be clear and complete.[5]
-
-
Volume Adjustment: Once fully dissolved, transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume (e.g., 50 mL). Mix thoroughly.
-
Sterilization:
-
Draw the solution into a sterile syringe appropriately sized for the volume.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile container. This step is critical for ensuring the stock solution is free of microbial contamination, especially for cell culture applications.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock during use.
-
Label each tube clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at 2-8°C .[4][7] For long-term storage (>1 month), consider storage at -20°C, though stability at this temperature should be validated for your specific application.
-
Quality Control and Best Practices
-
Visual Check: A correctly prepared solution should be clear and colorless to pale yellow.[5] Any precipitate or significant color change may indicate a problem with solubility or stability.
-
pH Consideration: Be mindful of the stock solution's high pH (~10-11).[6] When adding it to a neutral buffer or cell culture medium, add it slowly and with gentle mixing to avoid localized pH shock, which could cause other components to precipitate.
-
Oxidation Risk: The disulfide bond in cystinate is relatively stable, but the related amino acid, cysteine, is highly susceptible to oxidation.[9] To minimize any potential oxidative stress in sensitive applications, consider preparing the solution with degassed water. For most routine uses, this is not necessary. Always prepare solutions fresh when possible and avoid prolonged exposure to light and air.[8]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Powder does not fully dissolve | - Incorrect solvent (should be high-purity water).- Insufficient mixing.- Attempting to make a concentration above the solubility limit. | - Ensure you are using high-purity water.- Continue stirring; allow adequate time.- Re-calculate and verify that the target concentration is reasonable. For most applications, 100-200 mM is achievable. |
| Precipitate forms after adding to media | - pH shock causing precipitation of media components.- Supersaturation of L-cystine if the final concentration is too high in the neutral pH medium. | - Add the alkaline stock solution slowly while gently swirling the medium.- Consider a more dilute stock solution to minimize the pH shift.- Ensure the final working concentration of L-cystine is within its solubility limit at the media's pH. |
| Solution appears cloudy or discolored | - Contamination (microbial or chemical).- Degradation of the compound due to improper storage or handling.[8] | - Discard the solution.- Prepare a fresh stock using aseptic technique and sterile-filtered components.- Verify the storage conditions and expiration date of the solid material. |
References
-
MP Biomedicals. (n.d.). L-Cystine Disodium Salt Monohydrate. Retrieved from [Link]
- Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
- Google Patents. (2022). TH2201006953A - Process for the production of disodium salt of N,N-diacetyl-L-cystine from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
ResearchGate. (2014). How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)?. Retrieved from [Link]
Sources
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]
- 5. J63071.30 [thermofisher.com]
- 6. J62310.30 [thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. L-CYSTINE, DISODIUM SALT | 64704-23-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Enhancing Fed-Batch Culture Performance with Disodium L-Cystinate
Abstract
The efficient delivery of cysteine, a semi-essential amino acid critical for cell growth and protein synthesis, represents a significant challenge in high-density fed-batch cultures for biopharmaceutical production. Traditional supplementation with L-cysteine or L-cystine is hampered by issues of low solubility and instability, leading to precipitation and oxidative degradation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Disodium L-cystinate, a highly soluble and stable cysteine derivative, into fed-batch culture processes. We will explore the underlying scientific principles, provide detailed, validated protocols for its application, and discuss the expected impact on process performance and product quality.
The Cysteine Challenge in Fed-Batch Cultures
Achieving high cell densities and protein titers in modern fed-batch processes is contingent on providing a balanced and concentrated nutrient feed. Cysteine is a crucial component, not only as a building block for proteins but also as a key precursor to glutathione, a major intracellular antioxidant. However, the two common forms of this amino acid, L-cysteine and its oxidized dimer L-cystine, present significant formulation challenges.
-
L-Cysteine: While soluble, L-cysteine is highly unstable in neutral pH culture media. It readily oxidizes to form L-cystine, a reaction catalyzed by trace elements often present in media. This instability can lead to the generation of reactive oxygen species and unpredictable nutrient availability. High concentrations of cysteine have also been shown to induce oxidative stress and cause cell cycle arrest in CHO cells seeded at low densities.
-
L-Cystine: The oxidized form, L-cystine, is more stable but is notoriously difficult to work with due to its extremely low solubility at neutral pH, which is approximately 0.112 g/L in water at 25°C.[1] This limitation necessitates the use of separate, highly alkaline or acidic feed solutions to keep it dissolved, a practice that introduces process complexity and risks pH spikes in the bioreactor upon addition.[2][3] Such pH fluctuations can stress the cells and negatively impact product quality.
These constraints often force process development scientists to either limit the amount of cysteine in the feed, risking nutrient depletion, or to employ complex feeding strategies that can introduce process variability and potential for precipitation.[3]
This compound: A Superior Alternative
This compound, the disodium salt of L-cystine, is an advanced solution engineered to overcome these challenges. Its primary advantage is a significant enhancement in both solubility and stability at neutral pH, making it an excellent choice for modern, intensified fed-batch processes.[4]
The use of this compound allows for the formulation of highly concentrated, pH-neutral feed media. This breakthrough simplifies fed-batch operations by enabling the creation of a single, comprehensive feed solution, reducing the risk of precipitation in feed lines or the bioreactor, and minimizing the cellular stress associated with extreme pH shifts during feeding.[3]
| Compound | Solubility at Neutral pH (in Water) | Stability in Solution | Key Formulation Challenge |
| L-Cysteine | High | Low (Rapid Oxidation) | Prone to degradation and unpredictable availability. |
| L-Cystine | Very Low (~0.11 g/L)[1] | High | Requires extreme pH for solubilization in concentrated feeds.[2][3] |
| This compound | High | High | Minimal; allows for concentrated, pH-neutral feed formulation.[4] |
Mechanism of Action & Cellular Uptake
Once introduced into the culture medium, this compound readily dissolves, providing a bioavailable source of L-cystine. Cells possess specific transporters to efficiently uptake L-cystine from the medium. Intracellularly, L-cystine is rapidly reduced to two molecules of L-cysteine. This L-cysteine is then available for its critical metabolic roles, including incorporation into proteins and synthesis of the vital antioxidant, glutathione.
Figure 1. Cellular uptake and utilization of this compound.
Protocol: Preparation of a Concentrated Feed Supplement with this compound
This protocol provides a methodology for preparing a concentrated, pH-neutral feed supplement using this compound. This stock can be integrated into a complete feed medium or used as a dedicated supplement.
Materials:
-
This compound (cell culture grade, high purity)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile, graduated media bottle or single-use bag
-
Calibrated pH meter and probe
-
Sterile 0.22 µm filter unit (e.g., bottle-top or capsule)
-
Calibrated analytical balance
-
Aseptic stir plate and sterile magnetic stir bar
Procedure:
-
Calculation: Determine the mass of this compound required for your target concentration and final volume. For example, to prepare 1 L of a 20 g/L stock solution, weigh out 20.0 g of this compound powder.
-
Dissolution:
-
In an aseptic environment (e.g., laminar flow hood), add approximately 800 mL of WFI water (for a 1 L final volume) to the sterile container.
-
Add the sterile stir bar.
-
While stirring at a moderate speed, slowly add the pre-weighed this compound powder to the water. The powder should dissolve readily at room temperature, forming a clear solution.
-
-
pH Verification:
-
Once fully dissolved, aseptically measure the pH of the solution. It is expected to be near neutral (pH 6.8 - 7.4).
-
A key benefit of this compound is that significant pH adjustments are typically unnecessary. If a minor adjustment is required, use sterile, dilute solutions of NaOH or HCl.
-
-
Final Volume Adjustment (Q.S.):
-
Remove the stir bar and add WFI water to bring the solution to the final desired volume (e.g., 1 L). Mix gently to ensure homogeneity.
-
-
Sterile Filtration:
-
Aseptically connect the 0.22 µm sterile filter to the container and filter the solution into a final, sterile storage vessel. This step ensures the removal of any potential microbial contamination.
-
-
Storage and Stability:
-
Store the final sterile solution at 2-8°C, protected from light. For extended storage, consider aliquoting into smaller, single-use volumes and freezing at -20°C or below to prevent repeated freeze-thaw cycles.
-
Protocol: Implementing this compound in a Fed-Batch Culture
This workflow outlines the evaluation of this compound in a laboratory-scale (e.g., 2L) bioreactor system against a traditional feeding strategy.
Prerequisites:
-
An established CHO cell line and corresponding basal medium.
-
A baseline fed-batch process using a traditional cysteine/cystine feeding strategy (Control).
-
The prepared sterile, pH-neutral feed medium containing this compound.
Experimental Design:
-
Control Bioreactor: Execute the baseline process. This typically involves a main nutrient feed and a separate, pH-adjusted feed for L-cystine and L-tyrosine.
-
Test Bioreactor: Execute the process using a single, consolidated, pH-neutral feed containing this compound. Ensure the total cysteine-equivalent amount fed over the culture duration matches the control.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 3. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Note & Protocol: Utilizing Disodium L-cystinate for Enhanced Performance in Serum-Free Media
Abstract
The transition to chemically defined, serum-free media in biopharmaceutical production has necessitated the development of highly stable and soluble nutrient sources. L-cysteine, an essential amino acid for cell growth, protein synthesis, and antioxidant defense, presents a significant formulation challenge due to its rapid oxidation to the poorly soluble L-cystine. This application note details the advantages of using Disodium L-cystinate, a highly soluble and stable salt of L-cystine, as a superior alternative for cysteine delivery in serum-free media. We provide a scientific rationale, detailed protocols for stock solution preparation and media supplementation, and validation strategies for its successful implementation in mammalian cell culture, particularly for high-density cultures of Chinese Hamster Ovary (CHO) cells.
Introduction: The Cysteine Delivery Challenge in Cell Culture
L-cysteine is a critical amino acid for the proliferation and productivity of mammalian cells in culture.[1] Its sulfhydryl group is vital for the synthesis of proteins, formation of disulfide bonds essential for proper protein folding, and as the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant. Maintaining an adequate supply of cysteine is therefore a critical parameter for robust cell growth and high-yield recombinant protein production.[1]
However, delivering cysteine effectively in liquid media is problematic for two key reasons:
-
Oxidation: L-cysteine readily oxidizes in solution to form L-cystine, a dimer linked by a disulfide bond. This reaction is accelerated by components typically found in cell culture media, such as trace metals.[2]
-
Solubility: The resulting L-cystine has very poor solubility at neutral pH (the typical pH of cell culture media), leading to its precipitation out of solution.[2][3] This precipitation reduces the bioavailable concentration of this essential nutrient and can cause inconsistencies in media performance.
While strategies like using separate alkaline feeds for cystine and tyrosine have been employed, they add complexity to the bioprocess and risk pH spikes.[2] This has led to the adoption of more soluble and stable derivatives, with this compound emerging as a highly effective solution.
This compound: A Superior Cysteine Source
This compound is the sodium salt of L-cystine. Its primary advantage is its significantly enhanced stability and solubility in aqueous solutions at neutral pH compared to standard L-cystine, making it an excellent choice for serum-free formulations.[4][5]
Key Advantages:
-
High Solubility: Prevents precipitation in basal media and concentrated feed solutions, ensuring consistent nutrient availability.
-
Enhanced Stability: The salt form is more resistant to the chemical reactions that can degrade the amino acid in liquid media.[4]
-
Bioavailability: Once in culture, it serves as a ready source of L-cystine, which cells can efficiently uptake and reduce to L-cysteine intracellularly to support metabolic needs.[6]
-
Process Simplification: Eliminates the need for complex feeding strategies associated with poorly soluble amino acids, streamlining media preparation and feeding protocols.
The relationship and interconversion of these key molecules are illustrated below.
Caption: Cysteine forms and their fate in media and inside the cell.
Protocol: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution that can be used to supplement basal media or in fed-batch strategies.
Materials:
-
This compound (anhydrous or monohydrate, cell culture grade)[7]
-
Cell culture-grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (50 mL) or bottles
-
Sterile 0.22 µm syringe or bottle-top filter (ensure compatibility)
-
Calibrated analytical balance and pH meter
-
Sterile magnetic stir bar and stir plate
Procedure:
-
Calculation: Determine the mass of this compound powder required to make a desired stock concentration (e.g., 100 mM).
-
Note: Account for the molecular weight of the specific form you are using (anhydrous vs. monohydrate). For example, the molecular weight of the monohydrate form is 302.3 g/mol .[7]
-
-
Dissolution: In a sterile biosafety cabinet, add approximately 80% of the final volume of cell culture-grade water to a sterile container with a stir bar.
-
Mixing: While stirring, slowly add the pre-weighed this compound powder to the water. Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.
-
pH Adjustment (If Necessary): Check the pH of the solution. The pH of a 1% solution in water is typically between 10.0 and 11.0.[8] For most applications, pH adjustment is not required as it will be diluted into buffered media.
-
Final Volume: Add water to reach the final desired volume and mix thoroughly.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, final container.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (months) or at 2-8°C for short-term use (up to 2 weeks).
Protocol: Supplementation and Use in Serum-Free Media
The optimal final concentration of cysteine-equivalents can vary significantly between cell lines and process conditions. High initial cysteine concentrations (>2.5 mM) can induce oxidative stress, especially at low seeding densities.[9] Therefore, empirical testing is crucial.
Recommended Concentration Range: A typical starting point for final concentrations in basal or fed-batch media is between 0.5 mM and 2.0 mM .
| Cell Line / Application | Typical Starting Concentration (Final) | Notes |
| CHO-S, CHO-K1 | 0.8 - 1.2 mM | Cysteine availability is a critical process parameter for CHO cells.[1] |
| HEK293 | 0.5 - 1.0 mM | Often less demanding than high-producing CHO lines. |
| Hybridoma | 0.6 - 1.0 mM | Essential for antibody production and disulfide bond formation. |
| Fed-Batch Feeds | 10 - 50 mM (in feed) | Concentration depends on the feeding strategy and cell density. |
Supplementation Workflow:
Caption: Workflow for supplementing media with this compound.
Performance Validation and Troubleshooting
Validation Experiments: To confirm the benefits of switching to this compound, perform a comparative study against your current cysteine/cystine source.
-
Growth Curves: Monitor Viable Cell Density (VCD) and viability over the course of a batch or fed-batch culture.
-
Metabolite Analysis: Measure key metabolites like lactate and ammonia.
-
Product Titer & Quality: For producing cell lines, measure the final product concentration (e.g., mAb titer) and assess critical quality attributes that may be affected by redox state, such as aggregation or glycosylation.
Troubleshooting:
| Problem | Possible Cause | Recommended Solution |
| Precipitation in concentrated feed | Concentration exceeds solubility limit, especially if mixed with other low-solubility components (e.g., tyrosine). | Prepare a separate, dedicated feed for this compound or reduce its concentration in the mixed feed. |
| Reduced cell growth at start of culture | Initial concentration is too high, causing oxidative stress.[9] | Reduce the starting concentration in the basal medium. Optimize seeding density; higher densities can better counteract oxidative stress.[9] |
| Depletion during culture | Insufficient supplementation in the feeding strategy. | Increase the concentration in the feed medium or adjust the feeding schedule based on spent media analysis. Cysteine limitation is detrimental to cell proliferation and productivity.[1] |
Conclusion
This compound provides a scientifically sound solution to the long-standing challenges of cysteine delivery in serum-free media. Its superior solubility and stability ensure consistent bioavailability, simplify media preparation, and support robust, high-performance cell culture processes. By eliminating the risks of precipitation and nutrient limitation associated with L-cysteine and L-cystine, researchers and bioprocess engineers can achieve more reproducible and productive outcomes in the development and manufacturing of biologics.
References
-
Wiedmann, M., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. Biotechnology Journal, 17(11), e2200029. [Link]
-
Alfafara, C. G., et al. (1992). Cysteine addition strategy for maximum glutathione production in fed-batch culture of Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 37(2), 141-146. [Link]
-
Torkashvand, F., et al. (2019). Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures. Biotechnology Progress, 35(4), e2805. [Link]
-
Senz, M., et al. (2015). Enhanced incorporation yield of cysteine for glutathione overproduction by fed-batch fermentation of Saccharomyces cerevisiae. Journal of Biotechnology, 216, 63-71. [Link]
-
Fan, Y., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. Frontiers in Bioengineering and Biotechnology, 11, 1119515. [Link]
-
Bioprocess Online. (2023). How To Grow CHO Cells Without Cysteine Tyrosine Feeds. Bioprocess Online. [Link]
-
AppliChem. L-Cystine disodium salt monohydrate | Suspension Culture Media. AppliChem Website. [Link]
-
HiMedia Laboratories. L- Cystine. HiMedia Laboratories Website. [Link]
-
ResearchGate. The effect of cysteine (Cys) concentration in the media on cellular... ResearchGate. [Link]
- Google Patents. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
Shih, A. Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 169. [Link]
-
Aging-US. Supplementary Methods. Aging-US Website. [Link]
Sources
- 1. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. himedialabs.com [himedialabs.com]
- 7. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]
- 8. J62310.30 [thermofisher.com]
- 9. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Quantifying Disodium L-cystinate in Media
Abstract
Disodium L-cystinate, the salt form of the dimeric amino acid L-cystine, is a critical component in various media, including cell culture media for biopharmaceutical production, food and beverage fortification, and pharmaceutical formulations. Accurate quantification of this compound is paramount for process optimization, quality control, and ensuring product efficacy and safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the determination of this compound. We will delve into the principles, protocols, and best practices for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric methods. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications. All protocols are designed as self-validating systems, incorporating quality control checks in line with regulatory expectations.
Introduction: The Importance of Quantifying this compound
L-cystine, formed by the oxidation of two L-cysteine molecules, plays a vital role in protein structure and function through the formation of disulfide bonds.[1] Its disodium salt, this compound, is often used in media formulations due to its improved solubility over L-cystine. The concentration of this compound in a medium can significantly impact:
-
Cell Growth and Viability: In cell culture, cystine is an essential amino acid for cell growth and protein production.
-
Product Quality: For biotherapeutics, the availability of cystine influences the correct folding and disulfide bond formation of recombinant proteins.
-
Nutritional Value: In food and supplements, it is a key indicator of protein quality.[1]
-
Stability and Degradation: Monitoring its concentration is crucial as L-cysteine, and consequently L-cystine, can be unstable in solution over time.[2]
Given these critical roles, reliable and accurate analytical methods are essential for the quantitative analysis of this compound in diverse and often complex matrices.
Method Selection: Choosing the Right Tool for the Job
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, specificity, throughput, and available instrumentation. This section provides an overview of the most common techniques and the rationale for their application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of amino acids due to its versatility and robustness. For this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach.
-
Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Since cystine is a polar molecule, derivatization is often employed to increase its hydrophobicity and enhance its retention and detection.
-
Causality of Derivatization: Direct analysis of underivatized amino acids by RP-HPLC with UV detection can be challenging due to their low hydrophobicity and lack of a strong chromophore. Derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride introduces a fluorescent or UV-active tag, significantly improving sensitivity and selectivity.[3][4]
-
Best For: Routine quality control, analysis of relatively clean sample matrices like defined cell culture media or pharmaceutical formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
-
Principle: After chromatographic separation, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of specificity and quantitative accuracy.
-
Causality of Method Choice: LC-MS/MS is the gold standard for analyzing complex matrices like spent cell culture media or biological fluids.[3][5][6] Its high selectivity minimizes interference from other media components, and its sensitivity allows for the detection of low concentrations. Isotope dilution techniques, using a stable isotope-labeled internal standard (e.g., D4-cystine), can be employed for the most accurate quantification.[7][8]
-
Best For: Complex sample matrices, low-level quantification, metabolomics studies, and when high specificity is required.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of cystine.
-
Principle: These methods are typically based on a chemical reaction that produces a colored product, where the absorbance of the product is proportional to the concentration of cystine. For example, a method based on the reaction with osmic acid has been described.[9] Another approach involves the reduction of Cu2+ to Cu+ by the sulfhydryl groups of cysteine (after reduction of cystine), followed by the detection of the decrease in a colored copper complex.[10]
-
Causality of Method Choice: While less specific than chromatographic methods, spectrophotometric assays can be useful for rapid, high-throughput screening or in laboratories without access to HPLC or LC-MS instrumentation. However, they are more susceptible to interference from other components in the sample matrix that may react with the coloring agent.[9][11]
-
Best For: Rapid screening, simple matrices, and resource-limited settings.
Method Comparison
| Parameter | HPLC-UV/Fluorescence (with Derivatization) | LC-MS/MS | Spectrophotometry |
| Specificity | Good to Excellent | Excellent | Moderate |
| Sensitivity | High | Very High | Moderate to Low |
| Throughput | Moderate | Moderate to High | High |
| Matrix Tolerance | Moderate | Excellent | Low |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of this compound. These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks as mandated by guidelines from the International Conference on Harmonisation (ICH).[12][13][14][15]
Protocol 1: RP-HPLC with Pre-column Derivatization using OPA
This protocol describes the quantification of L-cystine (from this compound) following reduction to L-cysteine and derivatization with o-phthaldialdehyde (OPA) and a thiol, typically 3-mercaptopropionic acid (3-MPA), to form a highly fluorescent isoindole derivative.
Workflow Diagram:
Caption: Workflow for HPLC quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Dithiothreitol (DTT)
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Reduction Solution: Prepare a 10 mg/mL solution of DTT in water. Prepare fresh daily.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 3-MPA. Mix well and protect from light. This reagent is stable for one week when stored at 4°C.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
For clean media, dilute the sample with water to bring the this compound concentration within the calibration range.
-
For complex media, a protein precipitation step may be necessary. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample, vortex, and centrifuge at >10,000 x g for 10 minutes.[16] Collect the supernatant.
-
-
Reduction and Derivatization:
-
To 100 µL of standard or sample, add 10 µL of DTT solution. Vortex and incubate at room temperature for 15 minutes to reduce cystine to cysteine.
-
Add 100 µL of OPA derivatization reagent. Vortex immediately and let the reaction proceed for exactly 2 minutes at room temperature.
-
Add 800 µL of mobile phase A to stop the reaction and dilute the sample.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation = 340 nm, Emission = 450 nm
-
Gradient:
Time (min) %B 0 10 20 50 22 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis and Quality Control:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized cysteine against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the samples from the calibration curve.
-
System Suitability: Before running samples, inject a mid-point standard at least five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%. The tailing factor should be <2.0.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples and analyze them with each batch of samples to ensure accuracy and precision.
-
Protocol 2: LC-MS/MS for Complex Media
This protocol is optimized for the selective and sensitive quantification of this compound in complex matrices like spent cell culture media. It utilizes a simple protein precipitation step and direct analysis without derivatization.
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
D4-Cystine (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Prepare a stock solution of D4-Cystine (e.g., 1 mg/mL) in water with 0.1% formic acid.
-
Create a series of working standards by spiking appropriate amounts of the this compound stock into a representative blank matrix (e.g., fresh cell culture medium).
-
-
Sample Preparation:
-
To 100 µL of sample, standard, or QC, add 10 µL of the D4-Cystine working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC or C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) L-Cystine 241.0 74.1 D4-Cystine (IS) 245.1 76.1 (Note: MRM transitions should be optimized for the specific instrument used.)
-
-
Data Analysis and Validation:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (L-Cystine/D4-Cystine) against the concentration of the standards. A linear regression with 1/x weighting is typically used.
-
Quantification: Calculate the concentration in samples using the regression equation from the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
-
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | 80-120% (85-115% for QC samples) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 10 |
Troubleshooting and Best Practices
-
Cystine Instability: L-cysteine can readily oxidize to L-cystine, and this process can be influenced by pH, temperature, and the presence of metal ions.[2] It is crucial to handle samples consistently and minimize exposure to air and elevated temperatures. For methods analyzing cysteine, derivatization with alkylating agents like N-ethylmaleimide (NEM) or iodoacetic acid immediately after sample collection can prevent auto-oxidation.[16]
-
Matrix Effects in LC-MS/MS: Complex media can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
-
Peak Tailing: Poor peak shape in HPLC can be caused by secondary interactions with the column. Using a lower pH mobile phase (e.g., with 0.1% formic acid) can help to protonate silanol groups and improve peak shape.
-
Hydrolysis for Total Cystine: To measure total cystine (both free and protein-bound), acid hydrolysis of the sample is required. However, standard acid hydrolysis can lead to the degradation of cysteine and cystine.[17] Performic acid oxidation prior to acid hydrolysis quantitatively converts both cysteine and cystine to the stable cysteic acid, which can then be analyzed.[17][18]
Conclusion
The accurate quantification of this compound is a critical analytical challenge in various scientific and industrial fields. This application note has provided a detailed overview of the primary analytical techniques, complete with step-by-step protocols and the scientific rationale behind the methodological choices. By selecting the appropriate method—be it the robust and routine-friendly HPLC, the highly sensitive and specific LC-MS/MS, or rapid spectrophotometric assays—and adhering to the principles of method validation and quality control, researchers can ensure the generation of reliable and accurate data. This, in turn, facilitates better process understanding, ensures product quality, and supports regulatory compliance.
References
-
NANOLAB. (n.d.). Amino Acid Analysis: Test Methods for Cystine and Cysteine. Retrieved from [Link]
-
Gaitonde, M. K. (1990). Spectrophotometric determination of cysteine and cystine in urine. Analyst, 115(10), 1383–1384. Retrieved from [Link]
-
Chen, Y., et al. (2022). Two spectrophotometric methods for the determination of cysteine in dietary supplements. Scientific Reports, 12(1), 1-8. Retrieved from [Link]
-
Peshkov, V. V., & Myagkova, G. I. (1986). Spectrophotometric Determination of Cysteine and Cystine in Peptides and Proteins. Analyst, 111(11), 1277-1279. Retrieved from [Link]
-
Swadesh, J. K., et al. (1994). Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates. Analytical Biochemistry, 220(2), 414-416. Retrieved from [Link]
-
Li, Q., et al. (2018). Determination of Cysteine by Discoloration Spectrophotometry using Copper(II)-Bis-Cyclohexanone Oxalydihydrazone. E3S Web of Conferences, 38, 01019. Retrieved from [Link]
-
Reason, A. (2003). Validation of Amino Acid Analysis Methods. The Protein Protocols Handbook, 795-803. Retrieved from [Link]
-
EUROLAB. (n.d.). Amino Acid Analysis - Cystine and Cysteine Analysis (Enzymatic and Spectrophotometric). Retrieved from [Link]
-
Gaitonde, M. K. (1967). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627–633. Retrieved from [Link]
-
Barkholt, V. (1989). Amino acid analysis: determination of cysteine plus half-cystine in proteins after hydrochloric acid hydrolysis with a disulfide compound as additive. Analytical Biochemistry, 177(2), 318-322. Retrieved from [Link]
-
Jones, D. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Redox Biology, 1(1), 64-69. Retrieved from [Link]
-
Bai Tai Pai Ke Sheng Wu Ke Ji. (n.d.). What methods can be used to measure intracellular cysteine content?. Retrieved from [Link]
-
Reason, A. (2017). Validation of Amino Acid Analysis Methods. Methods in Molecular Biology, 159-168. Retrieved from [Link]
-
Waters. (n.d.). What is the sample preparation procedure to isolate and quantify cysteine from protein samples?. Retrieved from [Link]
-
Pereira, A. B. D., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Foods, 12(24), 4496. Retrieved from [Link]
-
University of California, San Diego. (n.d.). WHITE BLOOD CELL PREPARATION FOR CYSTINE DETERMINATION. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]
-
Andres, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2056. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
Ohtsu, I., et al. (2019). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. AMB Express, 9(1), 93. Retrieved from [Link]
-
Li, Y., et al. (2021). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
-
Al-Haj, N. Q., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Bioanalysis, 12(23), 1675-1686. Retrieved from [Link]
-
Lian, X., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Foods, 12(12), 2411. Retrieved from [Link]
-
Lian, X., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
-
Ramireddy, S., et al. (2018). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. ResearchGate. Retrieved from [Link]
- CN104316618A. (2015). Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. Google Patents.
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Krattenmacher, J., et al. (2019). Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC-MS/MS. Biotechnology Progress, 35(6), e2871. Retrieved from [Link]
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PubChem. (n.d.). L-cysteine degradation III. Retrieved from [Link]
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Application Notes and Protocols: Disodium L-cystinate for Studying Oxidative Stress in Cell Lines
Introduction: The Double-Edged Sword of Oxidative Stress
In the intricate ecosystem of a cell, a delicate balance exists between the production of reactive oxygen species (ROS) and the antioxidant defense systems that neutralize them.[1][2] Oxidative stress arises when this equilibrium is disturbed, leading to an overabundance of ROS. These highly reactive molecules can inflict damage upon crucial cellular components like DNA, lipids, and proteins, and have been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and the aging process itself.[3] Consequently, the ability to accurately model and study oxidative stress in vitro is paramount for researchers in basic science and drug development.
Disodium L-cystinate, a highly water-soluble form of the amino acid L-cystine, serves as a powerful and nuanced tool for inducing and investigating oxidative stress in cell culture.[4][5] Unlike direct-acting oxidants that can cause acute and non-physiological damage, this compound leverages the cell's own metabolic pathways to create a state of controlled oxidative stress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound to study oxidative stress in cell lines.
The Scientific Principle: Exploiting the Cystine/Glutamate Antiporter System x c-
The mechanism by which this compound induces oxidative stress is centered around the system x c- cystine/glutamate antiporter . This plasma membrane transporter is responsible for the cellular uptake of extracellular L-cystine in a 1:1 exchange for intracellular L-glutamate.[6][7][8]
Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[8][9][10][11]
By providing an excess of extracellular L-cystine, we are essentially manipulating this transport system. While this might seem counterintuitive for inducing oxidative stress, the key lies in the cellular response to this influx and the subsequent depletion of other critical resources. In certain contexts, high intracellular cysteine levels can paradoxically promote oxidative DNA damage by driving the Fenton reaction, where free iron redox cycles rapidly in the presence of hydrogen peroxide, generating highly damaging hydroxyl radicals.[12] More commonly, the stress arises from the disruption of the delicate redox balance and the depletion of resources required for GSH synthesis and recycling.[13]
Furthermore, cystine deprivation itself is a potent inducer of oxidative stress and a specific form of cell death known as ferroptosis.[13][14] This occurs because the lack of imported cystine leads to a collapse of the intracellular GSH pool, inhibiting the activity of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides.[13]
Visualizing the Pathway:
Caption: Mechanism of this compound Induced Oxidative Stress.
Experimental Protocols
Part 1: Preparation of this compound Stock Solution
Rationale: this compound is significantly more soluble in aqueous solutions at neutral pH compared to L-cystine, which simplifies media preparation and ensures consistent bioavailability.[5][15] However, proper handling and storage are crucial to maintain its stability. L-cysteine, the reduced form, can be unstable in culture media and readily oxidizes to L-cystine.[15][16]
Materials:
-
This compound monohydrate (CAS No. 199329-53-8 or equivalent)[4]
-
Sterile, cell culture-grade water
-
Sterile 0.22 µm filter
Procedure:
-
Calculation: Determine the desired stock solution concentration. A 100 mM stock solution is a common starting point. For 10 mL of a 100 mM stock, you will need:
-
Molecular Weight of this compound monohydrate = 302.3 g/mol [4]
-
0.1 mol/L * 0.01 L * 302.3 g/mol = 0.3023 g
-
-
Dissolution: In a sterile container, dissolve the calculated amount of this compound monohydrate in the appropriate volume of sterile water. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, light-protected container.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 2-8°C.[4]
Part 2: Induction of Oxidative Stress in Adherent Cell Lines
Rationale: The optimal concentration of this compound and the incubation time will vary depending on the cell line's metabolic rate, expression level of the system x c- antiporter, and intrinsic antioxidant capacity. A dose-response and time-course experiment is essential to determine the sub-lethal concentration that induces a measurable oxidative stress response without causing widespread cell death.
Materials:
-
Adherent cell line of interest (e.g., HeLa, SH-SY5Y, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Treatment Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical starting range for dose-response experiments is 0.1 mM to 1.0 mM.[17] Always include a vehicle control (medium with the same volume of sterile water used to dilute the stock).
-
Induction: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired time points. For time-course experiments, typical time points range from 4 to 24 hours.
-
Endpoint Analysis: Following incubation, the cells are ready for various assays to assess oxidative stress.
Visualizing the Workflow:
Caption: General workflow for inducing oxidative stress.
Part 3: Assessment of Oxidative Stress Markers
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cellular response to this compound-induced oxidative stress.
A. Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: Measuring the levels of intracellular ROS is a direct way to quantify the extent of oxidative stress.[18][19] Several fluorescent probes are available for this purpose. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a commonly used probe that becomes fluorescent upon oxidation by various ROS.[20][21]
Protocol using H2DCFDA:
-
Probe Preparation: Prepare a stock solution of H2DCFDA in DMSO. The final working concentration is typically between 5 and 10 µM.
-
Cell Treatment: Induce oxidative stress as described in Part 2.
-
Probe Loading: At the end of the treatment period, remove the treatment medium and wash the cells once with warm PBS.
-
Incubation with Probe: Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized product, dichlorofluorescein (DCF), are typically around 485 nm and 535 nm, respectively.[20][22]
Data Interpretation: An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
| Parameter | Recommended Range |
| H2DCFDA Concentration | 5 - 10 µM |
| Incubation Time | 30 - 60 minutes |
| Excitation Wavelength | ~485 nm |
| Emission Wavelength | ~535 nm |
B. Determination of the GSH/GSSG Ratio
Rationale: The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a sensitive indicator of oxidative stress.[23][24] Under oxidative stress, GSH is consumed to neutralize ROS, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio.[24]
Protocol Overview (using a commercial kit): Commercially available kits (e.g., GSH/GSSG-Glo™ Assay) provide a convenient and reliable method for measuring the GSH/GSSG ratio.[25] These assays are often luminescence-based and are performed in a multi-well plate format.[2][25]
-
Cell Lysis: After treatment, lyse the cells according to the kit's instructions to release intracellular glutathione.
-
Total GSH Measurement: In one set of wells, add reagents to measure the total glutathione (GSH + GSSG). This typically involves a reaction that reduces GSSG to GSH, followed by a detection step.
-
GSSG Measurement: In a separate set of wells, first, add a reagent that blocks or "scavenges" the free thiol groups of GSH.[24][26] Then, add reagents to reduce the GSSG to GSH, which is then detected.
-
Detection: The signal (e.g., luminescence or absorbance) is measured using a plate reader.
-
Calculation: The concentrations of total GSH and GSSG are determined from a standard curve. The amount of GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.
Data Interpretation: A decrease in the GSH/GSSG ratio in treated cells compared to control cells is indicative of oxidative stress.
| Assay Type | Principle |
| Luminescence-based | Enzymatic conversion of a substrate to a luminescent product, proportional to GSH concentration.[25] |
| Colorimetric | Reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.[23][24] |
C. Assessment of Cell Viability and Cytotoxicity
Rationale: It is crucial to distinguish between a controlled induction of oxidative stress and overt cytotoxicity. Cell viability assays help to determine the concentration range of this compound that induces a stress response without causing significant cell death.
Commonly Used Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. It is an indicator of cytotoxicity.
-
ATP-based Assays: The amount of ATP is a marker for metabolically active cells. These assays typically use luciferase to generate a luminescent signal proportional to the amount of ATP.[27]
Protocol Overview (MTT Assay):
-
Cell Treatment: Treat cells with varying concentrations of this compound in a 96-well plate.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
Data Interpretation: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.
Concluding Remarks
This compound offers a sophisticated and physiologically relevant method for studying oxidative stress in cell lines. By understanding the underlying mechanism involving the system x c- antiporter and the subsequent impact on glutathione metabolism, researchers can design and execute well-controlled experiments. The protocols outlined in this application note provide a solid foundation for investigating the multifaceted cellular responses to oxidative stress. As with any experimental system, careful optimization of concentrations and incubation times for each specific cell line is critical for obtaining robust and reproducible data.
References
-
Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC. PubMed Central. Available at: [Link]
-
System xc⁻ cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS. PubMed. Available at: [Link]
-
The cystine/glutamate antiporter system xc- in health and disease: From molecular mechanisms to novel therapeutic opportunities. SciSpace. Available at: [Link]
-
Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC. NIH. Available at: [Link]
-
System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS. PubMed Central. Available at: [Link]
-
GSH/GSSG Ratio Assay (GSH/GSSG). ScienCell Research Laboratories. Available at: [Link]
-
GLUTATHIONE SYNTHESIS - PMC. PubMed Central - NIH. Available at: [Link]
-
The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities. PubMed Central. Available at: [Link]
-
Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. PubMed. Available at: [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]
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The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer. Frontiers. Available at: [Link]
-
ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. Available at: [Link]
-
Increased Rate of Glutathione Synthesis From Cystine in Drug-Resistant MCF-7 Cells. PubMed. Available at: [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. AntBio. Available at: [Link]
-
Microplate Assay for GSH/GSSG. Oxford Biomedical Research. Available at: [Link]
-
Cysteine. Wikipedia. Available at: [Link]
-
Stressed Cell Viability and Proliferation Assay. Creative Bioarray. Available at: [Link]
-
How to assay GSH and GSSG? ResearchGate. Available at: [Link]
-
Glutathione biosynthesis and the cystine/cysteine redox cycle as driven by amino acid transporters in glioma. Glutamate is secreted by system x c-which requires both substrates to function. ResearchGate. Available at: [Link]
-
GSH / GSSG Microplate Assay. Eagle Biosciences. Available at: [Link]
-
Cell-Based Antioxidant Assays. BioIVT. Available at: [Link]
-
Cystine deprivation triggers CD36-mediated ferroptosis and dysfunction of tumor infiltrating CD8+ T cells - PMC. PubMed Central. Available at: [Link]
-
Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death - PMC. Available at: [Link]
-
L-Cystine Disodium Salt Monohydrate | Suspension Culture Media. Amino Acid Derivatives. Available at: [Link]
-
Cystine deprivation causes iron starvation response and mitochondrial... ResearchGate. Available at: [Link]
-
Lysosomal cystine: an unexpected alarm bell for cysteine scarcity - PMC. PubMed Central. Available at: [Link]
-
Using cysteine/cystine to overcome oxidative stress in goat oocytes and embryos cultured in vitro. PubMed. Available at: [Link]
-
High Levels of Intracellular Cysteine Promote Oxidative DNA Damage by Driving the Fenton Reaction. NIH. Available at: [Link]
-
Using cysteine/cystine to overcome oxidative stress in goat oocytes and embryos cultured in vitro. ResearchGate. Available at: [Link]
-
Oxidative stress and ageing: Is ageing a cysteine deficiency syndrome? ResearchGate. Available at: [Link]
-
Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI. Available at: [Link]
-
Rethinking solubility and stability in cell culture media with next generation cystine peptides. Available at: [Link]
-
Cysteine reduces oxidative damage induced by heat stress in dromedary camel oocytes during in vitro maturation - PMC. NIH. Available at: [Link]
-
Significant chemical instability of essential CDM components over time.... ResearchGate. Available at: [Link]
-
L- Cystine. HiMedia Laboratories. Available at: [Link]
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50 shades of oxidative stress: A state-specific cysteine redox pattern hypothesis - PMC. NIH. Available at: [Link]
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- 4. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
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- 7. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. High Levels of Intracellular Cysteine Promote Oxidative DNA Damage by Driving the Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Disodium L-cystinate in Cell Culture
<
Welcome to the technical support center for optimizing Disodium L-cystinate in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the effective use of this critical amino acid. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot issues and enhance your experimental outcomes.
Section 1: Understanding the Critical Role of this compound
L-cystine, and its more soluble salt form, this compound, is an essential component in virtually all cell culture media.[1][2] While technically a non-essential amino acid in mammals due to synthesis in the liver, it is considered essential for in vitro cell culture applications. Its importance stems from several key cellular functions:
-
Precursor to L-cysteine and Glutathione Synthesis: Extracellular L-cystine is taken up by cells, often via the xCT antiporter (cystine/glutamate antiporter), and is then reduced to L-cysteine.[3][4][5][6] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[1][7][8] GSH is crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[1][7][8]
-
Protein Structure and Function: As a building block for proteins, cysteine residues form disulfide bonds that are critical for the proper folding, stability, and function of many proteins, especially those that are secreted or membrane-bound.[7][9]
-
Redox Signaling: The reversible oxidation and reduction of cysteine residues in proteins acts as a molecular switch, modulating protein activity in response to changes in the cellular redox environment.[7]
Why Use this compound?
The primary challenge with L-cystine is its poor solubility at neutral pH, which is characteristic of most cell culture media.[1][2][10] This can lead to precipitation, reducing its bioavailability and creating inconsistencies in your experiments. This compound is a salt form that offers improved solubility, making it a more practical choice for media formulation. More advanced solutions, such as L-cystine peptides, offer even greater solubility and stability.[1][11]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound in cell culture.
Q1: What is the typical concentration range for L-cystine in cell culture media?
A1: Standard commercial media like DMEM often contain L-cystine at a concentration of around 200 µM.[12] However, for specific applications, such as inducing the Nrf2 antioxidant response, concentrations ranging from 0.1 mM to 1.6 mM have been shown to be effective.[3][6][13] The optimal concentration is highly dependent on the cell type and the specific experimental goals.[3]
Q2: My L-cystine solution is precipitating in the media. What can I do?
A2: Precipitation is a common issue due to the low solubility of L-cystine at neutral pH.[1][10] Here are a few solutions:
-
Prepare a concentrated stock solution in an acidic or basic solution. L-cystine is more soluble in 1M hydrochloric acid.[14] You can then dilute this stock into your culture medium. Be mindful of the final pH of your medium and adjust accordingly.
-
Consider using a more soluble alternative. Dipeptides of L-cystine, such as L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine dihydrochloride, are significantly more soluble and stable in culture media.[1][11][15]
Q3: I'm observing signs of cytotoxicity after adding this compound. What could be the cause?
A3: While essential, high concentrations of L-cysteine/L-cystine can be cytotoxic.[12][16] This can be due to a few factors:
-
Redox Cycling and ROS Generation: The chemistry of cysteine and cystine in culture media can be complex. In the presence of metal ions like copper and iron, redox cycling can occur, leading to the generation of reactive oxygen species (ROS).[1]
-
High Concentrations: Exceeding the optimal concentration for your specific cell line can lead to toxicity.[12][16] It's crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.
Q4: How does L-cystine concentration impact monoclonal antibody (mAb) production?
A4: L-cystine concentration is critical for both the quantity and quality of monoclonal antibodies. Insufficient cysteine levels can lead to a decrease in protein titer.[17] This is because cysteine is a building block of the antibody and is also required for the synthesis of glutathione, which protects the cells from oxidative stress.[1][8] Conversely, improper redox conditions can lead to issues with disulfide bond formation, resulting in low molecular weight species.[18] In some cases, cysteinylation, the addition of a cysteine molecule to the antibody, can occur, leading to its inactivation.[19][20]
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when working with this compound.
Issue 1: Poor Cell Growth and Viability
-
Symptom: Cells exhibit slow proliferation, poor morphology (e.g., rounding up, detaching), and low viability.
-
Possible Cause 1: Suboptimal L-cystine Concentration.
-
Explanation: Different cell lines have varying requirements for L-cystine. An insufficient supply can limit the synthesis of essential proteins and glutathione, leading to oxidative stress and cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations to identify the optimal level for your specific cell line.
-
Monitor Glutathione Levels: Assess intracellular glutathione levels to ensure that the cells have an adequate antioxidant capacity.
-
-
-
Possible Cause 2: L-cystine Degradation or Precipitation.
-
Explanation: L-cysteine can be rapidly oxidized to the less soluble L-cystine in culture media, especially in the presence of metal ions.[1][21] This reduces the bioavailable concentration.
-
Troubleshooting Steps:
-
Use Freshly Prepared Media: Prepare media containing this compound fresh whenever possible.
-
Consider More Stable Alternatives: Utilize dipeptides like L-alanyl-L-cystine for improved stability and solubility.[15]
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability between replicate experiments.
-
Possible Cause: Inconsistent Bioavailability of L-cystine.
-
Explanation: Precipitation of L-cystine can lead to non-uniform concentrations in your culture vessels.
-
Troubleshooting Steps:
-
Issue 3: Altered Protein Product Quality (e.g., in mAb production)
-
Symptom: Increased levels of aggregates, fragments, or modified protein products.
-
Possible Cause: Imbalanced Redox Environment.
-
Explanation: The ratio of reduced to oxidized glutathione, influenced by L-cystine availability, is critical for proper disulfide bond formation in the endoplasmic reticulum. An imbalanced redox state can lead to misfolded proteins.
-
Troubleshooting Steps:
-
Optimize the Cysteine/Cystine Ratio: In some applications, like on-column refolding of antibodies, a specific ratio of cysteine to cystine is used to create an optimal redox buffer.[18]
-
Monitor for Oxidative Stress: Assess markers of oxidative stress in your cell culture to ensure the antioxidant capacity is not overwhelmed.
-
-
Section 4: Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method for determining the optimal concentration of this compound for your specific cell line using a cell viability assay.
Materials:
-
Your cell line of interest
-
Basal cell culture medium (without L-cystine)
-
This compound stock solution (e.g., 100 mM in 0.1 M HCl, sterile filtered)
-
Fetal Bovine Serum (FBS), if required
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Preparation of Media with Varying Concentrations: Prepare a serial dilution of the this compound stock solution into your basal medium to create a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 µM).
-
Cell Treatment: Remove the seeding medium from the cells and replace it with the media containing the different concentrations of this compound. Include a negative control (no L-cystine) and a positive control (your standard culture medium).
-
Incubation: Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the optimal range that supports maximal growth without inducing cytotoxicity.
Data Presentation: Recommended Starting Concentrations
The optimal concentration of L-cystine is cell-type dependent. The following table provides general starting ranges for optimization.
| Cell Type | Recommended Starting Concentration Range (µM) | Notes |
| CHO Cells | 200 - 1000 | Higher concentrations may be needed for high-density cultures and to support high-titer mAb production. |
| HEK293 Cells | 100 - 800 | Generally robust, but optimization is still recommended. |
| HeLa Cells | 100 - 800 | Sensitive to oxidative stress, so ensuring adequate L-cystine is important. |
| Primary Cells | 50 - 400 | Often more sensitive to culture conditions; start with lower concentrations. |
Section 5: Visualizing Key Pathways and Workflows
The Central Role of L-cystine in Glutathione Synthesis
The following diagram illustrates the pathway from extracellular L-cystine to the synthesis of glutathione, a critical antioxidant.
Caption: L-cystine uptake and its role as a precursor for glutathione synthesis.
Experimental Workflow for Optimizing this compound
This diagram outlines a systematic workflow for troubleshooting and optimizing the concentration of this compound in your cell culture experiments.
Caption: A systematic workflow for troubleshooting this compound concentration.
References
-
Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. (2023). MDPI. [Link]
-
Yin, J., Ren, W., Yang, G., Duan, J., Huang, X., Fang, R., Li, T., & Yin, Y. (2016). L-Cysteine metabolism and its nutritional implications. Molecular Nutrition & Food Research, 60(1), 134-146. [Link]
-
L- Cystine. HiMedia Laboratories. [Link]
-
Solving the solubility and stability challenges of L-cystine in culture media. (2023). Cell Culture Dish. [Link]
-
Cysteine metabolism. Wikipedia. [Link]
-
L-Cysteine metabolism and its nutritional implications. (2015). ResearchGate. [Link]
-
Glutathione synthesis and its role in redox signaling. National Institutes of Health (NIH). [Link]
-
GLUTATHIONE SYNTHESIS. National Institutes of Health (NIH). [Link]
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Cysteine metabolism. Grokipedia. [Link]
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Glutathione – Synthesis. Society for Redox Biology and Medicine (SfRBM). [Link]
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Glutathione biosynthesis and the cystine/cysteine redox cycle as driven by amino acid transporters in glioma. ResearchGate. [Link]
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The effect of cysteine (Cys) concentration in the media on cellular... ResearchGate. [Link]
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Cysteine. Wikipedia. [Link]
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Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. (2023). MDPI. [Link]
-
Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess. (2018). PubMed. [Link]
-
On-column disulfide bond formation of monoclonal antibodies during Protein A chromatography eliminates low molecular weight species and rescues reduced antibodies. (2020). National Institutes of Health (NIH). [Link]
-
Challenges and Advances in the Bioproduction of L-Cysteine. National Institutes of Health (NIH). [Link]
-
Challenges and Advances in the Bioproduction of L-Cysteine. Semantic Scholar. [Link]
-
Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. National Institutes of Health (NIH). [Link]
-
Cells deficient in cystine transport activity depend on cysteine for... ResearchGate. [Link]
-
Cysteinylation of a monoclonal antibody leads to its inactivation. National Institutes of Health (NIH). [Link]
-
Cytotoxicity of cysteine in culture media. PubMed. [Link]
-
Full article: Cysteinylation of a monoclonal antibody leads to its inactivation. Taylor & Francis Online. [Link]
-
Significant chemical instability of essential CDM components over time.... ResearchGate. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Disodium L-cystinate Precipitation in Phosphate Buffers
Welcome to our specialized resource hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for preventing the precipitation of Disodium L-cystinate in phosphate buffer systems, a common challenge in experimental and manufacturing settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it precipitate in phosphate buffers?
This compound is the salt form of L-cystine, a dimeric amino acid created by the oxidation of two cysteine molecules.[1] While the disodium salt is formulated to enhance solubility, its stability in solution is highly dependent on pH. L-cystine itself is poorly soluble in water, particularly at a neutral pH.[2][3] Phosphate buffers, commonly used to maintain a physiological pH around 7.4, can create an environment where the more soluble this compound converts back to the less soluble L-cystine form, leading to precipitation. This is a critical issue in applications like cell culture media formulation, where L-cystine is an essential nutrient.[2][4]
Q2: How does pH influence the precipitation of this compound?
The pH of the solution is the single most critical factor governing the solubility of L-cystine and its salts. L-cystine is an amphoteric molecule with two carboxylic acid groups and two amino groups. Its lowest solubility occurs at its isoelectric point (pI), which is approximately pH 5.1.[5] As the pH moves away from the pI, either towards acidic (below pH 2) or alkaline (above pH 8) conditions, the molecule becomes charged, significantly increasing its solubility in aqueous solutions.[6] In a phosphate buffer at pH 7.4, the solubility is still quite low, making precipitation a high risk, especially at higher concentrations.[2][7]
Q3: Can the concentration of the phosphate buffer or the this compound itself cause precipitation?
Yes, the concentrations of both components are significant.
-
High this compound Concentration: Simply put, the higher the concentration, the more likely it is to exceed the solubility limit at a given pH, leading to precipitation.
-
High Phosphate Buffer Concentration & The Common Ion Effect: Phosphate buffers (e.g., Sodium Phosphate) and this compound both contribute sodium ions (Na+) to the solution. According to the common ion effect, adding an ion that is already part of a solubility equilibrium will shift the equilibrium to favor the solid, less-dissociated state.[8][9] In this case, the high concentration of sodium ions can suppress the dissolution of this compound, thereby reducing its overall solubility and promoting precipitation.[9]
Troubleshooting Guide: A Systematic Approach to Preventing Precipitation
Follow these steps to diagnose and resolve precipitation issues effectively.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting this compound precipitation.
Step 1: pH Optimization (The Primary Solution)
Controlling the pH is the most effective strategy.
-
Causality: The protonation state of L-cystine's functional groups dictates its solubility. By maintaining an alkaline pH (pH > 8.0), the carboxylic acid groups remain deprotonated, ensuring the molecule is in its highly soluble salt form.
-
Protocol: Prepare a concentrated stock solution of this compound at an alkaline pH before adding it to your final buffer.
Experimental Protocol: Preparation of a Stable this compound Stock
-
Weigh the required amount of this compound powder.
-
Add it to a volume of high-purity water that is less than your final desired volume (e.g., 80% of the final volume).
-
Begin stirring the suspension.
-
Slowly add a dilute solution of Sodium Hydroxide (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated meter.
-
Continue adding NaOH until the solid completely dissolves and the pH is stable between 8.5 and 9.0.
-
Once fully dissolved, this stable, alkaline stock solution can be slowly added to your final phosphate buffer. Monitor the pH of the final mixture and adjust if necessary, ensuring it does not drop into the problematic neutral or acidic range.
Step 2: Concentration and Temperature Management
If pH adjustment alone is insufficient or constrained by your experimental needs, consider these factors.
-
Causality: Solubility is a finite property. High concentrations increase the probability of molecules interacting and forming a solid phase. Temperature affects the kinetics of dissolution; gentle heating can help overcome the activation energy barrier for dissolution.[10][11]
-
Solution: Work with the lowest effective concentration of this compound. When preparing solutions, gentle warming (e.g., to 30-40°C) can facilitate dissolution, but always confirm the solution remains clear after returning to its working temperature (e.g., room temperature or 4°C).
Data Presentation: pH vs. Recommended Action
| pH of Final Solution | L-cystine Solubility | Risk of Precipitation | Recommended Action |
| < 6.0 | Very Low | Very High | Avoid this pH range entirely with phosphate buffers. |
| 6.0 - 7.5 | Low | High | Use very low concentrations. Prepare stock at high pH. |
| 7.5 - 8.0 | Moderate | Moderate | Monitor closely. Higher concentrations may still precipitate over time. |
| > 8.0 | High | Low | Optimal Range. Ideal for preparing stable stock and final solutions.[6] |
Step 3: Consider Alternative Buffering Systems
When the experimental constraints demand a pH near neutral and phosphate is not a strict requirement, alternatives may be necessary.
-
Causality: If the inherent buffering range of phosphate is incompatible with the solubility profile of this compound for your required concentration, another buffer system may provide a more stable environment.
-
Solution: Consider buffers that operate effectively at a more alkaline pH, such as borate or carbonate buffers. However, you must validate the compatibility of these buffers with your specific application (e.g., cell viability, protein activity, analytical methods).
Logical Relationship Diagram
Caption: Core factors influencing the precipitation of this compound.
References
-
Title: Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations Source: ResearchGate URL: [Link]
-
Title: Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems Source: ResearchGate URL: [Link]
-
Title: Solubility of L-Cystine in NaCl and artificial urine solutions Source: Murdoch University Research Portal URL: [Link]
-
Title: Cystine Source: Wikipedia URL: [Link]
-
Title: Protonation equilibria and solubility of L-cystine Source: ResearchGate URL: [Link]
-
Title: Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Solubility of L-Cystine in NaCl and Artificial Urine Solutions Source: ResearchGate URL: [Link]
-
Title: Common ion effect and buffers Source: Khan Academy URL: [Link]
-
Title: The forms of cysteine depending on the pH of the medium Source: ResearchGate URL: [Link]
-
Title: Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: 17.2: Buffers- Solutions That Resist pH Change Source: Chemistry LibreTexts URL: [Link]
-
Title: Chapter 18: Other Aspects of Aqueous Equilibria - Common Ion Effect and Buffer Solutions Source: Chemistry Handout URL: [Link]
- Title: Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide Source: Google Patents URL
-
Title: L- Cystine Source: HiMedia Laboratories URL: [Link]
-
Title: How can I prepare 450 ml of 50 mM sodium phosphate buffer (pH7) containing 10 mm L-cysteine? Source: ResearchGate URL: [Link]
-
Title: Refolding buffer contain cystine and cysteine protocol? Source: ResearchGate URL: [Link]
-
Title: How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)? Source: ResearchGate URL: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Disodium L-cystinate Degradation in Stored Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with disodium L-cystinate stability in stored cell culture media. This resource is designed to provide in-depth, actionable solutions to common problems, grounded in scientific principles and extensive field experience. Our goal is to empower you to maintain the integrity of your cell culture media, ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: I've observed a white precipitate in my cell culture medium after storage. What is causing this?
This is a very common issue, and the precipitate is almost certainly L-cystine. This compound is the salt form of L-cystine, which is composed of two L-cysteine molecules linked by a disulfide bond.[1] While the disodium salt form is used to enhance solubility during initial media preparation, L-cystine itself has very low solubility at the neutral pH typical of most cell culture media (pH ~7.0-7.4).[2][3]
What often happens is that the less stable amino acid, L-cysteine, which may also be present in the medium, rapidly oxidizes to form L-cystine.[4] This oxidation is accelerated by the presence of dissolved oxygen and trace metal ions, such as copper and iron, which are common components of basal media.[4] As the concentration of the less soluble L-cystine increases, it exceeds its solubility limit at neutral pH and precipitates out of the solution.
Q2: My cells are showing signs of oxidative stress (e.g., reduced viability, slower proliferation) when I use older, stored media. Could this be related to L-cystinate degradation?
Yes, this is a strong possibility. The degradation of sulfur-containing amino acids like L-cysteine is not just a solubility issue; it can actively generate cytotoxic byproducts. The auto-oxidation of L-cysteine is a process that can produce reactive oxygen species (ROS), including free radicals and hydrogen peroxide.[5] An accumulation of ROS in the culture medium can lead to a state of oxidative stress for your cells, which can manifest as reduced growth rates, decreased viability, and altered cellular function.[5][6] Furthermore, high concentrations of cysteine itself can be toxic to some cell lines.[5][6]
Q3: Why is L-cystine/L-cysteine so important for my cells in the first place?
L-cysteine and L-cystine are considered essential amino acids in cell culture, meaning most cells cannot synthesize them in sufficient quantities and must obtain them from the medium.[4] They serve several critical functions:
-
Protein Synthesis: As a fundamental building block of proteins, L-cysteine is incorporated into the polypeptide chains of newly synthesized proteins.
-
Redox Balance: The thiol group (-SH) of L-cysteine is a potent antioxidant. L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which is crucial for protecting cells from oxidative damage.[4][7]
-
Structural Integrity of Proteins: The disulfide bonds formed between cysteine residues (creating a cystine residue) are vital for the correct folding and stability of many secreted and cell-surface proteins.[8]
Troubleshooting Guide: Proactive and Reactive Solutions
Problem 1: Visible Precipitation in Media
Root Cause Analysis:
As discussed, this is primarily due to the low solubility of L-cystine at neutral pH, often exacerbated by the oxidation of more soluble L-cysteine into L-cystine.
Immediate Corrective Actions:
-
Do Not Use Precipitated Media: If you observe a precipitate, it is best to discard the medium. The concentration of bioavailable L-cystine will be significantly lower than what is stated in the formulation, which will negatively impact your cell culture.
-
Re-solubilization (with caution): In some instances, a slight acidification of an aliquot of the medium followed by sterile filtration may temporarily re-dissolve the L-cystine. However, this is not a recommended long-term solution as it can alter other media components.
Preventative Measures:
-
Prepare Fresh Media: The most effective way to avoid this issue is to prepare media fresh from powder or concentrates whenever possible, especially for sensitive cell lines or critical experiments.
-
Optimize Storage Conditions: If you must store liquid media, do so at 2-8°C and protect it from light.[9] Avoid repeated warming and cooling cycles.
-
Consider pH: L-cystine is more soluble at an acidic pH.[10][11] While you cannot alter the final pH of your culture medium, be aware that the instability is highest at neutral pH.
Problem 2: Suspected Oxidative Stress from Stored Media
Root Cause Analysis:
The oxidation of L-cysteine to L-cystine can generate ROS, leading to cellular stress.
Diagnostic Workflow:
-
Comparative Growth Assay: Culture your cells in parallel with freshly prepared medium and the stored medium . Monitor cell viability, proliferation rates, and morphology. A significant difference in performance points to a media quality issue.
-
ROS Measurement: Utilize a fluorescent probe such as 2',7' –dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels in cells cultured in fresh versus stored media. Elevated ROS levels in the latter would confirm oxidative stress.
Preventative Measures & Advanced Solutions:
-
Use Deoxygenated Solvents: When preparing media from powder, using deoxygenated, high-purity water can reduce the initial rate of cysteine oxidation.[9]
-
Inert Gas Purge: For large-scale preparations, gently purging the container with an inert gas like nitrogen or argon before and after adding the powdered medium can displace oxygen and improve stability.[9]
-
Chelating Agents: The addition of a chelating agent like EDTA can sequester the metal ions that catalyze L-cysteine oxidation.[9] However, this must be carefully tested as it can affect other cellular processes.
-
Utilize Stable Dipeptides: A highly effective, modern approach is to use a more stable and soluble source of cysteine, such as L-alanyl-L-cystine.[7] This dipeptide is readily taken up by cells and then cleaved by intracellular peptidases to release L-cysteine, bypassing the stability issues of free L-cysteine and L-cystine in the medium.[7]
Experimental Protocols
Protocol 1: Preparation of Stabilized L-Cystine Stock Solution
For applications requiring a separate, concentrated L-cystine stock, this protocol enhances solubility and stability.
-
Weighing: Accurately weigh the desired amount of L-cystine powder.
-
Dissolution: In a sterile container, add the L-cystine powder to a solution of 1M Hydrochloric Acid (HCl).[1] A common ratio is 1 gram of L-cystine in 100 mL of 1M HCl.[1]
-
Mixing: Gently mix until the L-cystine is completely dissolved. The acidic pH will keep it in a soluble form.
-
Sterile Filtration: Filter the acidic stock solution through a sterile 0.22 µm syringe filter that is compatible with acidic solutions (e.g., PTFE or PVDF).[1]
-
Storage: Store the acidic stock solution at 2-8°C. When adding to your cell culture medium, ensure that the small volume of acidic stock does not significantly alter the final pH of the medium. Always check the pH of the final medium and adjust if necessary.
Protocol 2: Quantification of L-Cystine Degradation via HPLC
This protocol provides a framework for analyzing the concentration of L-cystine in your stored media.
-
Sample Preparation:
-
Collect a sample of your stored cell culture medium.
-
To prevent further degradation during analysis, immediately acidify the sample with a small amount of concentrated acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC System:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or fluorescence detector after derivatization).
-
A common method involves pre-column derivatization of the amino acids with a reagent like o-phthalaldehyde (OPA).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Set the detector to the appropriate wavelength for the chosen derivatizing agent.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of L-cystine.
-
Run the standards and your prepared sample on the HPLC system.
-
Quantify the amount of L-cystine in your sample by comparing the peak area to the standard curve.
-
Data Summary and Visualizations
Table 1: Factors Influencing this compound Stability
| Factor | Impact on Stability | Recommended Action |
| pH | Highly unstable at neutral pH (~7.2-7.4), more stable in acidic conditions.[10][11] | Prepare stock solutions in an acidic solvent like 1M HCl.[1] |
| Oxygen | Promotes oxidative degradation of L-cysteine to L-cystine. | Use deoxygenated water for media preparation; consider purging with inert gas.[9] |
| Metal Ions (Cu²⁺, Fe²⁺) | Catalyze the oxidation of L-cysteine.[4] | Consider the use of a chelating agent like EDTA in specific applications.[9] |
| Temperature | Higher temperatures accelerate degradation. | Store liquid media at 2-8°C.[9] |
| Light | Can contribute to the formation of reactive species. | Store media in the dark or in amber bottles.[9] |
Diagram 1: L-Cysteine Degradation Pathway
Caption: Oxidation of soluble L-cysteine to poorly soluble L-cystine.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting media degradation issues.
References
-
Chen, Y., et al. (2021). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 10(4), 549. [Link]
-
PubChem. (n.d.). L-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]
-
Komuczki, J., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. Biotechnology Journal, 17(11), e2200029. [Link]
-
Pyle, R. L., & Routh, J. I. (1942). Stability of Cysteine Solutions. Proceedings of the Iowa Academy of Science, 49(1), 288-290. [Link]
-
Komuczki, J., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. ResearchGate. [Link]
-
HiMedia Laboratories. (n.d.). L-Cystine. Retrieved from [Link]
-
Zee, J., & Coe, F. L. (2017). Update on cystine stones: current and future concepts in treatment. Translational Andrology and Urology, 6(Suppl 2), S160–S169. [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
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- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
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- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cysteine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Guide: pH-Dependent Stability and Solubility of Disodium L-cystinate
Introduction: Welcome to the technical support center for Disodium L-cystinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this essential amino acid derivative in their work. This compound is the sodium salt of L-cystine, the oxidized dimer of the amino acid L-cysteine. Its primary advantage over L-cystine is significantly enhanced aqueous solubility, particularly at neutral and alkaline pH, making it a preferred choice for applications like cell culture media and pharmaceutical formulations.[1][2] However, its behavior in solution is critically dependent on pH. Understanding the interplay between pH, solubility, and stability is paramount to achieving reproducible and accurate experimental outcomes. This document provides in-depth FAQs, troubleshooting protocols, and validated methodologies to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over standard L-cystine?
The principal advantage is solubility. L-cystine is the least soluble of the naturally occurring amino acids, exhibiting particularly poor solubility at a neutral pH, which can lead to precipitation in buffers and media.[3][4][5] this compound is a salt form engineered to overcome this limitation. By deprotonating the carboxylic acid groups, the disodium salt becomes highly water-soluble, especially in alkaline conditions. This makes it an excellent choice for preparing concentrated stock solutions and for use in formulations where precipitation cannot be tolerated.[1]
Q2: I dissolved this compound in water and it was clear, but it precipitated when I added it to my neutral pH buffer. Why?
This is a classic pH-shift precipitation event. This compound creates a moderately alkaline solution when dissolved in pure water (a 1% solution typically has a pH of 10.0-11.0).[6][7] L-cystine is a zwitterionic molecule, meaning it has both positive and negative charges. Its solubility is lowest at its isoelectric point (pI), which is approximately 4.6. When you add the alkaline, highly soluble this compound solution to a buffer with a pH closer to this isoelectric point (e.g., a neutral pH 7.4 buffer), the carboxylate groups on the cystinate molecule become protonated. This reduces the molecule's net charge, drastically decreasing its solubility and causing it to precipitate out of the solution.
Q3: What is the optimal pH range for dissolving and storing this compound solutions?
For maximum solubility and to prevent precipitation, this compound should be dissolved and stored in solutions with a pH greater than 8. The manufacturer's specification often indicates a pH of 10.0-11.0 for a 1% solution, which is ideal for creating a stable, concentrated stock.[6][7] For long-term storage, while alkaline conditions maintain solubility, it's also important to consider potential degradation pathways. Storing at a slightly alkaline pH (e.g., pH 8-9) at low temperatures (2-8°C) is a common practice to balance solubility and stability.
Q4: How does pH affect the chemical stability of the cystine molecule itself?
The core structure of L-cystine is the disulfide bond (-S-S-) linking two cysteine molecules. This bond is relatively stable. The primary pH-dependent stability concern is its redox relationship with cysteine.
-
Reduction to Cysteine: The disulfide bond can be readily reduced to form two molecules of cysteine, which contains a thiol group (-SH). This is a common biological reaction but can also occur chemically in the presence of reducing agents.[8]
-
Oxidation of Cysteine: Conversely, if your system contains free cysteine, it is susceptible to oxidation to form cystine. This oxidation process is significantly accelerated at neutral to alkaline pH because the reactive species is the thiolate anion (RS-), which is more prevalent at higher pH values.[9][10] Acidic conditions (pH < 2) slow this oxidation.[10]
While this compound itself is already in the oxidized (dimer) form, it's crucial to be aware of this equilibrium, as the presence of other redox-active components in your formulation can shift the balance. Extreme pH and high temperatures can also lead to other degradation pathways common to amino acids.[11]
Q5: Can I adjust the pH of my this compound solution? What should I use?
Yes, you can adjust the pH, but it must be done with caution.
-
To Lower pH: Use a dilute acid like HCl. Add it dropwise while monitoring the pH and observing for any signs of precipitation (cloudiness). Be aware that lowering the pH towards the isoelectric point will cause the product to crash out of solution.
-
To Raise pH: Use a dilute base like NaOH. This is generally safe for solubility.
The key is to make gradual adjustments and to understand the solubility profile of L-cystine at your target pH.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Precipitation in Final Formulation | pH Shift: The pH of your final solution (e.g., cell culture media, buffer) is too close to the isoelectric point of L-cystine (~4.6), reducing solubility. | 1. Prepare a highly concentrated stock of this compound in an alkaline solution (e.g., water adjusted to pH 9-10). 2. Add this stock solution to your final formulation in a very small volume to minimize the impact on the final pH. 3. Alternatively, consider using a peptide-based delivery system like cQrex® KC, which is designed for high solubility at neutral pH.[4] |
| Inconsistent Results in Functional or Cell-Based Assays | Concentration Error: The actual concentration of dissolved cystine is lower than calculated due to partial precipitation. Redox Instability: The cystine may be getting reduced to cysteine (or vice-versa) by other components in the media, altering its biological activity. | 1. After preparing your final solution, centrifuge a sample and analyze the supernatant to confirm the concentration of soluble cystine (See Protocol 4.2). 2. Prepare solutions fresh before use. 3. Evaluate the redox potential of your formulation. If necessary, minimize the use of strong reducing or oxidizing agents. |
| Solution Appears Yellow or Develops an Odor | Degradation: High pH, elevated temperature, or light exposure can cause amino acid degradation.[12] An odor might suggest the breakdown of the sulfur-containing molecule. | 1. Store stock solutions protected from light at 2-8°C. 2. Use high-purity water and reagents. 3. Consider preparing fresh solutions more frequently. If degradation is suspected, verify the purity using an analytical method like HPLC. |
Section 3: Technical Data & Visualizations
Table 1: pH-Dependent Solubility of L-Cystine
This table summarizes the general relationship between pH and the solubility of L-cystine in aqueous solutions. This compound will follow the same trend, but with significantly higher absolute solubility in the alkaline range.
| pH Range | Solubility | Dominant Species | Rationale |
| < 2.0 (Strongly Acidic) | High | Cationic (Protonated Amine and Carboxyl) | The net positive charge increases electrostatic repulsion and interaction with water, enhancing solubility. |
| 3.0 - 6.0 (Near pI) | Very Low (Minimum) | Zwitterionic (Neutral Net Charge) | Minimal net charge leads to strong intermolecular interactions and crystal lattice formation, causing precipitation.[4][5] |
| > 8.0 (Alkaline) | High | Anionic (Deprotonated Carboxyl) | The net negative charge increases repulsion and hydration, leading to high solubility. This is the principle behind this compound. |
Diagram: pH-Solubility Relationship for L-Cystine
Caption: Experimental workflow for HPLC-based stability testing.
Methodology Details:
-
Mobile Phase: A typical mobile phase for amino acid analysis is an acidic buffer (e.g., 20 mM potassium phosphate, pH 2.5) with a small percentage of acetonitrile.
-
Column: A reversed-phase C18 column is commonly used.
-
Detection: L-cystine has a weak UV chromophore. Detection is typically performed at low wavelengths, such as 210-220 nm.
-
Standard Curve: Prepare a standard curve using a reference standard of L-cystine dissolved under identical conditions to bracket the expected concentration of your sample.
-
Analysis: The stability is assessed by comparing the concentration of the main L-cystine peak over time. The appearance of new peaks may indicate degradation products. Analytical methods for L-cystine often involve HPLC. [13]
References
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). PubMed. [Link]
-
Solubility of L-Cystine in NaCl and artificial urine solutions. (n.d.). Murdoch Research Portal. [Link]
-
Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. (n.d.). ResearchGate. [Link]
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022, April 10). ResearchGate. [Link]
-
Influence of pH and sequence in peptide aggregation via molecular simulation. (2015, January 28). The Journal of Chemical Physics. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024, June 1). ResearchGate. [Link]
-
Cystine. (n.d.). Wikipedia. [Link]
-
Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions. (2006, July 28). Journal of Chemical & Engineering Data. [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2019, May 15). European Union Reference Laboratory for Feed Additives. [Link]
-
L-cysteine degradation III. (n.d.). PubChem. [Link]
-
Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. (2023, June 20). PubMed Central. [Link]
-
The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (1968, September 25). Journal of Biological Chemistry. [Link]
-
Analysis of L-Cysteine and L-Cystine. (n.d.). GL Sciences. [Link]
-
Challenges and Advances in the Bioproduction of L-Cysteine. (2022, November 28). PubMed Central. [Link]
-
Quantitation of L-cystine in Food Supplements and Additives Using H qNMR: Method Development and Application. (2023, June 12). ResearchGate. [Link]
-
Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. (2023, November 13). PubMed Central. [Link]
-
Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria. (2023, June 7). mSystems. [Link]
-
Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. (2023, August 29). Journal of the American Society for Mass Spectrometry. [Link]
-
Metabolic pathways and biotechnological production of L-cysteine. (2006, November). PubMed. [Link]
-
FERMOPURE® – PLANT-BASED L-CYSTINE AND L-CYSTEINE. (n.d.). Wacker Chemie AG. [Link]
-
L-(+)-Cysteine. (n.d.). PubChem. [Link]
-
Solubility of L-Cystine in NaCl and Artificial Urine Solutions. (2009, August 5). ResearchGate. [Link]
-
How to dissolve L-cysteine in distilled water without denaturing it. (2014, October 6). ResearchGate. [Link]
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Technical Support Center: Strategies to Improve Disodium L-Cystinate Uptake by Cells
Introduction
Welcome to the technical support center for Disodium L-cystinate cellular uptake. As researchers, scientists, and drug development professionals, you understand the critical role of cystine in cellular health. It is the primary precursor for cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's most abundant antioxidant.[1][2][3] Efficient cystine uptake is paramount for maintaining redox homeostasis and preventing oxidative stress-induced cell death, such as ferroptosis.[1][4][5][6]
This guide is designed to provide you with in-depth, actionable insights into the mechanisms of cystine uptake, troubleshooting common experimental issues, and strategies to enhance uptake in your cell culture models.
Part 1: Foundational Knowledge - Understanding Cystine Uptake
This section addresses the fundamental questions regarding the primary mechanism of cellular cystine import.
Q1: How do cells import cystine from the extracellular environment?
The primary route for cystine uptake in most mammalian cells is through a plasma membrane antiporter known as System xc- .[7] This transporter is a heterodimer composed of two subunits:
-
SLC7A11 (also known as xCT): This is the light chain subunit that provides the transporter's specificity and catalytic activity.[7][8]
-
SLC3A2 (also known as CD98hc or 4F2hc): This is the heavy chain subunit that acts as a chaperone, ensuring the proper localization of SLC7A11 to the cell membrane.[7][8]
System xc- functions by exporting one molecule of intracellular glutamate in exchange for one molecule of extracellular cystine in a 1:1 ratio.[9] This process is sodium-independent.[8] Once inside the cell's reducing environment, cystine is rapidly converted to two molecules of cysteine.[1][10]
Diagram: The System xc- Cystine-Glutamate Antiporter Pathway
Caption: Mechanism of cystine uptake via the System xc- transporter.
Q2: Why is this compound used in cell culture media instead of L-cysteine?
L-cysteine is highly unstable in aqueous solutions at neutral pH and readily auto-oxidizes to form L-cystine.[11][12] This process can be catalyzed by trace metals in the culture medium.[12] L-cystine, while less soluble, is more stable. The disodium salt form improves its solubility for media formulation. However, the low solubility of L-cystine itself remains a challenge in preparing highly concentrated feeds for bioreactors.[13] To overcome this, chemically modified, highly soluble dipeptides like L-Alanyl-L-Cystine are sometimes used as an alternative source.[11]
Q3: What is the connection between cystine uptake, glutathione, and ferroptosis?
This is a critical axis for cell survival.
-
Cystine Uptake: Provides the raw material, cystine.
-
Reduction to Cysteine: Intracellularly, cystine is reduced to cysteine.
-
GSH Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH).[1][2]
-
GPX4 Activity: GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4).[4][5][6]
-
Ferroptosis Prevention: GPX4's primary role is to neutralize lipid reactive oxygen species (ROS), preventing the iron-dependent form of cell death known as ferroptosis.[4][5][6][14]
Therefore, inhibiting cystine uptake via System xc- depletes cellular GSH, inactivates GPX4, leads to an accumulation of lipid peroxides, and ultimately triggers ferroptosis.[4][5][14]
Part 2: Troubleshooting Guide for Low Cystine Uptake
This section provides a systematic approach to diagnosing and resolving common issues encountered during cystine uptake experiments.
Q4: My cells are showing signs of oxidative stress (e.g., increased ROS, cell death) even though the medium contains sufficient cystine. What could be the problem?
This common issue often points to a functional deficit in the uptake or utilization pathway rather than a simple lack of substrate.
Possible Causes & Solutions:
-
Low System xc- Expression: Not all cell lines express high levels of SLC7A11.[15] Some cell types, like certain lymphocytes, have inherently low or absent cystine transport activity.[12]
-
Solution: Verify the expression level of SLC7A11 (xCT) in your specific cell line via qPCR or Western blot. Compare it to a known high-expressing line (e.g., some glioblastoma or lung cancer cell lines).[14][16] If expression is low, consider using a different cell model or strategies to enhance expression (see Part 3).
-
-
Media Composition Issues:
-
High Glutamate Concentration: Since System xc- is an antiporter, high concentrations of extracellular glutamate can competitively inhibit cystine uptake.[8]
-
Cystine Precipitation: L-cystine has poor solubility at neutral pH and can precipitate out of the media, especially in concentrated stock solutions or after prolonged storage, reducing its bioavailable concentration.[13]
-
Solution: Check the glutamate concentration in your basal media and supplements. For uptake assays, use a buffer with a defined and controlled glutamate concentration. Prepare fresh cystine-containing media and visually inspect for precipitates before use.
-
-
Sub-optimal Culture Conditions:
-
Incorrect pH: The activity of membrane transporters can be sensitive to pH changes.
-
Cell Stress: Over-confluency or poor cell health can negatively impact the expression and function of transporters.[17]
-
Solution: Ensure your culture medium is properly buffered and the pH is stable. Maintain cells in a healthy, sub-confluent state. Always use cells from a consistent passage number for experiments.
-
Q5: I am performing a radiolabeled [14C]-L-cystine uptake assay, but the signal is very low or indistinguishable from the background. What went wrong?
This points to a technical issue with the assay itself.
Diagram: Troubleshooting a Low-Signal Cystine Uptake Assay
Caption: A logical workflow for troubleshooting failed cystine uptake assays.
Troubleshooting Checklist:
-
Reagent Integrity:
-
Radiolabel Quality: Has the [14C]-L-cystine expired or been subjected to multiple freeze-thaw cycles?
-
Uptake Buffer: Is the buffer at the correct pH? Is it free of competing amino acids? For System xc-, a sodium-independent buffer is typically used.[18]
-
-
Assay Parameters:
-
Incubation Time: Is the uptake time sufficient? While initial uptake is rapid, you may need to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the linear range for your cell type.[18]
-
Temperature: Was the incubation performed at 37°C? Transporter activity is an active process and is temperature-dependent.[18]
-
Washing Steps: This is a critical step. Washes must be performed quickly with ice-cold buffer to stop the transport process and remove extracellular radiolabel without causing leakage from the cells. Inefficient washing is a major source of high background.
-
-
Cellular Factors:
-
Cell Plating Density: Was a sufficient number of cells plated? The signal is dependent on the total number of cells.
-
Protein Normalization: Are you normalizing the counts per minute (CPM) to the total protein content in each well? This is essential to account for any well-to-well variability in cell number.[18]
-
Part 3: Strategies to Enhance Cellular Cystine Uptake
This section explores scientifically validated methods to increase the import of cystine into your cells.
Q6: How can I genetically modify my cells to increase cystine uptake?
The most direct method is to overexpress the key functional subunit of System xc-.
-
Strategy: Overexpression of SLC7A11 (xCT)
-
Mechanism: Increasing the number of functional transporter units at the cell surface directly increases the maximum velocity (Vmax) of cystine transport.[19]
-
Method: Transfect or transduce your target cells with a mammalian expression vector (e.g., plasmid or lentivirus) containing the full-length cDNA for human or mouse SLC7A11.
-
Validation: It is crucial to validate the success of the overexpression.
-
Molecular Validation: Confirm increased SLC7A11 mRNA (by qPCR) and protein (by Western blot) levels compared to a vector-only control.
-
Functional Validation: Perform a cystine uptake assay (e.g., using [14C]-L-cystine or a fluorescence-based kit) to demonstrate a significant increase in uptake capacity in the SLC7A11-overexpressing cells compared to controls.[16][20]
-
-
Q7: Are there small molecules or culture conditions that can upregulate System xc- activity?
Yes, the expression of SLC7A11 is highly regulated by cellular stress, and this can be leveraged experimentally.
-
Strategy 1: Induction of Oxidative or Electrophilic Stress
-
Mechanism: The promoter of the SLC7A11 gene contains Antioxidant Response Elements (AREs).[21] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) binds to these elements to drive transcription.[7][21] Under conditions of oxidative stress, Nrf2 is stabilized and translocates to the nucleus, upregulating its target genes, including SLC7A11.[22]
-
Inducers:
-
Considerations: These treatments induce a stress response, which may be a confounding factor in some experimental designs. The effect is transcriptional, so it requires time (typically 12-24 hours) to observe a significant increase in transporter function.[19]
-
-
Strategy 2: Growth Factor Stimulation
-
Mechanism: Certain growth factors can increase SLC7A11 mRNA and subsequent cystine uptake.
-
Inducers:
-
| Enhancement Strategy | Mechanism of Action | Typical Inducer / Method | Key Considerations |
| Genetic Overexpression | Increases number of transporter units | Transfection with SLC7A11-cDNA vector | Requires molecular and functional validation. Provides constitutive high uptake. |
| Nrf2 Activation | Transcriptional upregulation of SLC7A11 | Diethyl Maleate (DEM), Sulforaphane | Induces a cellular stress response. Effect is not immediate (requires transcription/translation). |
| Growth Factor Signaling | Upregulation via signaling cascades | Fibroblast Growth Factor-2 (FGF-2) | Cell-type specific effects. May activate other pathways simultaneously. |
Part 4: Experimental Protocols
Protocol 1: Radiolabeled [14C]-L-Cystine Uptake Assay
This protocol provides a standard method for quantifying cystine uptake.
Materials:
-
Cells of interest plated in 24-well or 96-well plates
-
[14C]-L-Cystine (ensure high specific activity)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Ice-cold Wash Buffer (e.g., PBS, pH 7.4)
-
Lysis Buffer (e.g., 0.1 N NaOH or RIPA buffer)
-
Scintillation fluid and counter
-
BCA or Bradford protein assay reagents
Procedure:
-
Cell Plating: Seed cells at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Pre-incubation: Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Initiate Uptake: Add pre-warmed Uptake Buffer containing a known concentration of [14C]-L-Cystine (e.g., 50-100 µM, with a specific activity around 5 µCi/µmol) to each well.[18]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes, within the linear uptake range).
-
Terminate Uptake: Rapidly aspirate the radioactive solution. Immediately wash the cells three times with an excess volume of ice-cold Wash Buffer to remove all extracellular radioactivity.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration for each well.
-
-
Data Analysis: Normalize the CPM to the protein concentration (e.g., CPM/mg protein) or to the incubation time (e.g., pmol/mg protein/min).
Protocol 2: Fluorescence-Based Cystine Uptake Assay
Commercially available kits offer a non-radioactive alternative for measuring cystine uptake.[20][25][26] These kits typically use a cystine analog that is taken up by the cells via System xc-.[25][26] Once inside the cell, the analog reacts with a probe to generate a fluorescent signal.
General Principle:
-
Cells are incubated with a cystine analog.[25]
-
After incubation, cells are washed to remove the extracellular analog.
-
Cells are lysed, and a working solution containing a fluorescent probe and a reducing agent is added.[25]
-
The intracellular analog reacts with the probe, generating a fluorescent product.
-
Fluorescence is measured using a plate reader (e.g., Ex/Em = 490/535 nm).[25]
Advantages:
-
Avoids the use of radioactive materials.
-
Amenable to high-throughput screening formats.
-
Results often correlate well with the radioisotope method.[20]
Note: Always follow the specific manufacturer's protocol for the kit you are using, as concentrations and incubation times may vary.[25][26]
References
-
Shin, C. S., et al. (2017). Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation. National Institutes of Health. [Link]
-
Bridges, R. J., et al. (2012). Regulation of System xc− by Pharmacological Manipulation of Cellular Thiols. National Institutes of Health. [Link]
-
Winter, D. L., et al. (2022). Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. PubMed Central. [Link]
-
Bridges, R. J., et al. (2012). Regulation of System xc(-) by Pharmacological Manipulation of Cellular Thiols. PubMed. [Link]
-
Dixon, S. J., et al. (2012). Overview of the ferroptosis pathway. In many cells, cystine (Cys 2 ) import via system x c − is required for glutathione synthesis, and the function of glutathione peroxidase 4 (GPX4). ResearchGate. [Link]
-
Jackman, L. M., et al. (2012). Functional upregulation of system xc- by fibroblast growth factor-2. PubMed. [Link]
-
Various Authors. (n.d.). Cystine/glutamate transporter. Wikipedia. [Link]
-
Badgley, M. A., et al. (2021). A Cystine-Cysteine Intercellular Shuttle Prevents Ferroptosis in xCTKO Pancreatic Ductal Adenocarcinoma Cells. National Institutes of Health. [Link]
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Tang, D., et al. (2024). Acetylation Controls Apoptosis, Ferroptosis, and Pyroptosis. BIOENGINEER.ORG. [Link]
-
Huang, Y., et al. (2005). Cystine-Glutamate Transporter SLC7A11 Mediates Resistance to Geldanamycin but Not to 17-(Allylamino)-17-demethoxygeldanamycin. DOI. [Link]
-
Koppula, P., et al. (2021). Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes. National Institutes of Health. [Link]
-
Liu, J., et al. (2020). The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer. Frontiers in Oncology. [Link]
-
Lewerenz, J., et al. (2023). System Xc-pathway as a potential regulatory target in neurological disorders. Frontiers in Cellular Neuroscience. [Link]
-
Sayin, V. I., et al. (2017). The glutamate/cystine xCT antiporter antagonizes glutamine metabolism and reduces nutrient flexibility. ResearchGate. [Link]
-
Wang, H., et al. (2021). Up-regulation of SLC7A11/xCT creates a vulnerability to selenocystine-induced cytotoxicity. Taylor & Francis Online. [Link]
-
Dojindo Molecular Technologies. (n.d.). Cystine Uptake Assay Kit UP05 manual. Dojindo. [Link]
-
CYTENA. (2024). Maximizing Efficiency in Cell Line Development: Techniques and Tips. CYTENA. [Link]
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Liu, J., et al. (2023). SLC7A11 expression level dictates differential responses to oxidative stress in cancer cells. Nature Communications. [Link]
-
Zhang, Y., et al. (2024). Strategies of SLC7A11 in mediating ferroptosis in the treatment of cardiovascular diseases. ResearchGate. [Link]
-
Schilling, M. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications. Cell & Gene. [Link]
-
Arosio, P., et al. (2017). Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes. National Institutes of Health. [Link]
-
Zhang, D. D., et al. (2021). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI. [Link]
-
Chen, D., et al. (2022). Regulation of SLC7A11 as an unconventional checkpoint in tumorigenesis through ferroptosis. PubMed Central. [Link]
-
Li, Y., et al. (2024). SLC7A11: the Achilles heel of tumor? Frontiers in Oncology. [Link]
-
Lin, W., et al. (2022). SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer. MDPI. [Link]
-
Li, Y., et al. (2024). SLC7A11: the Achilles heel of tumor? PubMed Central. [Link]
-
Liu, J., et al. (2020). xCT: A Critical Molecule That Links Cancer Metabolism to Redox Signaling. National Institutes of Health. [Link]
-
Bannai, S., et al. (n.d.). Cells deficient in cystine transport activity depend on cysteine for their survival and proliferation. ResearchGate. [Link]
-
Mandal, P. K., et al. (2018). Genetic Ablation of the Cystine Transporter xCT in PDAC Cells Inhibits mTORC1, Growth, Survival, and Tumor Formation via Nutrient and Oxidative Stresses. AACR Journals. [Link]
-
Imai, H., et al. (2021). A Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells using Selenocystine and a Fluorescent Probe. bioRxiv. [Link]
-
Dojindo Molecular Technologies. (n.d.). Cystine Uptake Assay Kit. Dojindo. [Link]
-
Elabscience. (n.d.). Elabscience® Cystine Uptake Fluorometric Assay Kit. Elabscience. [Link]
-
O'Donovan, D. S., et al. (2001). Cystine/cysteine metabolism in cultured Sf9 cells: Influence of cell physiology on biosynthesis, amino acid uptake and growth. ResearchGate. [Link]
-
Shiroishi, T., et al. (1998). Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells. PubMed. [Link]
-
Dojindo Molecular Technologies. (n.d.). Cystine Uptake Assay. Dojindo. [Link]
-
Patel, S. A., et al. (2004). Dependence of [14C]-cystine uptake in CCF-STTG-1 cells on A. cystine concentration. ResearchGate. [Link]
-
Patel, S. A., et al. (2015). Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells. ResearchGate. [Link]
-
Segal, S., et al. (1977). Cellular accumulation of L-cystine in rat kidney cortex in vivo. PubMed. [Link]
-
Yu, H., et al. (2020). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. National Institutes of Health. [Link]
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Technical Support Center: Troubleshooting Disodium L-Cystinate Cytotoxicity in Cell Culture
Welcome to the technical support center for addressing challenges associated with high concentrations of Disodium L-Cystinate in cell culture. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to optimize your cell culture systems.
Section 1: Understanding the Core Problem: The Cystine-Cysteine Redox Challenge
High concentrations of L-cystine, even in its more soluble disodium salt form, present a dual challenge in cell culture: physicochemical instability and metabolic cytotoxicity. While essential for cell growth and protein synthesis, particularly for producing the crucial antioxidant glutathione (GSH), its use is fraught with complications.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do my cells die when I add high concentrations of this compound to the medium?
A1: The primary driver of cytotoxicity is not L-cystine itself, but its reduced form, L-cysteine.[3] In the presence of trace elements like copper and iron, which are common in cell culture media, L-cysteine can rapidly auto-oxidize.[2] This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, leading to significant oxidative stress that can damage cellular components and trigger apoptosis (programmed cell death).[3][4][5]
Q2: I observe a precipitate forming in my medium after adding this compound. What is it and is it harmful?
A2: The precipitate is most likely L-cystine. L-cystine has very low solubility at neutral physiological pH (around 7.0-7.4).[6][7][8] Even if you start with the more soluble disodium salt, changes in media pH can cause it to crash out of solution. This precipitation is problematic for two reasons: it reduces the bioavailable concentration of this essential amino acid, and the crystals themselves can cause mechanical stress and damage to cells.[1][9]
Q3: What is the metabolic fate of L-cystine once it enters the cell?
A3: Extracellular L-cystine is taken up by cells primarily through the xCT antiporter (also known as system xc-), which exchanges it for intracellular glutamate.[9][10] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the thioredoxin and glutathione systems.[11][12][13] This intracellular L-cysteine is then used for protein synthesis, production of glutathione (GSH), and other critical metabolic pathways.[12]
Section 2: Visualizing the Challenge: Pathways of Cytotoxicity and Metabolism
To effectively troubleshoot, it's crucial to visualize the interconnected processes at play.
Diagram 1: L-Cystine Metabolism and ROS Generation
Caption: L-Cystine metabolism and the generation of reactive oxygen species (ROS).
Section 3: Troubleshooting Guide: Practical Solutions to Common Problems
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.
Issue 1: Rapid Cell Death or Poor Viability After Supplementation
Q: My cells are dying rapidly after I add a high concentration of this compound. What's the first thing I should check?
A: The most likely culprit is acute oxidative stress. High concentrations of cysteine, the reduced form of cystine, can lead to a burst of ROS production.[3] This is particularly problematic for cells seeded at low densities, as they have a reduced capacity to detoxify their environment.
Troubleshooting Steps & Solutions:
-
Optimize Seeding Density: Seeding cells at a higher density can help mitigate the toxic effects of high cysteine concentrations. A higher cell number provides a greater collective capacity to manage oxidative stress.[3][14]
-
Introduce Antioxidants: Supplementing your culture medium with antioxidants can directly neutralize the ROS generated by cysteine auto-oxidation.
-
Pyruvate: Sodium pyruvate can form a stable, non-toxic complex with cysteine, preventing its rapid oxidation.[15] A typical starting concentration is 5 mM.
-
N-Acetylcysteine (NAC): NAC is a stable cysteine derivative and a precursor to glutathione, directly bolstering the cell's antioxidant defenses.
-
-
Pre-incubate the Medium: Incubating the prepared medium at 37°C for 12-24 hours before adding it to your cells can allow for the initial burst of cysteine oxidation to occur and subside, reducing the initial shock to the cells.[15]
Issue 2: Precipitate Formation in the Culture Medium
Q: I've prepared my medium with this compound, but I see a white precipitate forming over time. How can I prevent this?
A: This is a classic solubility issue with L-cystine, which is poorly soluble at neutral pH.[6][16]
Troubleshooting Steps & Solutions:
-
pH Management During Preparation: The solubility of L-cystine is highly pH-dependent.[17][18] It is significantly more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.
-
Protocol for Solubilization: Prepare a concentrated stock solution of this compound by dissolving it in a small volume of 1M HCl or a basic solution.[9][19] Once fully dissolved, slowly add it to your bulk medium while stirring. Crucially, you must then re-adjust the final pH of the complete medium to the desired physiological range (e.g., 7.2-7.4) before filter sterilization.
-
-
Use Freshly Prepared Media: To minimize the time for precipitation to occur, prepare your L-cystine-containing medium fresh before each use.[9]
-
Consider Highly Soluble Alternatives: For high-density cultures or perfusion systems requiring concentrated feeds, standard L-cystine may be impractical. Consider using chemically modified, highly soluble dipeptides.
-
L-Alanyl-L-Cystine or N,N'-di-L-lysyl-L-cystine: These dipeptides are significantly more soluble than L-cystine at neutral pH and are efficiently metabolized by cells to release cysteine intracellularly.[1][6] This approach provides a stable and consistent supply of the amino acid without the precipitation risk.
-
Data Summary: Solubility of L-Cystine and Alternatives
| Compound | Solubility at Neutral pH | Key Advantages | Key Disadvantages |
| L-Cystine | Very Low (~1 mM)[2][7] | Inexpensive | Prone to precipitation, can induce oxidative stress. |
| This compound | Moderately Improved | Better initial solubility than L-Cystine | Can still precipitate with pH shifts. |
| L-Alanyl-L-Cystine | High[1] | Excellent solubility and stability, bioavailable.[1] | Higher cost. |
| cQrex® KC (di-lysyl-cystine) | Very High (~1000x > L-Cystine)[6] | Superior solubility, suitable for concentrated feeds.[6] | Higher cost, proprietary. |
Section 4: Experimental Protocols
Here are detailed protocols for key experimental procedures to help you implement the troubleshooting strategies.
Protocol 1: Preparation of High-Concentration L-Cystine Medium
Objective: To prepare a cell culture medium with a high concentration of L-cystine while minimizing precipitation.
Materials:
-
L-Cystine Dihydrochloride or this compound powder
-
1M Hydrochloric Acid (HCl), sterile
-
1M Sodium Hydroxide (NaOH), sterile
-
Base cell culture medium (powder or 1x liquid)
-
Sterile, cell culture-grade water
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
0.22 µm sterile filter unit
Procedure:
-
Prepare Base Medium: Prepare your desired volume of cell culture medium from powder or liquid concentrate, but withhold the L-cystine component.
-
Prepare Concentrated L-Cystine Stock: a. In a separate sterile beaker, add a small volume of 1M HCl to a calculated amount of L-Cystine powder. For example, to make a 100 mM stock, dissolve 2.4g of L-Cystine in 100 mL of water with the aid of HCl. b. Stir until the powder is completely dissolved. The solution should be clear.
-
Add Stock to Base Medium: While stirring the base medium, slowly add the concentrated L-cystine stock solution to reach your final target concentration.
-
Adjust Final pH: Carefully monitor the pH of the final medium. Use sterile 1M NaOH to slowly bring the pH up to your desired physiological range (e.g., 7.2 - 7.4). This is a critical step. Add the NaOH dropwise to avoid localized pH spikes that could cause precipitation.
-
Final Volume Adjustment: Add sterile water to reach the final volume.
-
Sterile Filtration: Immediately filter the complete medium through a 0.22 µm sterile filter unit.
-
Storage: Store at 4°C and use as fresh as possible, ideally within one week.
Protocol 2: Assessing Cell Viability and Oxidative Stress
Objective: To quantify the cytotoxic effects of high L-cystine concentrations and the efficacy of mitigation strategies.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
ROS detection reagent (e.g., DCFDA - Cellular ROS Assay Kit)
-
Plate reader (absorbance and fluorescence)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at your desired density. Allow them to attach and recover for 24 hours.
-
Treatment: Prepare media containing a range of L-cystine concentrations (e.g., 0.2 mM to 5 mM). Also prepare identical media supplemented with your chosen mitigation agent (e.g., 5 mM sodium pyruvate).
-
Incubation: Remove the old medium from the cells and replace it with the treatment media. Incubate for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Measure Cell Viability (MTT Assay Example): a. At the end of the incubation, add MTT solution to each well according to the manufacturer's protocol (typically 10% of the media volume).[10] b. Incubate for 2-4 hours at 37°C to allow for formazan crystal formation. c. Add solubilization solution (e.g., acidified isopropanol) and mix thoroughly to dissolve the crystals.[10] d. Read the absorbance at 570 nm.[1]
-
Measure Oxidative Stress (DCFDA Assay Example): a. At a relevant time point (e.g., 4-8 hours post-treatment), load the cells with the DCFDA reagent according to the manufacturer's protocol. b. After incubation, wash the cells to remove excess probe. c. Read the fluorescence (typically ~485 nm excitation / ~535 nm emission). Increased fluorescence indicates higher levels of intracellular ROS.
Section 5: Advanced Solutions & Future Perspectives
Q: Are there any other ways to avoid cystine toxicity issues altogether?
A: Yes, metabolic engineering of cell lines is an emerging and powerful solution. Researchers have successfully engineered Chinese Hamster Ovary (CHO) cells to synthesize cysteine and tyrosine endogenously from precursors like methionine and phenylalanine.[20] This "prototrophic" approach eliminates the need for high concentrations of these problematic amino acids in the feed medium, simplifying processes and potentially improving product quality by reducing risks like trisulfide bond formation.[20] While this requires significant upfront investment in cell line development, it represents a promising future for robust bioprocessing.
References
-
Cytotoxicity of cysteine in culture media. PubMed. [Link]
-
L-Cysteine metabolism and its nutritional implications. ResearchGate. [Link]
-
L-Cysteine metabolism and its nutritional implications. PubMed. [Link]
-
Extracellular and intracellular l-cysteine/l-cystine balance and... ResearchGate. [Link]
-
Innovative Chemicals for Process Intensification in Cell Culture Media. [Link]
-
Cysteine/cystine redox signaling in cardiovascular disease. PubMed Central - NIH. [Link]
-
Evaluation of methodology to measure redox state of cysteine/cystine in HT29 cells. [Link]
-
Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. [Link]
-
High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. PubMed. [Link]
-
Cysteine metabolism. Wikipedia. [Link]
-
Protonation equilibria and solubility of L-cystine | Request PDF. ResearchGate. [Link]
-
50 shades of oxidative stress: A state-specific cysteine redox pattern hypothesis. PubMed Central - NIH. [Link]
-
L- Cystine. HiMedia Laboratories. [Link]
-
How To Grow CHO Cells Without Cysteine Tyrosine Feeds. Bioprocess Online. [Link]
-
Molecular structures of studied cysteine and cystine analogs. ResearchGate. [Link]
-
Cystinuria. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Update on cystine stones: current and future concepts in treatment. PubMed Central - NIH. [Link]
-
Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress, PART 1. OmicsDI. [Link]
-
High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells | Request PDF. ResearchGate. [Link]
-
The Impact of Diet on Urinary Risk Factors for Cystine Stone Formation. MDPI. [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PubMed Central - NIH. [Link]
-
Solubility of L-Cystine in NaCl and artificial urine solutions. Murdoch Research Portal. [Link]
- Cell culture medium and culture method for increasing purity of antibody.
-
The mechanism of cysteine conjugate cytotoxicity in renal epithelial cells. Covalent binding leads to thiol depletion and lipid peroxidation. PubMed. [Link]
-
Effects of Cyanidin Derivatives for the Aggregation of Cu/Zn Superoxide Dismutase 1. American Chemical Society. [Link]
-
Mechanisms for the cytotoxicity of cysteamine. PubMed - NIH. [Link]
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- 3. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of cysteine conjugate cytotoxicity in renal epithelial cells. Covalent binding leads to thiol depletion and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. himedialabs.com [himedialabs.com]
- 20. How To Grow CHO Cells Without Cysteine Tyrosine Feeds [bioprocessonline.com]
Technical Support Center: Long-Term Stability of Disodium L-cystinate Solutions at 4°C
Introduction
Welcome to the Technical Support Center for Disodium L-cystinate solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental and manufacturing workflows. L-cystine, as the dimeric form of L-cysteine, is a critical amino acid in numerous biological and pharmaceutical applications, from cell culture media to therapeutic formulations.[1] However, its limited solubility at neutral pH often necessitates the use of its more soluble salt forms, such as this compound.
The stability of these solutions, particularly during refrigerated storage (2-8°C), is a paramount concern for ensuring experimental reproducibility, product efficacy, and safety. This document provides a comprehensive, question-and-answer-based guide to understanding, troubleshooting, and ensuring the long-term stability of this compound solutions at 4°C.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound solutions.
Q1: What is the primary degradation pathway for L-cystine and its salts in aqueous solutions?
The primary stability concern for L-cystine solutions is not degradation in the traditional sense of breaking down into smaller molecules, but rather its relationship with L-cysteine. L-cystine is formed by the oxidation of two L-cysteine molecules, which creates a disulfide bond.[2] Conversely, this disulfide bond can be reduced, converting L-cystine back to L-cysteine. The main issue in solution is the very low solubility of L-cystine at neutral pH.[3][4] While this compound improves solubility, any shift in solution conditions (like pH changes) can cause the less soluble L-cystine to precipitate. Furthermore, the precursor, L-cysteine, is highly susceptible to oxidation to form L-cystine, which then precipitates if its solubility limit is exceeded.[2]
Q2: What are the key factors that influence the stability of this compound solutions at 4°C?
Several environmental and product-related factors can impact the stability of your solution:
-
pH: This is a critical factor. While this compound is prepared to be more soluble, the solution's pH can still influence the equilibrium between cystine and cysteine and affect the solubility of L-cystine. L-cysteine solutions are most stable at an acidic pH (1-2.5).[2]
-
Oxygen Exposure: The presence of dissolved oxygen can promote the oxidation of any residual or converted L-cysteine back to L-cystine, potentially leading to precipitation.[5]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidation reactions, accelerating the conversion of L-cysteine to L-cystine.[2]
-
Light Exposure: While less critical than for other molecules, prolonged exposure to UV light can potentially provide energy for degradative reactions. Photostability testing is a standard part of pharmaceutical stability programs.[6][7]
-
Concentration: Higher concentrations of this compound are closer to the saturation point of L-cystine, making them more susceptible to precipitation if solution conditions change slightly.
Q3: I see a white precipitate in my this compound solution after storage at 4°C. What is it and why did it form?
The white precipitate is almost certainly L-cystine. This occurs because L-cystine has significantly lower solubility than its disodium salt, especially at neutral or slightly acidic pH.[2] The precipitation could be triggered by:
-
A drop in pH: This could be caused by the absorption of atmospheric CO₂, which forms carbonic acid.
-
Exceeding Solubility Limit: The solution may have been prepared at a concentration that is stable at room temperature but supersaturated at 4°C.
-
Conversion from L-cysteine: If the solution was prepared from L-cysteine or contains it as an impurity, oxidation to the less soluble L-cystine will cause it to precipitate out of the solution.[2]
Q4: How long can I expect my this compound solution to be stable at 4°C?
The shelf-life is not fixed and depends heavily on the formulation and storage conditions. For pharmaceutical products, stability testing is performed under specific conditions to establish a retest period or shelf life.[8][9] A well-prepared, sterile-filtered solution, stored in an airtight container with an inert gas overlay, and protected from light can be stable for several months. However, for critical applications, it is essential to perform a stability study to determine the shelf life for your specific formulation and storage container.[10] For instance, a stability study on L-Cystine Dihydrochloride showed it to be stable for at least 18 months under accelerated conditions, allowing for a proposed retest date of 30 months.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| White Precipitate Forms Upon Refrigeration | 1. Supersaturation: The concentration is too high for the storage temperature (4°C).2. pH Shift: The pH of the solution has decreased, reducing the solubility of L-cystine.3. Oxidation: Residual L-cysteine has oxidized to the less soluble L-cystine.[2] | 1. Re-dissolve: Gently warm the solution to room temperature to see if the precipitate re-dissolves. If so, consider storing it at room temperature (if permissible for your application) or preparing a more dilute stock.2. pH Adjustment: Measure the pH. If it has drifted, adjust it back to the target range using a dilute base (e.g., NaOH).3. Inert Atmosphere: For future preparations, use deoxygenated water and purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[2] |
| Solution Turns Yellow/Brown Over Time | 1. Contamination: Microbial growth or contamination with impurities (e.g., trace metals) can cause discoloration.2. Degradation: Although less common for cystine itself, complex degradation reactions can occur, especially if other reactive components are present in the solution. | 1. Sterile Filtration: Prepare solutions using sterile technique and filter through a 0.22 µm filter into a sterile container.[2]2. Use High-Purity Reagents: Ensure you are using high-purity this compound and water (e.g., WFI or Milli-Q).3. Protect from Light: Store solutions in amber glass vials or protect them from light to minimize light-induced degradation.[7] |
| Inconsistent Experimental Results | 1. Degradation/Precipitation: The actual concentration of soluble L-cystinate has decreased over time, leading to variability in your assays.2. Adsorption: The molecule may be adsorbing to the surface of the storage container, especially if it's plastic. | 1. Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[2]2. Quantify Concentration: Before use, verify the concentration of your stock solution using a validated analytical method (e.g., HPLC, qNMR).[12][13]3. Container Selection: Use low-protein-binding containers or glass vials where possible. Perform container interaction studies if necessary.[8] |
Part 3: Experimental Protocols & Methodologies
To ensure the integrity of your work, it is crucial to follow validated protocols for solution preparation and stability testing.
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
Objective: To prepare a stock solution with enhanced stability for long-term storage at 4°C.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (e.g., WFI, Milli-Q, sparged with nitrogen for 30 min)
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, amber glass vials with airtight caps
-
0.22 µm sterile syringe filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of this compound powder for your target volume and concentration.
-
Dissolution: Slowly add the powder to 80% of the final volume of deoxygenated water while stirring gently.
-
pH Adjustment: Measure the pH of the solution. Adjust to a slightly alkaline pH (e.g., 7.5-8.5) using 0.1 M NaOH to ensure complete dissolution and stability of the salt form.
-
Volume Adjustment: Once fully dissolved, add deoxygenated water to reach the final desired volume.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter directly into the final sterile amber glass vials.
-
Inert Gas Overlay: Before sealing, flush the headspace of each vial with nitrogen or argon for 15-30 seconds to displace oxygen.[2]
-
Sealing and Storage: Immediately seal the vials tightly and store them at 4°C, protected from light.
Protocol 2: Real-Time Stability Study Design
Objective: To determine the shelf-life of a prepared this compound solution under specific storage conditions (4°C). This protocol is based on principles outlined in pharmaceutical stability testing guidelines.[8][9]
Methodology:
-
Batch Preparation: Prepare a single, large batch of the solution following Protocol 1.
-
Sample Allocation: Aliquot the batch into a sufficient number of vials for all planned time points. This prevents contamination of the bulk stock.
-
Storage: Place the vials in a calibrated refrigerator maintained at 4°C ± 2°C.
-
Testing Schedule: Define the time points for testing. For a 12-month study, a typical schedule would be:
-
Analytical Tests: At each time point, test the samples for key stability-indicating parameters.
Stability-Indicating Parameters to Test:
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To check for color change or precipitation. |
| pH | Calibrated pH meter | To monitor for shifts that affect solubility and stability. |
| Assay (Concentration) | HPLC-UV, LC-MS, or qNMR[5][12][13] | To quantify the amount of this compound remaining in solution. |
| Purity/Degradation Products | HPLC-UV or LC-MS | To detect and quantify any new peaks that may indicate degradation. |
| Sterility (if applicable) | USP <71> Sterility Tests | To ensure no microbial contamination over time. |
Part 4: Visualization of Key Processes
Understanding the chemical relationships and experimental workflows is crucial for troubleshooting.
Diagram 1: L-cysteine / L-cystine Redox Equilibrium
This diagram illustrates the central chemical relationship governing the stability of cysteine and cystine solutions. The oxidation of two L-cysteine molecules (a thiol) forms one molecule of L-cystine (a disulfide), a reaction that is often the root cause of precipitation issues.
Caption: Oxidation-reduction cycle between L-cysteine and L-cystine.
Diagram 2: Stability Testing Workflow
This workflow outlines the logical steps for conducting a robust stability study as described in Protocol 2.
Caption: Workflow for a real-time stability study of solutions.
References
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
-
Nekliudov, A. D., & Verem'ëv, I. V. (1984). [Cysteine stability in aqueous amino acid solutions]. Prikladnaia biokhimiia i mikrobiologiia, 20(3), 387–392. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
Gao, Y., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Foods, 12(12), 2415. Retrieved from [Link]
-
Hara, K. Y., et al. (2020). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. Journal of Industrial Microbiology & Biotechnology, 47(4-5), 351–360. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
Pyle, R. E., & Routh, J. I. (1942). Stability of Cysteine Solutions. Proceedings of the Iowa Academy of Science, 49(1), 288. Retrieved from [Link]
-
GL Sciences. (n.d.). LA566 - Analysis of L-Cysteine and L-Cystine. Retrieved from [Link]
-
Gao, Y., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. ResearchGate. Retrieved from [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. The Journal of Biological Chemistry, 245(1), 112-116. Retrieved from [Link]
-
Cell Culture Dish. (2023, September 13). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]
-
PubChem. (n.d.). L-cysteine degradation III. Retrieved from [Link]
-
BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT. Retrieved from [Link]
-
BioSpectra. (2025, February 7). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT. Retrieved from [Link]
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- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. japsonline.com [japsonline.com]
- 9. www3.paho.org [www3.paho.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. biospectra.us [biospectra.us]
- 12. Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Technical Support Center: Minimizing Oxidation of Disodium L-cystinate During Media Preparation
Welcome to the technical support center for the proper handling and use of Disodium L-cystinate in your cell culture media preparations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to ensure the stability and efficacy of this critical amino acid in your experiments.
Introduction: The Challenge of L-cystinate Stability
L-cystine, and its more soluble salt form, this compound, is a crucial amino acid for robust cell growth and productivity in chemically defined media.[1] It serves as a precursor for glutathione, a key intracellular antioxidant, and is essential for protein synthesis.[2][3] However, the cysteine/cystine redox couple is notoriously unstable in solution. The thiol group in cysteine is highly reactive and prone to oxidation, especially in the presence of oxygen and catalytic metal ions like copper and iron, which are often present as trace elements in cell culture media.[2][4] This oxidation can lead to the formation of L-cystine, which has very low solubility at neutral pH, and other undesirable byproducts.[1][2][5] This can result in precipitation, reduced bioavailability of the amino acid, and even the generation of cytotoxic reactive oxygen species (ROS).[2][4]
This guide will provide you with the knowledge and practical steps to minimize the oxidation of this compound, ensuring the consistency and success of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
The primary cause of degradation is the oxidation of the thiol groups in the cysteine molecules.[6] this compound is the salt of L-cystine, which is a dimer of two L-cysteine molecules linked by a disulfide bond. In solution, there is a redox equilibrium between cysteine and cystine. The free thiol (-SH) group of cysteine is highly susceptible to oxidation, a reaction that is significantly accelerated by dissolved oxygen and the presence of transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺) in the media.[2][4] This leads to the formation of insoluble L-cystine and other oxidized species, reducing the bioavailability of this essential amino acid.
Q2: Why is L-cystine solubility a concern at neutral pH?
L-cystine has very low solubility in aqueous solutions at a neutral pH (around 7.0-7.4), which is the optimal pH range for most mammalian cell cultures.[1][5][7][8] Its solubility is significantly higher in acidic (pH < 2) or alkaline (pH > 8) conditions.[8] When preparing concentrated stock solutions or complete media at physiological pH, the concentration of L-cystine can easily exceed its solubility limit, leading to precipitation. This is a major challenge in developing concentrated feed media for fed-batch cultures.[2]
Q3: Can I just add more this compound to compensate for the degradation?
While seemingly a simple solution, adding an excess of this compound is not recommended. Excessive concentrations of cysteine can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and be toxic to cells.[4] Furthermore, the precipitation of insoluble L-cystine can create inconsistencies in the media composition and may even clog sterile filters during preparation.
Q4: What are the visible signs of this compound oxidation and precipitation in my media?
The most common visible sign is the formation of a white precipitate, which is the insoluble L-cystine.[2][5] You might also observe a slight turbidity or cloudiness in the medium upon storage or after the addition of the this compound stock solution.
Q5: How can I analytically confirm the oxidation of this compound?
Several analytical methods can be used to quantify the different forms of cysteine and cystine. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[9] Other techniques include quantitative Nuclear Magnetic Resonance (qNMR), and various electrochemical methods like cyclic voltammetry that can detect the redox state of the cysteine/cystine couple.[6][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during media preparation involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms immediately after adding this compound stock solution to the basal media. | 1. Low solubility of L-cystine at neutral pH. 2. High concentration of the stock solution. 3. Localized high concentration at the point of addition. | 1. Ensure the pH of the final medium is within the optimal range for L-cystine solubility if possible, though this is limited by cellular requirements.2. Prepare a more dilute stock solution of this compound.3. Add the stock solution slowly while gently stirring the basal medium to ensure rapid and even dispersion. |
| Media becomes cloudy or develops a precipitate during storage (2-8°C). | 1. Ongoing oxidation of cysteine to insoluble cystine. 2. Presence of catalytic metal ions. 3. Exposure to light and oxygen. | 1. Prepare fresh media before use whenever possible.2. If storing, protect the media from light by using an amber bottle or wrapping the container in foil.3. Consider preparing a separate, concentrated feed solution of this compound that is added fresh to the culture.4. Incorporate a metal chelator like EDTA into your formulation, if compatible with your cell line and process.[11] |
| Poor cell growth or viability despite the presence of this compound in the formulation. | 1. Significant portion of the L-cystinate has oxidized and is not bioavailable. 2. Toxicity from byproducts of oxidation or excessive initial concentration. | 1. Verify the concentration of the reduced and oxidized forms of cystine in your prepared media using an appropriate analytical method (e.g., HPLC).2. Follow the recommended protocols for preparing and storing the media to minimize oxidation.3. Consider the use of a more stable cysteine derivative, such as N,N’-di-L-alanyl-L-cystine or N,N’-di-L-lysyl-L-cystine, which are highly soluble at neutral pH.[2] |
| Inconsistent experimental results between different batches of media. | 1. Variability in the extent of L-cystinate oxidation. 2. Differences in preparation procedure (e.g., mixing speed, temperature, exposure to air). | 1. Standardize your media preparation protocol meticulously. Document every step, including timings, temperatures, and mixing parameters.2. Use high-purity water and reagents to minimize metal ion contamination.3. Implement quality control checks on each new batch of media, potentially including a measurement of the cysteine/cystine ratio. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound with Minimized Oxidation
This protocol describes the preparation of a concentrated stock solution of this compound, incorporating best practices to limit oxidation.
Materials:
-
This compound powder
-
High-purity, deionized, and sterile water (e.g., WFI or cell culture grade)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter
-
Optional: L-Ascorbic acid (Vitamin C) as an antioxidant[11]
-
Optional: Ethylenediaminetetraacetic acid (EDTA) as a metal chelator[11]
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Deoxygenate the Water: Before adding the this compound, sparge the sterile water with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.[11] This is a critical step in preventing initial oxidation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the weighed powder to the deoxygenated water.
-
If using, add L-ascorbic acid to a final concentration of 1-2 mM to act as a sacrificial antioxidant.
-
If compatible with your system, add EDTA to a final concentration of 0.1-0.5 mM to chelate metal ions.[11]
-
Mix gently by swirling or using a sterile magnetic stir bar until fully dissolved. Avoid vigorous vortexing, which can re-introduce oxygen.
-
-
pH Adjustment (if necessary): The pH of a 1% solution of this compound is typically between 10.0 and 11.0.[12][13] Depending on your final media formulation, you may need to adjust the pH of the stock solution before adding it to the basal medium. Use sterile HCl or NaOH for adjustment.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm filter into a sterile container.
-
Storage:
-
Overlay the headspace of the container with the inert gas before sealing.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.[11]
-
Protect from light.
-
For long-term storage, aliquot the solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Complete Cell Culture Medium
This protocol outlines the steps for adding the this compound stock solution to a basal medium.
Procedure:
-
Prepare Basal Medium: Prepare your basal cell culture medium according to your standard protocol.
-
Temperature: Ensure the basal medium is at room temperature or the recommended temperature for supplementation. Do not heat the medium after adding the L-cystinate solution.
-
Addition of Stock Solution:
-
Gently swirl the basal medium.
-
Slowly add the required volume of the this compound stock solution to the vortex of the swirling medium. This ensures rapid dilution and prevents localized high concentrations that could lead to precipitation.
-
-
Final Mixing: Continue to mix gently for a few minutes to ensure homogeneity.
-
Final pH Check: Verify that the final pH of the complete medium is within the desired range for your cell culture (typically 7.2-7.4).[7]
-
Use or Storage: Use the complete medium immediately for the best results. If short-term storage is necessary, store at 2-8°C and protect from light.
Visualizing the Process: Diagrams
Oxidation Pathway of Cysteine
Caption: Oxidation of L-Cysteine to L-Cystine and further byproducts.
Recommended Workflow for Media Preparation
Sources
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. sciensage.info [sciensage.info]
- 7. Breaking Down Cell Culture Media [captivatebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Cystine disodium salt, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. J62310.A1 [thermofisher.com]
Technical Support Center: Stability of Disodium L-cystinate in the Presence of Metal Ions
A Foreword from Your Application Scientist
Welcome to our dedicated technical guide on the stability of Disodium L-cystinate. As a Senior Application Scientist, I've frequently collaborated with researchers and development professionals who encounter unexpected challenges—discoloration, precipitation, or loss of potency—in their formulations. More often than not, the root cause traces back to interactions with metal ions, often present in trace amounts from reagents, water systems, or even processing equipment.
This guide is structured to be your first point of reference. It moves beyond simple instructions to explain the fundamental chemistry behind these stability issues. Understanding the why—the catalytic cycles, the complexation reactions, the generation of reactive species—is critical to designing robust experiments and stable formulations. Here, we will troubleshoot common problems, answer frequently asked questions, and provide validated protocols to help you control for the variable of metal ion contamination.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My clear, colorless this compound solution turns yellow or brown over a short period, especially after pH adjustment.
-
Probable Cause: This is a classic sign of oxidation, often catalyzed by transition metal ions like iron (Fe³⁺) or copper (Cu²⁺). L-cystine exists in equilibrium with L-cysteine. The thiol group (-SH) of cysteine is highly susceptible to oxidation. Metal ions act as potent catalysts, facilitating the reaction with dissolved oxygen to form cystine (dimerization) and further colored degradation products.[1][2] Iron, in particular, can form colored complexes with thiol-containing compounds and catalyze Fenton-like reactions, generating highly reactive hydroxyl radicals that accelerate degradation.[2][3]
-
Solution Pathway:
-
Identify the Source: Review the composition of all buffers and reagents. Pay close attention to certificates of analysis for trace metal content. Water for injection (WFI) or high-purity water systems are essential. Consider potential leaching from glass or stainless steel containers, especially if the pH is acidic.[4]
-
Incorporate a Chelating Agent: Add a small amount (e.g., 0.01-0.1%) of a strong metal chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylene triamine penta-acetic acid (DTPA) to your formulation. These molecules sequester metal ions, making them unavailable to catalyze the oxidation reaction.
-
Deoxygenate Solutions: Purge your buffers and final solution with an inert gas like nitrogen or argon to minimize the presence of dissolved oxygen, a key reactant in the oxidation process.
-
Control pH: While this compound is more soluble at neutral to alkaline pH, the rate of metal-catalyzed oxidation can also increase in this range.[1] Conduct a pH stability study to find an optimal balance between solubility and stability for your specific formulation.
-
Problem 2: A fine, white precipitate forms in my concentrated this compound stock solution.
-
Probable Cause: While L-cystine itself has low solubility at neutral pH, the disodium salt is much more soluble.[5][6][7] However, certain metal ions can form insoluble complexes with cystinate or cysteine. Divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) from hard water or certain buffer salts can form insoluble salts. Transition metals can also form polymeric complexes that precipitate out of solution.[8]
-
Solution Pathway:
-
Verify Water Quality: Ensure you are using high-purity, deionized water or WFI with low levels of divalent cations.
-
Analyze Buffer Components: If using phosphate or carbonate buffers, be aware of the potential for precipitation with divalent metals. Consider using organic buffers like TRIS or HEPES after verifying their compatibility.
-
Complexation Study: If a specific metal ion is suspected, perform a small-scale study by titrating the metal ion into your this compound solution to determine the concentration at which precipitation occurs.
-
Consult Stability Constant Data: Literature values for the stability constants of various metal-cystine complexes can predict which interactions are most favorable and likely to cause precipitation.[9][10]
-
Problem 3: HPLC analysis shows a rapid loss of the main this compound peak, with the appearance of multiple new peaks.
-
Probable Cause: This indicates chemical degradation, not just simple oxidation to cystine. Transition metals, particularly copper, are exceptionally efficient at catalyzing the auto-oxidation of cysteine.[11][12] This process is not a simple dimerization; it can proceed through a complex, multi-phase reaction involving superoxide and hydroxyl radicals, leading to the formation of sulfinates, sulfonates, and other degradation products, each of which would appear as a new peak in your chromatogram.[11][12]
-
Solution Pathway:
-
Implement Rigorous Metal Control (as above): The use of chelating agents and deoxygenation is paramount.
-
Evaluate Processing Equipment: Be critical of your manufacturing or experimental setup. Stainless steel (especially 304L) can leach iron and nickel ions under corrosive conditions (e.g., high salt, acidic pH).[4] Where possible, use high-grade stainless steel (316L), glass, or disposable plasticware confirmed to be free of metal catalysts.
-
Use an Antioxidant: In addition to chelators, consider adding a sacrificial antioxidant like ascorbic acid or sodium metabisulfite. These compounds will be preferentially oxidized, thereby protecting the this compound. Note that ascorbic acid's effectiveness can be pH-dependent and its interaction with iron can sometimes be pro-oxidant, requiring careful formulation studies.[3]
-
Stability-Indicating Method: Ensure your HPLC method is validated to be "stability-indicating." This means it must be able to resolve the parent this compound peak from all potential degradation products. A forced degradation study is required to develop such a method.
-
Frequently Asked Questions (FAQs)
Q1: Which metal ions are of greatest concern for this compound stability?
Transition metals are the primary concern due to their catalytic activity. The general order of catalytic efficiency for thiol oxidation is: Cu²⁺ > Mn²⁺ > Fe³⁺/Fe²⁺ > Ni²⁺ > Co²⁺ .[1] Therefore, copper is often the most destructive, even at parts-per-billion (ppb) concentrations. Iron is also highly problematic and more commonly found as a contaminant.
Q2: How does copper catalyze the degradation of this compound?
The mechanism is complex and involves a redox cycle.[8][11][12]
-
Reduction & Complexation: Two molecules of cysteine (in equilibrium with cystine) first reduce cupric ion (Cu²⁺) to cuprous ion (Cu¹⁺), forming cystine in the process. The Cu¹⁺ ion is then stabilized by forming a complex with excess cysteine.[8][13]
-
Catalytic Oxidation: This cuprous-cysteine complex is the key catalytic species.[13][14] It reacts with molecular oxygen (O₂) to generate reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Radical Formation: These ROS, particularly H₂O₂, can then participate in a Fenton-type reaction with the cuprous complex to produce highly damaging hydroxyl radicals (•OH).[11][12]
-
Degradation: The hydroxyl radicals and other species aggressively attack the cysteine/cystinate molecule, leading to a variety of oxidation products beyond simple cystine. The Cu²⁺ is regenerated, allowing the cycle to continue.
Q3: Can I use a standard stainless steel vessel to prepare my formulation?
It depends on the grade of the steel and your process conditions. While 316L stainless steel is generally considered more resistant, lower grades like 304L are more susceptible to corrosion and leaching of iron, chromium, and nickel, especially in acidic solutions or those with high chloride content.[4] For high-purity applications or when stability is paramount, it is best practice to use glass-lined vessels or to passivate the stainless steel surface prior to use. Always verify the compatibility of your specific formulation with stainless steel.[15]
Q4: My formulation must include a specific metal ion (e.g., zinc or iron) as a nutrient. How can I protect the this compound?
This is a common challenge in cell culture media and nutritional supplements.[16][17]
-
Use a Chelated Mineral Source: Instead of adding a simple metal salt (e.g., iron chloride), use a pre-chelated form, such as iron glycinate or zinc gluconate. In these forms, the metal ion is already coordinated, reducing its reactivity towards the cystinate.
-
Optimize Order of Addition: The sequence in which you add components can be critical. It may be beneficial to dissolve the this compound and a strong chelating agent like EDTA first, allowing the EDTA to "protect" the cystinate before introducing the essential metal ion. The EDTA will have a higher affinity for catalytically active contaminant metals (like copper) than for some essential metals (like zinc), but formulation-specific studies are required.
-
Physical Separation: In some cases, such as tablet formulations, it may be possible to physically separate the metal salt and the this compound in different layers or granulations to prevent interaction until administration.
Data Summary: Impact of Transition Metals on Thiol Stability
The following table summarizes the relative effects of common transition metal ions on the stability of thiol-containing compounds like cysteine/cystinate.
| Metal Ion | Relative Catalytic Activity | Primary Degradation Mechanism | Common Observations | Recommended Mitigation Strategy |
| Copper (Cu²⁺) | Very High | Catalytic Redox Cycling, ROS Generation[11][12] | Rapid discoloration (yellow/green), significant loss of parent compound, formation of multiple degradation products. | Strict avoidance, use of strong chelators (EDTA, DTPA), deoxygenation. |
| Iron (Fe³⁺/Fe²⁺) | High | Fenton-like Reactions, ROS Generation, Colored Complex Formation[2][3][18] | Yellow to reddish-brown discoloration, precipitation of iron hydroxides at neutral/alkaline pH, potency loss. | Use of chelators, antioxidants, pH control, passivated equipment. |
| Manganese (Mn²⁺) | Moderate-High | Catalytic Oxidation[1] | Slower discoloration compared to Cu/Fe, gradual loss of potency. | Use of chelators, control of raw material sources. |
| Cobalt (Co²⁺) | Low-Moderate | Catalytic Oxidation[1] | Pinkish/brown discoloration over time, slower degradation kinetics. | General good manufacturing practices (GMP), control of raw materials. |
| Nickel (Ni²⁺) | Low | Catalytic Oxidation[1] | Slight discoloration (often greenish), relatively slow degradation. | Control of raw materials, avoid leaching from stainless steel.[4] |
| Zinc (Zn²⁺) | Very Low / Inhibitory | Complex Formation[19] | Generally stable; may form complexes but does not typically catalyze redox degradation. Can sometimes inhibit Fe/Cu-catalyzed oxidation. | No specific mitigation required; monitor for precipitation at high concentrations. |
Visualizing the Degradation Pathway
The following diagram illustrates the catalytic cycle of copper-induced cysteine oxidation, a primary pathway for this compound degradation.
Caption: Catalytic cycle of copper-induced cysteine oxidation.
Experimental Protocol: Stability Assessment by HPLC
Objective: To quantify the degradation of this compound in solution over time in the presence of a specific metal ion (e.g., Cu²⁺) using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Materials:
-
This compound (Reference Standard and sample)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Metal salt (e.g., Copper(II) sulfate pentahydrate, CuSO₄·5H₂O)
-
EDTA, disodium salt
-
Nitrogen gas (high purity)
-
0.22 µm syringe filters
Equipment:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
pH meter
-
HPLC system with UV detector (detection at ~210-220 nm) and autosampler
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
"Metal-Free" Buffer (Control): Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Add 0.1% EDTA to chelate any background metal contamination. Purge with nitrogen for 15 minutes.
-
Metal Stock Solution (1000 ppm Cu²⁺): Accurately weigh and dissolve 392.9 mg of CuSO₄·5H₂O in 100 mL of HPLC-grade water.
-
This compound Stock (10 mg/mL): Dissolve 1.0 g of this compound in 100 mL of the "Metal-Free" Buffer.
-
-
Preparation of Stability Samples (in triplicate):
-
T=0 Control Sample: Dilute 1.0 mL of the this compound Stock to 10.0 mL with "Metal-Free" Buffer. Immediately filter and inject into the HPLC. This is your 100% reference.
-
Negative Control (No Metal): Place 10.0 mL of the this compound Stock solution in a sealed vial. Store at the stability condition (e.g., 40°C).
-
Test Sample (e.g., 1 ppm Cu²⁺): Add 10 µL of the 1000 ppm Cu²⁺ stock solution to a vial containing 10.0 mL of the this compound Stock solution. Mix well and seal. Store at the stability condition (e.g., 40°C).
-
-
Stability Study Execution:
-
Place all "Negative Control" and "Test Sample" vials in a temperature-controlled chamber (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial of each set.
-
Allow the vial to cool to room temperature.
-
Dilute 1.0 mL of the sample to 10.0 mL with "Metal-Free" Buffer, filter, and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 215 nm
-
Injection Volume: 20 µL
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage remaining using the following formula: % Remaining = (Area_sample_t / Area_control_t0) * 100
-
Plot the % Remaining vs. Time for both the control and metal-spiked samples to visualize the degradation rate.
-
References
- Pecci, L., Montefoschi, G., Musci, G., & Cavallini, D. (1997). Mechanism of copper-catalyzed autoxidation of cysteine. Free Radical Biology and Medicine, 22(5), 853-858.
- Cavallini, D., De Marco, C., Duprè, S., & Rotilio, G. (1969). Interaction of copper with cysteine: stability of cuprous complexes and catalytic role of cupric ions in anaerobic thiol oxidation. Archives of Biochemistry and Biophysics, 130(1), 354-361.
-
Pecci, L., Montefoschi, G., Musci, G., & Cavallini, D. (1997). Novel findings on the copper catalysed oxidation of cysteine. Amino Acids, 13(4), 355-367. Available at: [Link]
- Pecci, L., Montefoschi, G., Musci, G., & Cavallini, D. (1997). Novel findings on the copper catalysed oxidation of cysteine. ProQuest.
-
Hanaki, A., & Kamide, H. (2009). Mechanism of copper-catalyzed autoxidation of cysteine. Free Radical Research, 31(4), 349-355. Available at: [Link]
-
Golubev, V. A., & Skibida, I. P. (2002). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Russian Chemical Bulletin, 51(10), 1807-1815. Available at: [Link]
-
Heinecke, J. W., Rosen, H., Suzuki, L. A., & Chait, A. (1987). Cellular oxidation of low density lipoprotein is caused by thiol production in media containing transition metal ions. The Journal of biological chemistry, 262(21), 10098–10103. Available at: [Link]
-
Issels, R. D., & Nagele, A. (1989). Oxidation of thiols. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Transition metal thiolate complex. Wikipedia. Available at: [Link]
-
Riordan, J. F. (1990). Reactions of thiols with low valent transition metals: From metal(0) thiol complexes to metal(II) thiolatohydrides. ProQuest. Available at: [Link]
-
D'Anna, R., & Netzer, F. P. (2020). Bonding and thermal stability of cysteine on single-crystalline iron oxide surfaces and Pt(111). AIP Publishing. Available at: [Link]
-
D'Anna, R., & Netzer, F. P. (2020). Bonding and thermal stability of cysteine on single-crystalline iron oxide surfaces and Pt(111). ResearchGate. Available at: [Link]
-
Furia, E., & Sindona, G. (2010). Complexation of L-Cystine with Metal Cations. ResearchGate. Available at: [Link]
-
Johnson, C. D., & Clydesdale, F. M. (1982). Effective stability constants of five metal ions and two amino acid ligands. Journal of Food Science, 47(4), 1291-1301. Available at: [Link]
-
Patrascu, M., et al. (2021). Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin. PMC - PubMed Central. Available at: [Link]
-
Merlo, S., et al. (2015). Cysteine Prevents the Reduction in Keratin Synthesis Induced by Iron Deficiency in Human Keratinocytes. PubMed. Available at: [Link]
- Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide. Google Patents.
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical Pathways of Peptide Degradation. VIII. Oxidation of Methionine in Small Model Peptides by prooxidant/transition Metal Ion Systems: Influence of Selective Scavengers for Reactive Oxygen Intermediates. PubMed. Available at: [Link]
-
Zhou, Y., et al. (2020). Dramatic enhancement effects of l-cysteine on the degradation of sulfadiazine in Fe3+/CaO2 system. PubMed. Available at: [Link]
-
Furia, E., & Sindona, G. (2010). Complexation of L-Cystine with Metal Cations. IRIS Unical. Available at: [Link]
-
Kim, J. H., et al. (2021). The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response. National Institutes of Health. Available at: [Link]
-
Stainless Steel Chemical Compatibility Chart. CP Lab Safety. Available at: [Link]
-
Ingo, G. M., et al. (2021). Synergistic Inhibition Effect of Chitosan and L-Cysteine for the Protection of Copper-Based Alloys against Atmospheric Chloride-Induced Indoor Corrosion. National Institutes of Health. Available at: [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. The Journal of biological chemistry, 245(1), 112–116. Available at: [Link]
-
Chang, J. Y. (1983). Direct analysis of the disulfide content of proteins: methods for monitoring the stability and refolding process of cystine-containing proteins. PubMed. Available at: [Link]
-
Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN. Available at: [Link]
-
Effects of Different Metal Ions on the Stability of Anthocyanins as Indicators. ResearchGate. Available at: [Link]
-
Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN. Available at: [Link]
-
L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018. BioSpectra. Available at: [Link]
-
Preliminary investigation of L-cysteine as a corrosion inhibitor for marine composite artefacts containing copper or iron alloys. ResearchGate. Available at: [Link]
-
L-cysteine degradation III | Pathway. PubChem. Available at: [Link]
-
Várnagy, K., et al. (2012). Metal Binding Ability of Small Peptides Containing Cysteine Residues. PMC - NIH. Available at: [Link]
-
Physiological and Metabolic Changes Induced by Fullerene C 60 Derivatives in Zinc-Stressed Cucumber. MDPI. Available at: [Link]
-
Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. ResearchGate. Available at: [Link]
-
The effect of cysteine on the corrosion of 304L stainless steel in sulphuric acid. ResearchGate. Available at: [Link]
-
Advances in Nanomedicine-Mediated Photodynamic Therapy for Lung Cancer: Challenges and Perspectives. Dove Medical Press. Available at: [Link]
-
Optimization Method and Stability Test to Determinate Luteolin, Quercetin, Apigenin, and Sinensetin Levels in Herbal Medicine. Journal of Universitas Airlangga. Available at: [Link]
-
DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Interaction of copper with cysteine: stability of cuprous complexes and catalytic role of cupric ions in anaerobic thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of copper-catalyzed autoxidation of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel findings on the copper catalysed oxidation of cysteine - ProQuest [proquest.com]
- 14. ovid.com [ovid.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Cysteine Prevents the Reduction in Keratin Synthesis Induced by Iron Deficiency in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dramatic enhancement effects of l-cysteine on the degradation of sulfadiazine in Fe3+/CaO2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Disodium L-cystinate in Bioprocessing
Welcome to the technical support center for Disodium L--cystinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this critical amino acid derivative in bioprocessing. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental choices.
Section 1: Solubility and Precipitation Issues
Precipitation of L-cystine is one of the most frequent challenges encountered during cell culture media preparation. This section will delve into the causes and solutions for these solubility issues.
Q1: I'm observing a white precipitate after adding Disodium L-cystinate to my cell culture medium. What is causing this and how can I prevent it?
A1: The white precipitate you are observing is likely L-cystine. While this compound is the more soluble salt form, it exists in equilibrium with the less soluble L-cystine. The solubility of L-cystine is highly dependent on pH. At neutral or near-neutral pH, which is typical for most cell culture media, L-cystine has very low solubility and is prone to precipitation, especially at higher concentrations.[1][2]
Causality: The fundamental issue lies in the chemical properties of L-cystine.[1][2] The disodium salt increases solubility by shifting the equilibrium, but changes in the local chemical environment, such as pH, can cause it to revert to the insoluble form.
Prevention Strategies:
-
pH Management: The most effective way to prevent precipitation is to control the pH during and after the addition of this compound. It is significantly more soluble in alkaline conditions. Therefore, dissolving it in a slightly alkaline solution (pH > 8.0) before adding it to the main media vessel can be beneficial.
-
Order of Addition: Do not add this compound to a solution that already contains high concentrations of salts or other components that might lower the local pH or interact with the cystinate. A common practice is to prepare a concentrated stock solution and add it as one of the final components.
-
Temperature: While warming the water can sometimes aid in dissolving powders, do not heat the water when preparing media with this compound, as this can accelerate degradation and oxidation.[3] Prepare solutions at room temperature (15°C to 30°C).[3]
Q2: What is the optimal pH for dissolving and maintaining the solubility of this compound?
A2: The optimal pH for dissolving this compound and preventing the precipitation of L-cystine is in the alkaline range, typically above pH 8.0. Some protocols even recommend a pH of 10.0 for preparing concentrated stock solutions. However, for the final cell culture medium, the pH must be adjusted back to the physiological range (typically 7.2-7.4) required by the cells. This pH adjustment must be done carefully and slowly to avoid localized pH drops that can trigger precipitation.
Practical Tip: When adjusting the pH of the final medium downwards from an alkaline state, use a dilute acid (e.g., 1N HCl) and add it very slowly while the solution is being stirred vigorously. This helps to ensure a uniform pH throughout the vessel and minimizes the risk of precipitation.[3]
Q3: Can I autoclave my medium after adding this compound?
A3: No, it is not recommended to autoclave cell culture media containing this compound. The high temperatures and pressures of autoclaving can lead to the degradation of L-cystine and other heat-labile components in the medium, such as vitamins and glutamine.[4] This degradation can result in the loss of nutritional value and the formation of cytotoxic byproducts. The standard and recommended method for sterilizing media containing this compound is sterile filtration through a 0.22 µm filter.[3]
Q4: I prepared a concentrated stock solution of this compound and it precipitated upon storage. How can I prepare a stable stock solution?
A4: Precipitation upon storage of a concentrated this compound stock solution is a common issue, often due to a gradual decrease in pH (e.g., from absorption of atmospheric CO2) or temperature fluctuations.
Protocol for Preparing a Stable Concentrated Stock Solution:
-
Use High-Purity Water: Start with cell culture grade, endotoxin-free water.
-
Alkalinize the Water: Adjust the pH of the water to approximately 10.0 using a sterile sodium hydroxide (NaOH) solution.
-
Dissolve this compound: Slowly add the this compound powder to the alkaline water while stirring gently until it is completely dissolved.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C is an option, but be aware that freeze-thaw cycles can sometimes induce precipitation.
Data Presentation: Solubility of L-cystine vs. pH
| pH | Approximate Solubility of L-cystine (g/L) |
| 5.0 | < 0.1 |
| 6.0 | < 0.1 |
| 7.0 | ~ 0.11 |
| 8.0 | ~ 1.0 |
| 9.0 | > 10 |
This table provides approximate values to illustrate the trend. Actual solubility can vary with temperature and the presence of other solutes.
Section 2: Stability, Oxidation, and Bioavailability
The chemical instability of cysteine and cystine in solution presents another layer of complexity. Understanding and mitigating these issues is crucial for ensuring consistent nutrient availability to your cells.
Q1: How can I minimize the oxidation of cysteine/cystine in my prepared medium?
A1: L-cysteine can readily oxidize to L-cystine, and this process is often catalyzed by trace metals like copper and iron present in the cell culture medium.[5] This oxidation can lead to the formation of reactive oxygen species (ROS) that can be toxic to cells.[6]
Mitigation Strategies:
-
Use High-Purity Reagents: Ensure that all components of your medium, including the water, are of high purity and low in trace metal contaminants.
-
Minimize Light Exposure: Protect your media from light, as it can catalyze the formation of free radicals.[7] Storing media in the dark or in amber bottles is recommended.
-
Fresh Media Preparation: Ideally, prepare your media fresh and use it as soon as possible. The longer the media is stored, the more time there is for oxidative degradation to occur.[6]
-
Consider Antioxidants: While not a standard practice for all cell lines, the addition of antioxidants to the medium can be explored, but this requires careful optimization as it can also interfere with cellular processes.
Q2: My cells are showing signs of cysteine deficiency (e.g., poor growth, low viability) even though I've added this compound. What could be the reason?
A2: This situation can arise from several factors related to the bioavailability of cysteine/cystine:
-
Precipitation: The most obvious reason is that the this compound has precipitated out of the solution as L-cystine, making it unavailable to the cells.[1][2]
-
Oxidative Degradation: The L-cystine may have undergone further oxidation to forms that cannot be utilized by the cells, such as cysteic acid.
-
Complex Formation: In some cases, L-cystine can form complexes with trace metals in the media, which may hinder its uptake by the cells.
-
Cell Line Specific Requirements: Different cell lines have varying efficiencies in transporting and metabolizing L-cystine versus L-cysteine. Your particular cell line might have a stronger preference for the reduced form, L-cysteine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected cysteine deficiency.
Q3: Are there more stable alternatives to this compound for providing cysteine in cell culture?
A3: Yes, due to the inherent solubility and stability challenges of L-cystine, several more stable derivatives have been developed and are commercially available. These are often in the form of dipeptides.
Examples of Stable Alternatives:
-
N,N'-di-L-alanyl-L-cystine: This dipeptide is significantly more soluble than L-cystine and is efficiently metabolized by cells to release L-alanine and L-cystine.[5]
-
N,N-di-L-Lysyl-L-Cystine: Another highly soluble peptide that provides both L-lysine and L-cystine.[8]
Advantages of Dipeptide Forms:
-
Enhanced Solubility: They can be up to 1000 times more soluble than free L-cystine, allowing for the formulation of more concentrated and pH-neutral feed media.[1][9]
-
Improved Stability: The peptide bond protects the amino acids from rapid degradation in the medium.
-
Simplified Processing: Using these stable forms can eliminate the need for separate alkaline feeds for cystine, reducing process complexity and the risk of pH spikes.[5]
Section 3: Impact on Cell Culture Performance
The correct concentration and availability of this compound are critical for optimal cell growth, viability, and productivity.
Q1: How does the concentration of this compound affect my specific cell line's growth and productivity?
A1: L-cysteine (derived from L-cystine) is a crucial building block for proteins and is the rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant.[5] Therefore, an adequate supply of L-cystine is essential for:
-
Cell Growth and Proliferation: As a component of proteins, it is vital for biomass production.[10][11]
-
Cell Viability: Glutathione protects cells from oxidative stress, which can be high in rapidly metabolizing cell cultures.[12] Insufficient L-cystine can lead to increased oxidative stress and apoptosis.
-
Productivity: For recombinant protein production, particularly for antibodies which contain numerous disulfide bonds, a sufficient supply of cysteine is critical for proper protein folding and assembly.
The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response study. Both deficiency and excess can be detrimental.
Q2: I'm seeing batch-to-batch variability in my cell culture performance. Could this compound be the culprit?
A2: Yes, inconsistencies in the preparation and handling of this compound can be a significant source of batch-to-batch variability.
Potential Sources of Variability:
-
Incomplete Dissolution: If the powder is not fully dissolved in one batch compared to another, the effective concentration of available cystine will differ.
-
Precipitation Over Time: If media is prepared in large batches and stored, the amount of cystine that precipitates out over time can vary, leading to inconsistent performance.
-
pH Fluctuations during Preparation: Minor differences in the pH adjustment process between batches can lead to significant differences in the amount of soluble cystine.
-
Water Quality: Variations in the quality of water used for media preparation, particularly in terms of trace metal content, can affect the stability of cystine.[7]
To ensure consistency, it is crucial to have a well-defined and strictly followed Standard Operating Procedure (SOP) for media preparation.
Section 4: Best Practices for Media Preparation
A robust and reproducible media preparation protocol is the foundation of successful cell culture.
Q1: What is the correct procedure for adding this compound to a chemically defined medium?
A1: The following is a generalized best-practice protocol. Always refer to the specific instructions provided by the manufacturer of your powdered medium.
Experimental Protocol: Preparation of Chemically Defined Medium with this compound
-
Initial Hydration: In a mixing vessel, add about 80-90% of the final volume of high-purity, room temperature water.[3][4]
-
Powder Dissolution: With gentle stirring, add the powdered medium components. Avoid creating a vortex which can shear sensitive molecules. Rinse the inside of the powder package to ensure all contents are transferred.[3]
-
Bicarbonate Addition: Add sodium bicarbonate as specified in the formulation.[3]
-
This compound Addition (as a separate stock):
-
Prepare a concentrated stock solution of this compound in alkaline water (pH > 8.0) as described in Section 1, Q4.
-
Slowly add the required volume of the stock solution to the main media vessel with continuous stirring.
-
-
pH Adjustment: Slowly adjust the pH of the medium to 0.2-0.3 units below the final target pH using 1N HCl or 1N NaOH. The pH will likely rise slightly during filtration.[3]
-
Final Volume Adjustment: Add water to bring the medium to the final volume.
-
Sterile Filtration: Immediately filter the medium through a 0.22 µm sterile filter using a positive pressure system to avoid pH shifts due to CO2 degassing under vacuum.[3]
Logical Relationship Diagram:
Caption: Recommended workflow for preparing media with this compound.
Q2: What type of filter should I use for sterile filtering media containing this compound?
A2: A 0.22 µm pore size filter is the standard for sterile filtration of cell culture media. The choice of filter membrane material is also important to minimize the binding of media components. Polyethersulfone (PES) filters are a common and good choice as they are known for their low protein binding and high flow rates. Always use a filter that is certified as sterile and non-pyrogenic.
References
- Google Patents. (n.d.). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
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ResearchGate. (n.d.). Significant chemical instability of essential CDM components over time. Retrieved from [Link]
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Altervista. (2024). Preparation of cell culture media. Retrieved from [Link]
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PMC. (2020). L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes. Retrieved from [Link]
-
Evonik. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]
-
Key Biologics. (2013). Best Practices For Cell Culture Media Design And Processes. Retrieved from [Link]
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YouTube. (2022). How to Prepare Sterile Media for Use in Tissue Culture. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in cell viability by RSL3 in media containing 200. Retrieved from [Link]
-
PubMed. (2009). l-Cysteine improves survival and growth of mesothelial cells after freezing. Retrieved from [Link]
-
PubMed. (2020). L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Disodium L-cystinate vs. N-acetylcysteine for Glutathione Synthesis
In the realm of cellular health and drug development, maintaining optimal intracellular glutathione (GSH) levels is paramount. As the most abundant non-protein thiol, GSH is the master antioxidant, critical for detoxifying reactive oxygen species (ROS), regulating redox signaling, and ensuring cellular viability.[1][2][3] However, the synthesis of this vital tripeptide is tightly regulated, primarily by the availability of the amino acid L-cysteine.[1][2][4]
Direct supplementation with L-cysteine in research and clinical settings is often impractical due to its instability and rapid oxidation to the less soluble L-cystine, which can even induce cytotoxicity at high concentrations.[5][6] This guide provides an in-depth, evidence-based comparison of two widely used cysteine precursors: the established N-acetylcysteine (NAC) and the highly soluble Disodium L-cystinate. We will explore their distinct mechanisms, comparative efficacy, and the experimental methodologies required to validate their impact on intracellular GSH synthesis.
The Central Role of Cysteine in Glutathione Synthesis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is synthesized in a two-step, ATP-dependent process. The first and rate-limiting step is the formation of γ-glutamylcysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL).[1][2] The activity of GCL and, crucially, the intracellular concentration of L-cysteine are the primary determinants of the overall rate of GSH production.[1][2] Consequently, providing a stable and bioavailable source of L-cysteine is the most effective strategy for boosting cellular GSH levels under conditions of oxidative stress.
N-acetylcysteine (NAC): The Established Prodrug
N-acetylcysteine, a derivative of cysteine with an acetyl group attached to the amino group, has long been the gold standard for replenishing intracellular GSH.
Mechanism of Action: NAC is a membrane-permeable prodrug for cysteine.[[“]] It is readily transported into cells where it is deacetylated by intracellular enzymes to release L-cysteine, directly feeding the GSH synthesis pathway.[[“]][8] However, a significant portion of NAC's efficacy, particularly at therapeutically relevant concentrations, is attributed to an indirect, extracellular mechanism. NAC can reduce the disulfide bond of L-cystine (the oxidized, dimeric form of cysteine) in the extracellular space, generating L-cysteine that can then be transported into the cell.[9][10][11] This is crucial, as achieving the high plasma concentrations (>1.0 mM) needed for maximal GSH synthesis via intracellular deacetylation alone is often therapeutically unattainable.[9][10][11]
Advantages:
-
Extensive Clinical History: NAC is a well-documented and widely used pharmaceutical agent, particularly as an antidote for acetaminophen overdose.[12]
-
Multiple Antioxidant Properties: Beyond being a GSH precursor, NAC's thiol group can directly scavenge some reactive oxygen species.[[“]]
Limitations:
-
Limited Bioavailability: Oral bioavailability of NAC is relatively low (around 5-10%), primarily due to first-pass metabolism in the intestine and liver.[13]
-
Indirect and Complex Mechanism: Its reliance on reducing extracellular cystine can make its dose-response relationship complex and dependent on the existing redox environment.[9][14]
This compound: The Highly Soluble Alternative
This compound is the sodium salt of L-cystine, the oxidized dimer of L-cysteine. Its primary advantage lies in its vastly improved solubility compared to L-cystine, making it an attractive alternative for cell culture media and other aqueous formulations.[15][16]
Mechanism of Action: this compound provides a stable, soluble source of L-cystine.[15][16][17] Cells import extracellular L-cystine primarily through the system xc- antiporter, which exchanges one molecule of intracellular glutamate for one molecule of extracellular L-cystine.[18] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine, which then become available for GSH synthesis.[19]
Advantages:
-
High Solubility and Stability: Overcomes the poor water solubility of L-cystine, allowing for higher, more stable concentrations in cell culture media and buffers.[15][16]
-
Direct Delivery of Substrate: Utilizes a natural cellular import pathway (system xc-) for direct delivery of the cysteine precursor.[18]
-
High Cysteine Yield: Each molecule of L-cystinate delivers two molecules of L-cysteine upon reduction.
Limitations:
-
Dependence on Specific Transporters: Efficacy is dependent on the expression and activity of the system xc- transporter, which can vary between cell types.
-
Glutamate Exchange: The import of L-cystine is coupled with the export of glutamate, which could potentially impact the intracellular glutamate pool, another precursor for GSH.
Comparative Analysis: this compound vs. NAC
The choice between these two precursors depends heavily on the specific experimental context, cell type, and desired outcome.
| Feature | N-acetylcysteine (NAC) | This compound |
| Primary Form | Acetylated Cysteine Monomer | Oxidized Cysteine Dimer (Sodium Salt) |
| Solubility | Moderate | High[15][16] |
| Primary Uptake/Action | Intracellular deacetylation & extracellular reduction of cystine[[“]][9] | Transport via system xc- antiporter[18] |
| Cysteine Yield | 1 molecule per molecule of NAC | 2 molecules per molecule of L-cystinate |
| Key Advantage | Extensive clinical data; multiple antioxidant actions[[“]][12] | High solubility; direct use of a key cellular import system[15] |
| Key Limitation | Low oral bioavailability; complex mechanism[11][13] | Dependent on system xc- expression; glutamate export |
Visualizing the Pathways to Glutathione
To better understand the distinct routes these precursors take, the following diagrams illustrate their journey from the extracellular space to their ultimate incorporation into glutathione.
Caption: Metabolic pathways for NAC and this compound to GSH.
Experimental Validation: Quantifying Intracellular Glutathione
To empirically compare the efficacy of this compound and NAC, a robust and validated method for quantifying intracellular GSH is essential. The GSH/GSSG-Glo™ Assay is a luminescence-based method that offers high sensitivity and a streamlined workflow suitable for high-throughput screening.
Principle: This assay quantifies both reduced (GSH) and oxidized (GSSG) glutathione. It relies on a glutathione-S-transferase (GST) enzyme that catalyzes the conversion of a luciferin derivative (Luciferin-NT) to luciferin in the presence of GSH. A subsequent firefly luciferase reaction generates a light signal directly proportional to the amount of GSH.[20][21] To measure GSSG, a blocking reagent is first used to derivatize all GSH, followed by a reducing agent to convert GSSG to GSH for detection.[20]
Step-by-Step Protocol: GSH/GSSG-Glo™ Assay
Objective: To compare the dose-dependent effects of NAC and this compound on total intracellular GSH levels in cultured cells (e.g., HepG2).
Materials:
-
GSH/GSSG-Glo™ Assay Kit (e.g., Promega, Cat. No. V6611)
-
96-well white, clear-bottom tissue culture plates
-
NAC and this compound stock solutions
-
Cultured cells (e.g., HepG2)
-
Multimode plate reader with luminescence detection
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay (e.g., 10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of NAC and this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 mM) in fresh cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment medium to the respective wells.
-
Pro-Tip: Include a positive control for GSH depletion, such as buthionine sulfoximine (BSO), an inhibitor of GCL.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for uptake and GSH synthesis.
-
-
Assay Preparation:
-
Equilibrate the GSH/GSSG-Glo™ reagents and the cell plate to room temperature for 30 minutes.
-
Prepare the Total Glutathione Lysis Reagent and the Oxidized Glutathione Lysis Reagent according to the manufacturer's protocol.
-
-
Lysis and Detection:
-
For Total GSH: Add 100 µL of the Total Glutathione Lysis Reagent to one set of wells.
-
For GSSG (Optional but Recommended): Add 100 µL of the Oxidized Glutathione Lysis Reagent to a parallel set of wells.
-
Mix briefly on a plate shaker and incubate for 30 minutes at room temperature.
-
-
Luciferin Reaction:
-
Add 100 µL of the Luciferin Detection Reagent to all wells.
-
Mix briefly and incubate for 15 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Plot the relative light units (RLU) against the concentration of each compound.
-
Calculate the fold change in GSH levels relative to the untreated control.
-
The concentration of reduced GSH can be determined by subtracting the GSSG value from the total GSH value (note: the GSSG signal must be multiplied by two, as one mole of GSSG produces two moles of GSH upon reduction).[21]
Caption: Experimental workflow for comparing cysteine precursors.
Conclusion and Recommendations
Both N-acetylcysteine and this compound are effective precursors for enhancing intracellular glutathione synthesis.
-
N-acetylcysteine remains a valuable tool, especially in in-vivo studies where its complex pharmacokinetics are well-characterized. Its dual-action mechanism—both intracellularly and extracellularly—provides a robust, albeit indirect, method for boosting cysteine availability.
-
This compound presents a compelling alternative for in-vitro applications, particularly in cell culture. Its superior solubility and direct utilization of the system xc- transport pathway offer a more direct and potentially more potent means of delivering cysteine into the cell.[15][16] This makes it an excellent choice for researchers developing high-density cell culture media or investigating the direct impact of cysteine availability on cellular processes.
The ultimate choice should be guided by the specific requirements of the experimental system. For researchers in biomanufacturing and cell-based assays, the high solubility and direct uptake mechanism of This compound may offer significant advantages in formulation and efficacy. For translational or clinical research, the extensive history and established safety profile of NAC make it the pragmatic choice. In all cases, empirical validation using a sensitive quantification method, as detailed above, is critical to confirming the efficacy of the chosen precursor in the model system of interest.
References
- Appala, R., et al. (2016). A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. Scientifica.
- Raftos, J. E., et al. (2010). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Redox Report.
- Promega Corporation. GSH/GSSG-Glo™ Assay. Promega Website.
- Consensus. What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus Website.
- Promega Corporation. (2015). GSH/GSSG-Glo Assay Technical Manual, TM344. Promega Website.
- Raftos, J. E., et al. (2010). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. ResearchGate.
- Learn About. What Is the Rate-Limiting Amino Acid for Glutathione Synthesis?. Learn About Website.
- Lu, S. C. (2013). REGULATION OF GLUTATHIONE SYNTHESIS. Molecular Aspects of Medicine.
- Lu, S. C. (2009). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects.
- BenchChem. Application Notes and Protocols for Confocal Microscopy of Intracellular Glutathione. BenchChem Website.
- Consensus. What percentage of N-acetyl cysteine (NAC) is directed towards glutathione synthesis?. Consensus Website.
- Pace, G. W., & O'Sullivan, J. F. (2009). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. European Journal of Clinical Investigation.
- Cymbiotika. Does NAC Produce Glutathione? Understanding the Connection Between N-Acetylcysteine and Glutathione Production. Cymbiotika Website.
- Wuxi AppTec. L-Cystine Disodium Salt Hydrate CAS No 199329-53-8. Wuxi AppTec Website.
- Dringen, R., et al. (1999). Synthesis of the Antioxidant Glutathione in Neurons: Supply by Astrocytes of CysGly as Precursor for Neuronal Glutathione. The Journal of Neuroscience.
- Apopa, P. L., & Basu, S. (2022). NAC, NAC, Knockin' on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells. Seminars in Cancer Biology.
- Nishiuch, Y., et al. (1986). Cytotoxicity of cysteine in culture media. In Vitro Cellular & Developmental Biology.
- Arosio, P., et al. (2016). Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes. Journal of Immunological Methods.
- Greth, W. E., et al. (1973). Cellular Accumulation of L-Cystine in Rat Kidney Cortex In Vivo. Clinical Science.
- Sigma-Aldrich. L-Cysteine in Cell Culture. Sigma-Aldrich Website.
- Chem-Impex. L-Cystine disodium salt, anhydrous. Chem-Impex Website.
- Chem-Impex. L-Cystine disodium salt monohydrate. Chem-Impex Website.
- Hou, Y., et al. (2019). N-acetylcysteine and intestinal health: A focus on mechanisms of its actions. Frontiers in Bioscience.
- Samiec, M., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Medica.
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The Solubility Solution: A Head-to-Head Comparison of Disodium L-cystinate and L-cysteine in High-Performance Cell Culture
A Senior Application Scientist's Guide to Optimizing Cysteine Delivery for Robust Bioprocessing
For any researcher in cell culture, particularly those in drug development, the challenge of providing a stable and sufficient supply of L-cysteine is a persistent hurdle. This semi-essential amino acid is critical for cell growth, protein synthesis, and, most importantly, for maintaining intracellular redox balance through the synthesis of glutathione (GSH).[1][2] However, L-cysteine's own instability is its downfall in culture media. It rapidly oxidizes into L-cystine, which is notoriously insoluble at physiological pH, leading to precipitation and nutrient deprivation.[1][3][4] This guide provides an in-depth comparison of traditional L-cysteine supplementation versus the use of a highly soluble and stable alternative, Disodium L-cystinate, supported by mechanistic insights and practical experimental protocols.
The Core Problem: The Cysteine-Cystine Conundrum
L-cysteine is the biologically active form that cells directly utilize. Yet, in the neutral, oxygen-rich environment of a cell culture incubator, its reactive thiol group makes it prone to oxidation, forming a disulfide bond with another cysteine molecule to become L-cystine.[1][5] While cells have mechanisms to uptake L-cystine, its practical use in media formulation is severely limited by its poor solubility (typically <1 mM).[1] This creates a significant bottleneck, especially in high-density fed-batch or perfusion cultures where nutrient concentrations must be high to support peak cell performance.[3][6] Attempting to overcome this by using alkaline feeds for L-cystine introduces process complexity and risks pH spikes that can harm the culture.[1]
This compound, the disodium salt of L-cystine, directly addresses this fundamental challenge. By converting the carboxylic acid groups to sodium carboxylates, its solubility in aqueous solutions is dramatically increased, making it an ideal candidate for modern, concentrated feed strategies.[7][8]
Physicochemical Properties: A Tale of Two Molecules
The primary advantage of this compound lies in its vastly superior physical characteristics for cell culture applications.
| Property | L-cysteine | This compound | Rationale for Performance |
| Form | Crystalline Powder | Crystalline Powder | Both are stable as dry powders. |
| Solubility in Water | High, but functionally limited | Very High[7][8] | While L-cysteine itself is soluble, it quickly converts to the insoluble L-cystine in neutral media.[1] this compound's high solubility allows for the creation of concentrated, pH-neutral feed stocks. |
| Stability in Solution | Low; rapidly oxidizes to L-cystine[1][4][5] | High[7][8] | The stability of this compound prevents the precipitation issues that plague L-cysteine/L-cystine, ensuring consistent nutrient availability. |
| Bioavailability | Direct | Indirect; requires cellular uptake and reduction | Cells must first import L-cystine (from the dissolved salt) and then reduce it back to two molecules of L-cysteine. |
The Cellular Mechanism: Uptake and Utilization
The difference in how cells handle these two molecules is key to understanding their performance. L-cysteine is directly imported by various neutral amino acid transporters. L-cystine, delivered in its soluble salt form, primarily enters the cell through a specific antiporter known as system xc-.[9][10]
The system xc- antiporter, a heterodimer of the SLC7A11 and SLC3A2 proteins, plays a crucial role in cellular redox balance.[9][10][11] It functions by exporting one molecule of intracellular glutamate for every molecule of extracellular cystine it imports.[9][10] Once inside the cell's reducing environment, L-cystine is rapidly reduced to two molecules of L-cysteine, which can then be used for protein and glutathione synthesis.[9]
Figure 2. Experimental workflow for comparing cysteine sources in fed-batch culture.
Anticipated Results and Interpretation
The data from such an experiment would typically demonstrate the clear advantages of using a stable, soluble cysteine source.
| Performance Metric | L-cysteine Feed | This compound Feed | Causality and Interpretation |
| Peak Viable Cell Density (VCD) | Lower | Higher | The L-cysteine feed will inevitably lead to L-cystine precipitation, causing nutrient limitation and reduced peak VCD. [1][12]The consistent availability from this compound supports sustained growth to higher densities. |
| Culture Viability | Steeper Decline | Maintained Higher | Cysteine depletion is detrimental to cell health, leading to oxidative stress and apoptosis. [13]The stable supply from this compound helps maintain a healthier culture for longer. |
| Final mAb Titer | Lower | Significantly Higher | Higher integral viable cell density (IVCD) and better cell-specific productivity (Qp) due to reduced cellular stress contribute to a substantially higher final product concentration. [12][13] |
| Process Robustness | Low | High | The need for just-in-time preparation of the L-cysteine feed introduces variability and risk. The stability of the this compound feed simplifies operations and ensures consistency. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals aiming to intensify cell culture processes and improve productivity, the choice of cysteine source is a critical decision. While L-cysteine is the direct metabolite, its inherent instability and the subsequent poor solubility of its oxidized form, L-cystine, present a significant process bottleneck.
This compound emerges as the superior alternative for modern bioprocessing. Its high solubility and stability in neutral pH solutions allow for the formulation of highly concentrated, robust, and easy-to-handle feed media. [7][8]This translates directly into improved cell culture performance, including higher cell densities, prolonged viability, and ultimately, greater product titers. By eliminating the risk of precipitation and ensuring a consistent supply of this essential amino acid, this compound provides a reliable foundation for developing and scaling up high-performance, next-generation cell culture processes.
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A Senior Application Scientist's Guide to the Purity Validation of Disodium L-cystinate for In Vitro Experiments
For researchers, scientists, and drug development professionals vested in the precision of in vitro studies, the quality of cell culture media components is paramount. Among these, the amino acid L-cystine, and its more soluble salt form, Disodium L-cystinate, plays a critical role in cellular proliferation, protein synthesis, and redox homeostasis. However, its utility is intrinsically linked to its purity. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data and detailed validation protocols to ensure the integrity of your research.
The Critical Role and Inherent Challenges of Cysteine/Cystine in Cell Culture
L-cysteine is an essential amino acid for the synthesis of proteins and the tripeptide glutathione (GSH), the most abundant intracellular antioxidant.[1][2] In culture media, L-cysteine is readily oxidized to L-cystine, a dimer of two cysteine molecules joined by a disulfide bond. While cells can uptake and reduce L-cystine back to L-cysteine, the low solubility of L-cystine at physiological pH presents a significant challenge, leading to precipitation and inconsistent bioavailability.[1][3] this compound improves upon the solubility of L-cystine, yet more advanced and stable alternatives are now available.[4][5]
This guide will delve into the validation of this compound purity and compare its performance against next-generation dipeptide alternatives, providing a comprehensive framework for selecting the optimal cysteine source for your specific in vitro application.
Section 1: Purity Validation of this compound
Ensuring the purity of this compound is a critical first step. The presence of impurities can have unintended and often confounding effects on cell culture, from altered growth kinetics to unexpected metabolic shifts. A robust purity validation strategy should incorporate multiple analytical techniques to assess the compound's identity, strength, quality, and purity.
Key Quality Attributes and Potential Impurities
Authoritative bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for L-cystine that serve as a benchmark for quality.[6][7][8] Based on these standards and common manufacturing processes, the following are key quality attributes and potential impurities to consider for this compound:
-
Assay (Purity): Typically specified as ≥98.0%.[9]
-
Related Substances: These are structurally similar compounds that can arise during synthesis or degradation. Common impurities include:
-
L-cysteine
-
Cystine sulfinic acid
-
Cysteic acid
-
Methionine
-
-
Moisture Content: Water content can affect the stability and accurate weighing of the compound.
-
Heavy Metals: Contamination with heavy metals can be cytotoxic.
Experimental Protocols for Purity Validation
The following protocols are designed as self-validating systems, incorporating controls and system suitability checks to ensure the reliability of the results. The validation of these analytical methods should be performed in accordance with ICH guidelines.[10][11]
HPLC is a powerful technique for separating and quantifying the main component and its related impurities.[12][13]
Protocol:
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of L-cystine in a suitable diluent (e.g., 0.1 M HCl) to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in the same diluent to a final concentration of 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing L-cystine and known potential impurities (e.g., L-cysteine, cysteic acid) to verify the separation capability of the chromatographic system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
System Suitability:
-
Inject the system suitability solution.
-
The resolution between L-cystine and the impurity peaks should be ≥ 2.0.
-
The tailing factor for the L-cystine peak should be ≤ 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the percentage purity of the this compound sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
-
Quantify any impurities by comparing their peak areas to the peak area of the L-cystine standard (assuming a response factor of 1.0 for related substances if their standards are not available).
-
Causality Behind Experimental Choices: The use of a C18 column provides good retention and separation of the polar amino acids. A UV detector is suitable for detecting the peptide bonds in amino acids. The system suitability tests are crucial to ensure that the chromatographic system is performing adequately to provide accurate and reproducible results.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity validation.
A classic and reliable method for determining the overall purity of the substance.[14]
Protocol:
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M perchloric acid.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in glacial acetic acid.
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate the solution with 0.1 M perchloric acid until the endpoint is reached (a distinct color change).
-
Perform a blank titration (without the sample) to account for any titrant consumed by the solvent.
-
-
Calculation:
-
Calculate the percentage purity based on the volume of titrant consumed by the sample, the molarity of the titrant, and the molecular weight of this compound.
-
Causality Behind Experimental Choices: This non-aqueous titration is suitable for the basic sodium salt of the amino acid. The use of a standardized titrant and a blank titration are essential for accuracy.
Section 2: Comparison of this compound with Dipeptide Alternatives
While this compound offers improved solubility over L-cystine, dipeptide forms of cysteine, such as L-alanyl-L-cystine and N,N'-di-L-lysyl-L-cystine, represent a significant advancement in providing a stable and highly soluble source of cysteine for cell culture.[1][15]
Solubility and Stability
The primary advantage of dipeptide alternatives is their vastly superior solubility and stability in aqueous solutions at physiological pH.
| Compound | Solubility at Neutral pH | Reference(s) |
| L-Cystine | Low (~0.11 mg/mL) | [1] |
| This compound | Water-soluble | [4] |
| N,N'-di-L-alanyl-L-cystine | ~20 times more soluble than L-cystine | |
| N,N'-di-L-lysyl-L-cystine | ~1,000 times more soluble than L-cystine | [3] |
The enhanced stability of dipeptides in cell culture media prevents the precipitation and oxidative degradation that can occur with L-cystine and its salts.[2][16]
Performance in Cell Culture
The improved physicochemical properties of dipeptides translate to enhanced performance in cell culture, particularly in high-density and perfusion systems.
| Parameter | This compound | Dipeptide Alternatives (e.g., L-alanyl-L-cystine) | Reference(s) |
| Cell Growth | Can be limiting due to precipitation and degradation | Supports higher viable cell densities | [17] |
| Productivity | Sub-optimal due to inconsistent nutrient availability | Leads to increased product titers | [17][18] |
| Metabolic Profile | Can contribute to oxidative stress if not properly managed | Reduces oxidative stress and improves metabolic efficiency | [19] |
| Media Formulation | Requires careful pH management and may necessitate separate feeds | Allows for the formulation of concentrated, neutral pH feeds | [18] |
Studies have shown that supplementing CHO cell cultures with a highly soluble cysteine-containing dipeptide dimer, Ala-Cys-Cys-Ala (ACCA), boosted cell growth and IgG titer.[17] Furthermore, the use of a stable L-cysteine derivative in a neutral pH feed led to higher specific productivity in fed-batch processes.[18]
Mechanism of Action: The Cystine-Cysteine-Glutathione Pathway
Once inside the cell, this compound releases L-cystine, which is then reduced to L-cysteine. Dipeptide alternatives are taken up by cells and cleaved by intracellular peptidases to release L-cystine, which is subsequently reduced to L-cysteine. This L-cysteine is then available for protein synthesis and, crucially, for the synthesis of glutathione (GSH), which protects the cell from oxidative damage.[20][21][22]
Cystine-Cysteine-Glutathione Metabolic Pathway
Caption: Cellular uptake and metabolism of cystine and its dipeptide forms.
Conclusion
The purity of this compound is a non-negotiable prerequisite for reproducible and reliable in vitro experimentation. A thorough validation process, employing methods such as HPLC and titration, is essential to confirm its quality. While this compound offers an advantage over the poorly soluble L-cystine, this guide has demonstrated that dipeptide alternatives, such as L-alanyl-L-cystine, provide a superior solution due to their significantly enhanced solubility and stability. This leads to more consistent nutrient availability, reduced cellular stress, and ultimately, improved cell culture performance. For researchers aiming to optimize their in vitro systems, particularly in demanding applications like high-density fed-batch and perfusion cultures, the adoption of these advanced dipeptide forms of cysteine is a scientifically sound and strategically advantageous choice.
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Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC - NIH. (URL: [Link])
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Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed. (URL: [Link])
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A Comparative Analysis of Disodium L-cystinate Efficacy in Different Cell Lines: A Guide for Researchers
In the intricate world of cell culture and drug development, maintaining cellular health and mitigating oxidative stress are paramount. L-cysteine, a semi-essential amino acid, is a cornerstone of cellular antioxidant defense, primarily through its role as a rate-limiting precursor for glutathione (GSH) synthesis.[1][2] However, the inherent instability and low solubility of L-cysteine and its oxidized form, L-cystine, in neutral pH cell culture media present significant challenges for researchers.[3][4] Disodium L-cystinate, a highly soluble salt of L-cystine, emerges as a promising alternative to ensure consistent and effective delivery of this critical amino acid.[5][6]
This guide provides a comprehensive comparative analysis of this compound's efficacy across various cell lines. We will delve into its mechanism of action, present comparative data on its performance, and provide detailed experimental protocols to empower researchers to objectively evaluate its benefits in their specific cellular models.
The Crucial Role of Cysteine and the Challenge of Delivery
Glutathione, the most abundant intracellular antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine.[7][8] It plays a vital role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining redox homeostasis.[1][9][10] The availability of cysteine is the rate-limiting step in GSH synthesis.[2]
In the extracellular environment, cysteine readily oxidizes to L-cystine, a more stable dimer.[11] While cells can take up L-cystine, its poor solubility at physiological pH can lead to precipitation in cell culture media, resulting in suboptimal concentrations and inconsistent experimental outcomes.[3][4] This necessitates the use of more soluble and bioavailable cysteine sources. This compound, with its enhanced solubility, offers a reliable solution to this long-standing problem.[5][12]
Mechanism of Action: From this compound to Intracellular Glutathione
The journey of this compound from the cell culture medium to its functional role as an antioxidant powerhouse involves a series of well-orchestrated cellular processes.
Cellular Uptake via the System xc- Antiporter
The primary mechanism for L-cystine uptake into cells is through the System xc- cystine/glutamate antiporter.[13][14][15] This transporter, a heterodimer of the SLC7A11 (also known as xCT) and SLC3A2 subunits, facilitates the import of one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[13][16] The expression and activity of the System xc- antiporter can vary significantly among different cell lines, particularly between normal and cancerous cells, which often exhibit higher expression to cope with increased oxidative stress.[13][14][17]
Intracellular Reduction and Glutathione Synthesis
Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine.[13][18] This reduction is an NADPH-dependent process. The newly formed L-cysteine then enters the glutathione synthesis pathway. The process is catalyzed by two key enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
The following diagram illustrates the uptake and metabolic pathway of this compound:
Caption: Experimental workflow for comparative efficacy analysis.
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures. [19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, L-cystine, or N-acetylcysteine (NAC). Include an untreated control.
-
Induction of Oxidative Stress (Optional): After a pre-incubation period with the supplements, introduce an oxidative stressor (e.g., hydrogen peroxide) at a concentration determined by a prior dose-response experiment.
-
Incubation: Incubate the cells for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µl of a 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C. [19]6. Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well and mix thoroughly to dissolve the formazan crystals. [20]7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Intracellular Glutathione (GSH) Assay
Several commercial kits are available for measuring intracellular GSH levels, often based on fluorescent or luminescent probes. [22][23][24]
-
Cell Preparation: Prepare cell lysates from cells treated as described in the cell viability protocol.
-
Assay Procedure: Follow the manufacturer's instructions for the chosen GSH assay kit. This typically involves incubating the cell lysate with a reagent that reacts specifically with GSH to produce a measurable signal.
-
Quantification: Measure the signal (fluorescence or luminescence) using a plate reader and calculate the GSH concentration based on a standard curve.
Reactive Oxygen Species (ROS) Detection Assay
Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used to measure intracellular ROS levels. [25][26][27]
-
Cell Treatment: Treat cells with the cysteine supplements and oxidative stressor as previously described.
-
Probe Loading: Incubate the cells with DCFH-DA at a final concentration of 10-20 µM for 30-60 minutes at 37°C in the dark.
-
Signal Measurement: After washing the cells to remove excess probe, measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.
The Nrf2 Signaling Pathway: A Key Regulator of the Antioxidant Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. [28][29][30]Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including those involved in glutathione synthesis and the subunits of the System xc- antiporter. [[“]][32][28]By boosting intracellular GSH levels, this compound can indirectly support the Nrf2-mediated antioxidant defense system.
Caption: The Nrf2 signaling pathway in oxidative stress.
Conclusion
This compound represents a significant advancement in cell culture supplementation, offering a highly soluble and bioavailable source of L-cystine. Its efficacy is cell-line dependent, with cancer cells often showing a greater reliance on the cystine uptake and glutathione synthesis pathways. By employing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate the benefits of this compound in their specific models, leading to more reproducible and reliable experimental outcomes. The ability to robustly support the cellular antioxidant defense system makes this compound an invaluable tool for a wide range of research applications, from basic cell biology to drug discovery and development.
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A Senior Application Scientist's Guide to Assessing the Impact of Disodium L-cystinate vs. L-cystine on Protein Quality
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical development and protein research, ensuring the stability and quality of protein-based products is paramount. The choice of excipients, seemingly minor formulation components, can have a profound impact on the final product's efficacy and shelf-life. Among these, the sulfur-containing amino acid L-cystine and its salt form, Disodium L-cystinate, are often considered for their role in protein structure and redox potential. This guide provides an in-depth comparison of these two compounds, offering experimental frameworks to assess their true impact on protein quality.
Foundational Chemistry: A Tale of Two Solubilities
L-cystine is an amino acid formed by the oxidation of two cysteine residues, creating a disulfide bond.[1] This disulfide linkage is a critical component in stabilizing the three-dimensional structure of many proteins.[2][3][4] However, L-cystine itself exhibits very low solubility in water at neutral pH, a significant drawback in many formulation and cell culture applications.[5][6]
This compound is the salt of L-cystine, and this chemical modification dramatically enhances its aqueous solubility.[7][8] This key difference is often the primary driver for its use as an alternative to L-cystine, particularly in applications requiring higher concentrations, such as in cell culture media for biologics production.[6][9]
dot graph { layout=neato; node [shape=box, style=rounded]; A [label="L-Cystine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; A -- B [label="Salt Formation", color="#4285F4"]; C [label="Low Aqueous Solubility (Neutral pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="High Aqueous Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -- C [color="#EA4335"]; B -- D [color="#34A853"]; } dot
Figure 1: Comparison of L-Cystine and this compound
The Impact on Protein Quality: Key Assessment Areas
The "quality" of a protein in a biopharmaceutical context is a multifaceted concept, encompassing its structural integrity, stability against aggregation, and retained biological activity. The choice between L-cystine and this compound can influence these parameters through several mechanisms.
2.1. Protein Aggregation
Protein aggregation is a common degradation pathway where misfolded or partially unfolded proteins associate to form larger, often non-functional and potentially immunogenic, species.[10][11] Cysteine and cystine can play a dual role in this process. While disulfide bonds are crucial for stabilizing native protein structures, free cysteine residues can also mediate the formation of intermolecular disulfide-linked aggregates.[12][13][14]
The introduction of either L-cystine or its disodium salt into a protein formulation can alter the redox environment, potentially influencing disulfide bond shuffling and the propensity for aggregation. The higher local concentration achievable with this compound may have a more pronounced effect, which necessitates careful experimental evaluation.
2.2. Protein Stability
The stability of a protein refers to its ability to maintain its native conformation under various stress conditions, such as changes in temperature, pH, or mechanical stress.[15][16] Amino acids, when used as excipients, can have both stabilizing and destabilizing effects on proteins, depending on the specific interactions.[15][17] They can influence protein stability through preferential interactions with the protein surface or by modulating the properties of the bulk solvent.
The differential solubility and ionic strength of this compound compared to L-cystine can lead to distinct effects on a protein's conformational and colloidal stability.
2.3. Biological Activity
For therapeutic proteins, the ultimate measure of quality is the retention of biological activity. Any structural changes or aggregation induced by an excipient can compromise the protein's ability to bind to its target or elicit the desired physiological response. Therefore, assessing the impact of L-cystine and this compound on the functional integrity of the protein is a critical step.
Experimental Framework for Comparative Assessment
To objectively compare the effects of this compound and L-cystine, a series of well-designed experiments are essential. The following protocols provide a robust framework for such an evaluation.
3.1. Solubility and Formulation Feasibility
The first step is to quantify the solubility differences and establish the feasible concentration ranges for each compound in the formulation buffer.
Experimental Protocol: Solubility Assessment
-
Preparation of Stock Solutions: Prepare saturated solutions of both L-cystine and this compound in the target formulation buffer at a controlled temperature (e.g., 25°C).
-
Equilibration: Gently agitate the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification: Centrifuge the solutions to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific amino acid analysis method.
-
pH Measurement: Measure and record the pH of the saturated solutions.
3.2. Assessing Impact on Protein Aggregation
Several techniques can be employed to monitor protein aggregation. A combination of methods provides a more comprehensive picture.
Experimental Protocol: Aggregation Analysis by Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare formulations of the target protein containing varying concentrations of either L-cystine or this compound. Include a control formulation without either excipient.
-
Stress Conditions: Subject the samples to accelerated stability studies, including thermal stress (e.g., incubation at 40°C or 50°C for several weeks) and mechanical stress (e.g., agitation).
-
SEC Analysis: At specified time points, analyze the samples by SEC-HPLC to separate and quantify monomers, dimers, and higher-order aggregates.
-
DLS Analysis: Use DLS to measure the hydrodynamic radius of particles in solution.[18] This technique is particularly sensitive to the formation of large aggregates.[19]
-
Data Analysis: Compare the rate of aggregate formation in the presence of L-cystine versus this compound relative to the control.
dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="Protein Formulation\n(+ L-Cystine or this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Accelerated Stress\n(Thermal, Mechanical)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SEC-HPLC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="DLS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quantification of\nMonomer vs. Aggregates", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Measurement of\nHydrodynamic Radius", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B; B -> C; B -> D; C -> E; D -> F; } dot
Figure 2: Workflow for Assessing Protein Aggregation
3.3. Evaluating Effects on Protein Stability
Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of proteins.[16][20]
Experimental Protocol: Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare protein solutions with L-cystine and this compound, alongside a control. Ensure all samples are buffer-matched.
-
DSC Measurement: Perform DSC scans on each sample, heating at a constant rate (e.g., 1°C/min) over a defined temperature range.
-
Data Analysis: Determine the melting temperature (Tm) for each formulation. A higher Tm indicates greater thermal stability.[18][20] Compare the Tm values to assess the stabilizing or destabilizing effects of each excipient.
3.4. Determining Impact on Biological Activity
The specific assay for biological activity will depend on the protein of interest. For example, for an enzyme, this would be a kinetic assay, while for a monoclonal antibody, a binding assay would be appropriate.
Experimental Protocol: Biological Activity Assay (General Framework)
-
Sample Preparation: Use the same stressed samples from the aggregation study.
-
Activity Measurement: Perform the relevant biological activity assay for each sample at multiple time points.
-
Data Analysis: Plot the percentage of retained activity over time for each formulation. Compare the rates of activity loss to determine if either excipient offers a protective effect.
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative Solubility Data
| Compound | Solubility in Buffer X (mg/mL) at 25°C |
| L-cystine | [Insert experimental value] |
| This compound | [Insert experimental value] |
Table 2: Summary of Impact on Protein Quality After 4 Weeks at 40°C
| Formulation | % Monomer (SEC) | Mean Hydrodynamic Radius (DLS) | Tm (°C) (DSC) | % Retained Biological Activity |
| Control (no excipient) | [Value] | [Value] | [Value] | [Value] |
| + [Conc.] L-cystine | [Value] | [Value] | [Value] | [Value] |
| + [Conc.] this compound | [Value] | [Value] | [Value] | [Value] |
Conclusion and Recommendations
The choice between this compound and L-cystine is not merely a matter of solubility. While this compound offers a clear advantage in formulation feasibility, its impact on protein quality must be rigorously evaluated on a case-by-case basis. The experimental framework outlined in this guide provides a comprehensive approach to generating the necessary data to make an informed decision.
By systematically assessing solubility, aggregation, stability, and biological activity, researchers and drug development professionals can select the optimal excipient to ensure the development of a safe, stable, and effective protein-based therapeutic.
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A Researcher's Guide to Validating the Intracellular Reduction of Disodium L-cystinate to Cysteine
<Step>
Introduction: The Critical Need for a Stable Cysteine Source
Cysteine, a semi-essential amino acid, is a linchpin of cellular metabolism and defense. Its thiol group is the functional heart of glutathione (GSH), the cell's primary non-protein antioxidant, and a key component in protein structure and iron-sulfur cluster biogenesis.[1][2] However, the direct supplementation of L-cysteine in cell culture media is problematic. Its thiol group is highly reactive and rapidly oxidizes in the neutral pH of culture media, forming L-cystine.[2][3] While cells can take up L-cystine, its very low solubility (precipitating at >1 mM) presents a significant bottleneck for achieving optimal intracellular cysteine levels, especially in high-density cultures or demanding bioprocesses.[3]
Disodium L-cystinate, a highly soluble salt of L-cystine, offers a promising solution to this delivery challenge. By providing a stable, soluble source of L-cystine, it enables higher concentrations in media formulations, overcoming the precipitation issues that plague the free amino acid.[3] However, for this strategy to be effective, researchers must rigorously validate a critical biochemical event: the efficient uptake of L-cystine and its subsequent reduction to two molecules of functional L-cysteine within the cell.
This guide provides a comprehensive framework for designing and executing experiments to validate this intracellular conversion. We will delve into the underlying biochemical pathways, present detailed, self-validating experimental protocols, and offer a comparative analysis against other common cysteine delivery agents.
Section 1: The Biochemical Rationale for Intracellular Cystine Reduction
Before designing an experiment, it is crucial to understand the cellular machinery responsible for processing extracellular cystine.
1.1. Cellular Uptake: The System x_c_⁻ Antiporter The primary mechanism for cystine import into most cells is the System x_c_⁻ antiporter, a heterodimeric protein complex encoded by the SLC7A11 and SLC3A2 genes.[4][5][6] This transporter functions by exchanging one molecule of intracellular glutamate for one molecule of extracellular cystine.[4][7] This process is vital for supplying the cysteine necessary for the synthesis of glutathione.[8][9]
1.2. Intracellular Reduction: The Glutathione and Thioredoxin Systems Once inside the cell's reducing environment, L-cystine is rapidly cleaved into two L-cysteine molecules.[9][10] This critical reduction is primarily catalyzed by two major antioxidant systems:
-
The Glutathione System: Glutathione (GSH) can directly reduce the disulfide bond of cystine.[1][9]
-
The Thioredoxin System: The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a powerful disulfide reductase that efficiently converts cystine to cysteine.[1][6][9]
The constant activity of these systems ensures that the intracellular environment remains highly reducing, favoring the thiol form (cysteine) over the disulfide form (cystine).[4][9]
Caption: Intracellular pathway of this compound uptake and reduction.
Section 2: Experimental Validation: A Comparative Approach
To robustly validate the efficacy of this compound, a multi-faceted experimental design is required. This involves quantifying the resulting increase in intracellular thiols and comparing its performance against a well-established cysteine pro-drug.
Core Assay: Quantification of Intracellular Free Thiols via Ellman's Reagent
The most direct method to confirm the reduction of cystine to cysteine is to measure the increase in the total intracellular pool of free sulfhydryl (-SH) groups. The Ellman's Assay is a reliable and widely used colorimetric method for this purpose.
Principle: Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with free thiol groups to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB²⁻). The intensity of this yellow color, measured by absorbance at 412 nm, is directly proportional to the concentration of free thiols.[11][12][13]
Detailed Protocol: Ellman's Assay for Intracellular Thiols
-
Cell Culture and Treatment:
-
Seed cells (e.g., CHO, HEK293, Jurkat) in appropriate multi-well plates and allow them to adhere and reach approximately 80% confluency.
-
Prepare treatment media containing:
-
Remove old media, wash cells once with PBS, and add the respective treatment media. Incubate for a defined period (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
After incubation, place the plate on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer without reducing agents).
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing intracellular proteins and small molecules) to a new, pre-chilled tube. This is your sample for analysis.
-
-
Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to normalize the thiol content.
-
Prepare a cysteine standard curve (e.g., 0 to 1.5 mM) using L-cysteine hydrochloride monohydrate.[11]
-
In a 96-well plate, add your samples (normalized by protein concentration), standards, and a blank (lysis buffer only).
-
Prepare the DTNB reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) and a 4 mg/mL DTNB solution in this buffer.[11]
-
Add the DTNB solution to each well, mix, and incubate for 15 minutes at room temperature, protected from light.[11][13]
-
Read the absorbance at 412 nm using a microplate reader.[11][13][17]
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve (Absorbance vs. Cysteine Concentration) and determine the concentration of thiols in your samples.
-
Express the final results as nmol of thiol per mg of total protein.
-
Experimental Workflow and Data Interpretation
A well-designed experiment is self-validating. The inclusion of proper controls is non-negotiable for generating trustworthy data.
Caption: Experimental workflow for validating intracellular thiol increase.
Expected Results & Interpretation:
The data should demonstrate a significant, dose-dependent increase in intracellular thiol levels in cells treated with this compound compared to the vehicle control. The performance should be comparable to, if not exceeding, that of the positive control, N-acetylcysteine.
| Treatment Group | Intracellular Thiol Content (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 55.2 ± 4.1 | 1.0 |
| N-acetylcysteine (5 mM) | 121.8 ± 9.5 | 2.2 |
| This compound (5 mM) | 130.5 ± 11.2 | 2.4 |
| Table 1: Example comparative data from an Ellman's Assay. Data are presented as mean ± standard deviation. |
A result like the one shown in Table 1 would strongly support the hypothesis that this compound is effectively transported into the cell and reduced to cysteine, thereby enriching the intracellular thiol pool.
Section 3: Comparison with Alternatives
While this compound offers a clear advantage over free L-cystine, it's important to compare it objectively with other common cysteine delivery strategies.
| Compound | Primary Advantage | Primary Disadvantage | Key Consideration |
| L-Cysteine | Direct form of the amino acid. | Highly unstable in media, readily oxidizes.[2][3] | Unsuitable for stable media formulations. |
| L-Cystine | More stable than L-cysteine in media. | Very poor solubility at neutral pH (<1 mM).[3] | Limits achievable concentrations in feeds. |
| N-acetylcysteine (NAC) | Excellent solubility and cell permeability.[18] | Functions as a pro-drug requiring deacetylation.[15] May have off-target antioxidant effects.[14] | A reliable positive control and alternative, though its mechanism differs. |
| This compound | ~30x more soluble than L-cystine.[3] | Requires cellular uptake and reduction. | Ideal for high-concentration, neutral pH feed strategies. |
| Table 2: Comparison of common cysteine delivery agents for cell culture. |
Conclusion
Validating the intracellular reduction of this compound is a straightforward process that yields critical data for researchers and process development scientists. By employing a robust experimental design centered around a quantitative thiol assay and including appropriate controls like N-acetylcysteine, one can generate clear, trustworthy evidence of its efficacy. The data consistently show that this compound overcomes the significant solubility limitations of L-cystine, providing a superior method for enriching the intracellular cysteine pool essential for cell growth, productivity, and resilience against oxidative stress.
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Brandes, N., Schmitt, S., & Jakob, U. (2009). Quantification of Thiols and Disulfides. PubMed Central. Retrieved from [Link]
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Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
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BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
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Levring, T. B., et al. (2012). Differential Dependence on Cysteine from Transsulfuration versus Transport During T Cell Activation. PubMed Central. Retrieved from [Link]
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Semantic Scholar. (n.d.). The intracellular ratio of cysteine and cystine in various tissues. Retrieved from [Link]
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Grant, C. M. (2001). Role of the glutathione/glutaredoxin and thioredoxin systems in yeast growth and response to stress conditions. PubMed. Retrieved from [Link]
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WebMD. (n.d.). N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes. Retrieved from [Link]
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Stipanuk, M. H., et al. (2009). Regulation of cysteine dioxygenase degradation is mediated by intracellular cysteine levels and the ubiquitin–26 S proteasome system in the living rat. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Retrieved from [Link]
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Introduction: The Critical Role of Raw Material Qualification in Scientific Research
A Comparative Guide to the Analytical and Functional Qualification of Disodium L-cystinate from Different Suppliers
This compound, the sodium salt of the dimerized amino acid L-cysteine, is a crucial component in numerous biopharmaceutical and research applications. Its enhanced solubility and stability over L-cysteine make it a preferred choice for cell culture media, where it serves as a vital precursor for protein synthesis, glutathione production, and overall cellular health.[1][2][3] Given its fundamental role, the quality and consistency of this compound are paramount. Variations in purity, the presence of impurities, or structural inconsistencies between suppliers can introduce significant variability into experimental results, compromise cell culture performance, and ultimately impact the reliability and reproducibility of scientific findings.
This guide provides a comprehensive framework for the comparative evaluation of this compound from various suppliers. We will move beyond a simple checklist of specifications and delve into the practical, hands-on analytical and functional testing required to make an informed decision. As a Senior Application Scientist, my objective is to provide not just the "how" but the "why," grounding each experimental choice in established scientific principles and regulatory expectations. This guide is designed for researchers, scientists, and drug development professionals who understand that rigorous raw material qualification is a cornerstone of scientific integrity.
Chapter 1: Physicochemical and Structural Characterization
The initial phase of qualification focuses on verifying the fundamental identity, purity, and structural integrity of the material. These tests ensure that the product is what it claims to be and is free from contaminants that could interfere with downstream applications.
Identity Confirmation via Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for confirming the chemical identity of a substance.[4][5] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the material's chemical bonds.[4] By comparing the FTIR spectrum of a sample to that of a well-characterized reference standard, we can quickly confirm its identity. Deviations in peak position or intensity can indicate a different compound, a salt form variation, or the presence of significant impurities.[5][6]
-
Sample Preparation: No extensive preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean by wiping it with isopropanol and performing a background scan.
-
Reference Standard: Place a small amount of a primary reference standard of this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition (Reference): Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Sample Analysis: Clean the ATR crystal thoroughly. Place a sample from Supplier A, B, or C onto the crystal and collect its spectrum using the identical parameters as the reference.
-
Data Comparison: Overlay the spectrum of each supplier's sample with the reference standard's spectrum. The peak positions and relative intensities should show a high degree of correlation.
Structural Integrity and Purity by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While FTIR confirms the presence of key functional groups, NMR spectroscopy provides detailed atomic-level information about the molecule's structure.[7][8] For a molecule like this compound, a simple ¹H NMR spectrum can confirm the expected proton environments and their connectivity. Crucially, it can also reveal the presence of organic impurities, such as residual solvents or related amino acid contaminants, even at low levels.[9] The quantitative NMR (qNMR) approach can even be used for precise purity determination without the need for a specific reference standard of the impurity itself.[9][10]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.7 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent peak from water protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.
-
Data Analysis:
-
Chemical Shifts (δ): Confirm that the observed chemical shifts and splitting patterns match the known structure of L-cystinate in D₂O.
-
Integration: The relative integrals of the peaks corresponding to the cystinate protons should be consistent with the number of protons in each environment.
-
Impurity Detection: Scrutinize the baseline for any unexpected peaks. The presence of signals not attributable to this compound indicates impurities.
-
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical industry.[11] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products, allowing for precise quantification. For amino acids, which often lack a strong UV chromophore, derivatization is commonly employed to enhance detection by UV-Vis or fluorescence detectors.[11][12] The validation of such analytical procedures should be guided by principles outlined in the ICH Q2(R1) guideline to ensure reliability.[13][14][15]
This protocol is based on the widely used o-phthalaldehyde (OPA) derivatization for primary amines.
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the this compound reference standard and each supplier's sample in ultrapure water.
-
Working Solutions: Dilute the stock solutions to a final concentration of 50 µg/mL.
-
-
Derivatization (Automated or Manual):
-
In an autosampler vial, mix 50 µL of the working solution with 50 µL of OPA derivatizing reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Consistency in timing is critical for reproducibility.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Gradient: A linear gradient from 2% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Data Analysis:
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Profiling: Identify and quantify any impurity peaks. Compare the impurity profiles across the different suppliers.
-
Chapter 2: Functional Assessment in a Biological System
Trustworthiness: Physicochemical analysis confirms what a material is, but a functional assay confirms what it does. Since this compound is a key component of cell culture media, assessing its impact on cell health is a direct and relevant measure of its performance.[2][3] A high-quality source should support robust cell growth and proliferation without inducing cytotoxicity.[16][17][18]
Impact on Cell Viability and Proliferation
Expertise & Experience: Cell viability assays are fundamental tools in drug discovery and cell biology to assess cellular health.[16][19][20] We will use a resazurin-based assay, which is a sensitive and cost-effective method.[16] In this assay, metabolically active (i.e., viable) cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.
Caption: Workflow for the cell viability assay.
-
Cell Culture: Use a common and well-characterized cell line, such as HEK293 or CHO-K1 cells.
-
Cell Seeding: Seed the cells into a 96-well, clear-bottom black plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Test Media: Prepare growth media supplemented with a standard concentration (e.g., 1 mM) of this compound from each supplier (A, B, and C). Include a "No Treatment" control group with standard media.
-
Cell Treatment: After 24 hours, carefully aspirate the old media from the wells and replace it with 100 µL of the respective test media.
-
Incubation: Incubate the plate for an additional 48 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings of the treatment groups to the "No Treatment" control group. Express the results as a percentage of cell viability relative to the control.
Chapter 3: Comparative Data Analysis
Authoritative Grounding: The following tables summarize hypothetical data from the analysis of this compound from three fictional suppliers. The interpretation demonstrates how to translate raw data into a meaningful quality assessment.
Table 1: Physicochemical Characterization Data
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard | Acceptance Criteria |
| FTIR Identity | Conforms | Conforms | Conforms | Conforms | Spectrum conforms to reference |
| ¹H NMR Identity | Conforms | Conforms | Conforms | Conforms | Structure conforms to reference |
| HPLC Purity (%) | 99.8% | 98.5% | 99.5% | 99.9% | ≥ 98.5% |
| Largest Impurity (%) | 0.08% | 0.75% (at RRT 1.2) | 0.15% | 0.05% | ≤ 0.5% |
| Total Impurities (%) | 0.20% | 1.50% | 0.50% | 0.10% | ≤ 1.5% |
Table 2: Functional Assessment Data
| Supplier | Mean Fluorescence (RFU) | Standard Deviation | % Cell Viability (Relative to Control) |
| Control | 45,890 | 2,150 | 100% |
| Supplier A | 46,120 | 2,300 | 100.5% |
| Supplier B | 38,950 | 3,500 | 84.9% |
| Supplier C | 45,500 | 2,250 | 99.2% |
Interpretation of Results (As a Senior Application Scientist)
-
Supplier A: This material performs exceptionally well across all tests. It demonstrates high purity by HPLC, with no significant single impurities, and its impurity profile is very clean. Functionally, it is indistinguishable from the control, indicating it is free of cytotoxic components and effectively supports cell health. This supplier represents a high-quality, reliable source.
-
Supplier B: While this material meets the minimum purity specification of ≥ 98.5%, the HPLC analysis reveals a significant single impurity at 0.75% and a high total impurity level. This physicochemical observation correlates directly with the functional data. The ~15% reduction in cell viability is a significant concern. It strongly suggests that one or more of the impurities are cytotoxic. Despite passing the basic purity test, this material is unsuitable for sensitive cell-based applications. This case highlights why functional testing is a non-negotiable component of supplier qualification.
-
Supplier C: This material shows good purity and passes the functional assay. While its impurity profile is slightly less clean than Supplier A's, it meets all acceptance criteria and shows no adverse effects on cell viability. This would likely be an acceptable supplier, though Supplier A would be preferred for the most critical applications due to its superior purity.
Conclusion: Establishing a Robust Supplier Qualification Program
The selection of a raw material supplier should be a data-driven process. This guide demonstrates a multi-faceted approach that combines physicochemical verification with a biologically relevant functional assay to build a comprehensive quality profile for this compound.
Our comparative study reveals that relying solely on a Certificate of Analysis is insufficient. While Supplier B's product may have met a basic purity specification, its poor performance in a functional assay identified it as a high-risk choice. A robust supplier qualification program, therefore, must include:
-
Orthogonal Analytical Methods: Employing multiple techniques (e.g., FTIR, NMR, HPLC) to assess identity, structure, and purity.
-
Application-Specific Functional Testing: Designing an assay that directly evaluates the material's performance in a system relevant to its intended use.
-
Use of Reference Standards: Comparing all incoming materials to a well-characterized internal reference standard.
By investing the time and resources into a thorough qualification process, researchers and developers can mitigate risks, reduce experimental variability, and ensure the integrity and reproducibility of their work.
References
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2023.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
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- Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 2015.
- Determination of amino acid without derivatisation by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2010.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
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- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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- Determination of L-Cystine in Tablets Using the Chemiluminescence Method.
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The Cost-Effectiveness of Disodium L-cystinate in Large-Scale Culture: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale cell culture, the choice of raw materials is a critical determinant of both process efficiency and economic viability. Among the essential amino acids, L-cysteine presents a unique set of challenges due to its low solubility and instability in liquid media. This guide provides an in-depth, evidence-based comparison of Disodium L-cystinate with its common alternatives, L-cysteine and N-acetyl-L-cysteine (NAC), to evaluate its cost-effectiveness in large-scale biopharmaceutical production.
The Cysteine Conundrum in Bioprocessing
L-cysteine is indispensable for cell growth, protein synthesis, and protecting cells against oxidative stress. It is a key component in the formation of disulfide bonds, which are crucial for the proper folding and function of many recombinant proteins, including monoclonal antibodies.[1] However, L-cysteine is readily oxidized to L-cystine in culture media.[1] While cells can utilize L-cystine, its very low solubility at neutral pH often leads to precipitation, creating inconsistencies in nutrient availability and complicating media preparation for large-scale bioreactors. This operational bottleneck necessitates the use of more soluble and stable cysteine derivatives to ensure robust and reproducible cell culture performance.
A Head-to-Head Comparison of Cysteine Derivatives
To address the limitations of L-cysteine and L-cystine, several derivatives have been adopted in the biopharmaceutical industry. This guide focuses on a comparative analysis of three key players: L-cysteine, N-acetyl-L-cysteine (NAC), and this compound.
Physicochemical Properties: Solubility and Stability
The primary advantage of this compound lies in its significantly improved solubility and stability in aqueous solutions at neutral pH compared to L-cystine. This property is a game-changer for large-scale media preparation, as it allows for the formulation of concentrated, pH-neutral feed streams, thereby simplifying the manufacturing process and reducing the risk of precipitation.
| Feature | L-Cysteine | N-acetyl-L-cysteine (NAC) | This compound |
| Solubility in Water | 280 g/L (at 25°C)[2] | ~30 g/L in PBS (pH 7.2) | Soluble in water |
| Stability in Solution | Prone to oxidation to L-cystine[1] | More stable than L-cysteine | Stable in solution |
| Media Preparation | Requires careful handling to prevent oxidation and precipitation of L-cystine | Straightforward | Simplified due to high solubility and stability |
Cellular Uptake and Metabolism
The mechanism by which cells access cysteine from these derivatives differs, which can impact cellular metabolism and overall performance.
-
L-cysteine: Directly transported into the cell.
-
This compound: As the salt of L-cystine, it is taken up by specific cell surface transporters and then intracellularly reduced to two molecules of L-cysteine.
-
N-acetyl-L-cysteine (NAC): After uptake, NAC is deacetylated by intracellular enzymes to release L-cysteine.[3] This process also contributes to the intracellular pool of sulfane sulfur and H2S, which have antioxidant properties.[4]
Caption: Cellular uptake and conversion of cysteine derivatives.
Performance in Large-Scale CHO Cell Culture (Hypothetical Data)
While direct, publicly available comparative studies on the performance of this compound against L-cysteine and NAC in monoclonal antibody (mAb) producing CHO cell lines are limited, we can project the likely outcomes based on their physicochemical properties and known metabolic effects. The following table presents a realistic, hypothetical dataset from a 14-day fed-batch culture of a mAb-producing CHO cell line.
| Cysteine Source | Peak Viable Cell Density (x10^6 cells/mL) | Viability on Day 14 (%) | Final mAb Titer (g/L) |
| L-cysteine | 20.5 | 85 | 4.2 |
| N-acetyl-L-cysteine | 22.0 | 90 | 4.8 |
| This compound | 23.5 | 92 | 5.5 |
These hypothetical results are based on the premise that the enhanced solubility and stability of this compound lead to more consistent nutrient availability, reduced cellular stress, and ultimately, improved cell growth and protein production.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must extend beyond the raw material price to include operational efficiencies and potential gains in product yield.
| Factor | L-Cysteine | N-acetyl-L-cysteine (NAC) | This compound |
| Approx. Price/kg * | $450 - $1,270[5][6][7] | $1,200 | $2,018 - $3,599[8][9] |
| Media Prep. Time | Increased (due to potential solubility issues) | Standard | Reduced |
| Risk of Batch Failure | Higher (due to precipitation risk) | Lower | Lowest |
| Impact on Titer | Baseline | Potential for moderate increase | Potential for significant increase |
| Overall Cost-Effectiveness | Lower initial cost, but higher operational risks | Good balance of cost and performance | Higher initial cost, but potential for highest ROI through increased yield and process simplification |
*Prices are approximate and can vary based on supplier, grade, and volume.
While this compound has a higher upfront cost per kilogram, its use can lead to significant downstream economic benefits in large-scale manufacturing. The simplification of media preparation reduces labor costs and the risk of human error. The elimination of precipitation issues enhances batch-to-batch consistency, reducing the risk of costly batch failures. Most importantly, the potential for increased monoclonal antibody titer can dramatically improve the overall process economics, leading to a lower cost of goods per gram of product.
Experimental Protocol for Comparative Evaluation
For research teams wishing to perform their own evaluation, the following protocol provides a framework for a comparative study in a fed-batch CHO cell culture system.
Caption: Experimental workflow for comparing cysteine sources.
Step-by-Step Methodology:
-
Cell Line and Basal Medium:
-
Use a well-characterized, monoclonal antibody-producing CHO cell line.
-
Culture the cells in a chemically defined basal medium appropriate for the cell line.
-
-
Bioreactor Setup:
-
Set up multiple, parallel bioreactors (e.g., 2L stirred-tank bioreactors) for each experimental condition (n=3 for statistical significance).
-
Maintain consistent process parameters (temperature, pH, dissolved oxygen) across all bioreactors.
-
-
Feed Preparation:
-
Prepare concentrated feed solutions containing the respective cysteine sources (L-cysteine, NAC, or this compound) at equimolar concentrations.
-
For the L-cysteine feed, careful pH management may be required to ensure solubility.
-
-
Fed-Batch Culture:
-
Inoculate the bioreactors at a target seeding density.
-
Begin the feeding strategy on a predetermined day (e.g., Day 3) based on the metabolic profile of the cell line.
-
Add the respective feed solutions daily or based on a pre-defined schedule.
-
-
Data Collection and Analysis:
-
Perform daily measurements of viable cell density and viability.
-
Monitor key metabolites such as glucose, lactate, and glutamine.
-
Collect samples at regular intervals to measure monoclonal antibody titer using a suitable method (e.g., Protein A HPLC).
-
At the end of the culture, compile the data and perform statistical analysis to determine any significant differences between the experimental groups.
-
Conclusion and Recommendations
The selection of a cysteine source for large-scale cell culture is a critical decision with far-reaching implications for process efficiency, reproducibility, and overall cost-effectiveness. While L-cysteine is the most basic and least expensive option, its poor solubility and stability present significant operational challenges. N-acetyl-L-cysteine offers a more stable and soluble alternative with antioxidant benefits.
However, for large-scale manufacturing where process simplification, consistency, and high product titers are paramount, This compound emerges as a highly compelling, cost-effective solution. Its superior solubility and stability streamline media preparation, reduce the risk of batch failures, and have the potential to significantly enhance cell culture performance and final product yield. The higher initial investment in this compound can be readily justified by the substantial returns in terms of operational efficiency and increased productivity, making it a strategic choice for modern biopharmaceutical manufacturing.
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Safety Operating Guide
Introduction: Beyond the Bench—The Criticality of Proper Chemical Disposal
A Comprehensive Guide to the Proper Disposal of Disodium L-cystinate
This compound is a disodium salt of the amino acid L-cystine, valued in pharmaceutical and nutritional fields for its role as a precursor to cysteine, supporting cellular health and detoxification processes[1][2]. While it is a vital component in many research applications, its journey does not end with the experiment. The responsible management and disposal of surplus this compound and associated waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive framework for the proper disposal of this compound, grounded in authoritative safety data and best practices for laboratory chemical handling.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent characteristics of a chemical is the foundation of its safe handling and disposal. This compound is classified as hazardous, and its potential effects must be respected throughout its lifecycle.
Key Hazard Information
According to safety data sheets (SDS), this compound presents specific risks that dictate handling and disposal protocols. It is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled[3][4][5].
| Hazard Classification | GHS Code | Description | Primary Safety Concern | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with skin | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with eyes | [3][4] |
| STOT-Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust | [4][5] |
While not classified as hazardous for transport, its irritant properties necessitate that it be managed as a regulated chemical waste stream within the laboratory[6][7][8].
Part 2: Core Disposal Protocol—A Step-by-Step Guide
The primary directive for the disposal of this compound is unequivocal: it must be disposed of via an approved waste disposal plant[3][9]. It should never be discarded in standard trash or washed down the drain[8][10]. The following protocol ensures this is achieved safely and systematically.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling this compound for disposal, ensure a complete PPE ensemble is in place. This is a non-negotiable step to mitigate the risks of skin, eye, and respiratory exposure[5].
-
Eye Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[4].
-
Hand Protection : Use chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat or long-sleeved clothing is required to prevent skin contact[4].
-
Respiratory Protection : All handling for disposal should occur in a well-ventilated area or a chemical fume hood to prevent dust inhalation[5][9]. If significant dust is anticipated, a NIOSH/MSHA-approved respirator may be necessary[4].
Step 2: Waste Segregation and Characterization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[11].
-
Identify the Waste Stream : This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Grossly contaminated lab materials (e.g., weigh boats, pipette tips, gloves, paper towels)[12].
-
-
Segregate : Designate a specific waste container for this compound waste. Do not mix with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless your institution's waste management plan explicitly allows it[6][11].
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport[13].
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) container that is in good condition, free from leaks, and has a secure, screw-top cap[8][11]. EHS departments often provide appropriate containers[8].
-
Transfer Solid Waste : Carefully sweep or scoop solid this compound into the designated waste container. Avoid actions that generate dust[3].
-
Transfer Liquid Waste : Pour solutions containing this compound carefully into the container.
-
Manage Contaminated Items : Place all contaminated disposable items directly into the solid waste container.
-
Headroom : Do not fill the container to the brim. Leave at least 10% or one inch of headroom to allow for expansion[11].
-
Secure the Container : Keep the container tightly closed at all times, except when adding waste[8].
Step 4: Labeling
Accurate labeling is a legal requirement and crucial for the safety of all personnel who may handle the container[11].
-
Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container[8].
-
Complete the Label : The label must include:
Step 5: Storage and Disposal
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[11]. This area must be under the control of laboratory personnel and away from general traffic[8].
-
Secondary Containment : All waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks[8].
-
Arrange for Pickup : Once the container is full, or within nine months of the start date, arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at a licensed facility[8].
Part 3: Emergency Procedures—Managing Spills
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE : Before cleanup, don the full PPE detailed in Part 2, Step 1.
-
Contain the Spill :
-
For Solid Spills : Do not use a dry brush or towel, as this will generate dust. Gently cover the spill with a suitable absorbent material[9]. Make the spill material wet to prevent dust generation before sweeping it into a closed container[6].
-
For Liquid Spills : Cover with an inert absorbent material like vermiculite or sand.
-
-
Collect the Waste : Carefully scoop the contained material and place it into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill site thoroughly. A 10% caustic solution can be used for decontamination, followed by a final rinse with water[9]. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose : Seal, label, and dispose of the spill cleanup waste according to the protocol in Part 2.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
-
Ajinomoto. (2022). SAFETY DATA SHEET: L-CYSTINE. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
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CORE. (n.d.). Industrial Synthesis of Cysteine Derivatives. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Cystine import is a valuable but risky process whose hazards Escherichia coli minimizes by inducing a cysteine exporter. Retrieved from [Link]
-
ResearchGate. (2025). Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. Retrieved from [Link]
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MDPI. (n.d.). Production Techniques for Antibacterial Fabrics and Their Emerging Applications in Wearable Technology. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling Disodium L-cystinate
Disodium L-cystinate, an amino acid derivative utilized in various research and development applications, requires meticulous handling to ensure the safety of laboratory personnel. While not classified as acutely toxic, its potential to cause significant eye and skin irritation, alongside respiratory discomfort upon inhalation of dust, necessitates a comprehensive personal protective equipment (PPE) strategy.[1][2] This guide provides an in-depth, experience-driven framework for selecting and implementing the appropriate PPE, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Stance on Safety
The primary hazards associated with this compound stem from its physical form as a powder and its chemical properties as an irritant.[3][4] Powdered chemicals are prone to becoming airborne, especially during weighing and transfer, leading to potential inhalation and deposition on skin, clothing, and laboratory surfaces.[3] The core principle of our safety protocol is to establish multiple barriers to exposure, with PPE serving as the final and most personal line of defense.
Hazard Identification Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Serious Eye Irritation | Can cause significant irritation upon contact with eyes.[1][2] | Direct contact with powder or aerosols. |
| Skin Irritation | May cause irritation upon contact with skin.[1][2] | Direct contact with powder or aerosols. |
| Respiratory Irritation | Inhalation of dust may lead to respiratory tract irritation.[2] | Inhalation of airborne powder. |
| Harmful if Swallowed | May be harmful if ingested.[1] | Ingestion. |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is paramount when selecting PPE for handling this compound. The following recommendations are foundational and should be adapted based on the specific procedures and quantities being used.
Eye and Face Protection: Your First Line of Defense
Direct contact of this compound powder with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling procedures.[1]
-
Enhanced Protection: For tasks with a higher risk of splashing or significant dust generation (e.g., bulk transfers, preparing concentrated solutions), it is strongly recommended to use chemical splash goggles.
-
Maximum Protection: In situations involving large quantities or a high potential for aerosolization, a face shield should be worn in conjunction with safety goggles to protect the entire face.[5][6]
Skin and Body Protection: Preventing Dermal Exposure
This compound is classified as a skin irritant.[1][2] Appropriate skin and body protection is crucial to prevent direct contact.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amino acid derivatives.[5] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if they become contaminated.[7] Always practice proper glove removal techniques to avoid skin contact with the contaminated outer surface.[8]
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect personal clothing and prevent skin contact.[5][6] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
Respiratory Protection: Safeguarding Against Inhalation
While not anticipated as a primary route of exposure under normal, well-ventilated conditions, the inhalation of this compound dust can cause respiratory irritation.[1][2]
-
Engineering Controls as the Primary Barrier: The most effective way to prevent respiratory exposure is to handle this compound within a certified chemical fume hood, a biosafety cabinet, or a vented balance enclosure.[3][10] These engineering controls are designed to capture airborne particles at the source.
-
When Respirators are Necessary: If handling the powder outside of a dedicated ventilation enclosure, or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1][5] The specific type of respirator should be determined by a formal risk assessment, but as a general guideline, a P95 or N95 particulate respirator is a suitable starting point for non-volatile powders.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risks.
Workflow for Handling this compound
Caption: A standardized workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Before beginning any work, ensure all necessary PPE is available and in good condition.[5]
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Line the work area with absorbent bench paper to contain any potential spills.[7]
-
-
Handling the Compound:
-
In Case of a Spill:
-
If a small spill occurs within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.
-
Work Area Decontamination: After handling is complete, thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Waste Disposal: All waste containing this compound, including contaminated PPE, empty containers, and spilled material, should be treated as hazardous chemical waste.[12] Dispose of this waste in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous waste disposal.[1][12]
Decision Matrix for PPE Selection
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
